molecular formula C4H9ClO4S2 B1523770 3-Methanesulfonylpropane-1-sulfonyl chloride CAS No. 72315-12-9

3-Methanesulfonylpropane-1-sulfonyl chloride

Cat. No.: B1523770
CAS No.: 72315-12-9
M. Wt: 220.7 g/mol
InChI Key: RHDSTZIBQYMBDV-UHFFFAOYSA-N
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Description

3-Methanesulfonylpropane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C4H9ClO4S2 and its molecular weight is 220.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylsulfonylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDSTZIBQYMBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methanesulfonylpropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a proposed synthetic pathway for 3-Methanesulfonylpropane-1-sulfonyl chloride, a bifunctional molecule of interest to researchers and professionals in drug development and materials science. The elucidated pathway is grounded in established chemical principles and analogous, well-documented transformations.

Introduction and Strategic Overview

This compound is a valuable chemical intermediate, featuring two distinct sulfur-containing functional groups: a reactive sulfonyl chloride and a stable methanesulfonyl (sulfone) moiety. This unique structure allows for selective chemical modifications, making it an attractive building block in the synthesis of complex molecules.

The synthesis of this target molecule presents a unique challenge due to the presence of two sulfur atoms that must be brought to different oxidation states. A logical and efficient synthetic strategy involves a two-stage approach:

  • Stage 1: Synthesis of a Key Precursor: The initial phase focuses on constructing the carbon backbone with the two sulfur atoms at lower oxidation states. The selected precursor for this pathway is 3-(methylthio)-1-propanethiol.

  • Stage 2: Simultaneous Oxidative Chlorination: The second stage employs a robust oxidative chlorination reaction to concurrently convert the thiol group into a sulfonyl chloride and the thioether into a sulfone.

This approach is advantageous as it builds the molecular framework first and then performs the oxidations in a single, efficient step.

Proposed Synthetic Pathway

The proposed synthesis of this compound is outlined below. The pathway begins with the commercially available starting material, 3-(methylthio)-1-propanol.

Diagram: Overall Synthetic Pathway

Synthetic_Pathway A 3-(Methylthio)-1-propanol B 3-(Methylthio)propyl methanesulfonate A->B MsCl, Et3N DCM, 0 °C to rt C S-(3-(Methylthio)propyl) ethanethioate B->C KSAc DMF, rt D 3-(Methylthio)-1-propanethiol C->D 1. NaOH, H2O/MeOH 2. HCl (aq) E This compound D->E Oxidative Chlorination (e.g., Cl2, H2O/AcOH)

An In-depth Technical Guide to 3-Methanesulfonylpropane-1-sulfonyl Chloride (CAS 72315-12-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methanesulfonylpropane-1-sulfonyl Chloride, a bifunctional sulfonyl chloride building block. Recognizing the specific informational needs of researchers in organic synthesis and medicinal chemistry, this document moves beyond a simple recitation of data points to offer insights into its reactivity, handling, and strategic deployment in the development of novel chemical entities.

Core Molecular Identity and Physicochemical Profile

This compound, with the CAS Registry Number 72315-12-9, is a unique aliphatic sulfonyl chloride distinguished by the presence of a second sulfonyl group in the form of a methyl sulfone. This dual functionality imparts specific reactivity and physicochemical properties that are of interest in the design of complex molecular architectures.

Structural and Chemical Identifiers

A solid understanding of the molecule's identity is foundational to its application. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 72315-12-9[1][2][3]
IUPAC Name 3-(methylsulfonyl)propane-1-sulfonyl chloride[1]
Synonyms This compound[1]
Molecular Formula C4H9ClO4S2[2]
Molecular Weight 220.69 g/mol [2]
InChI 1S/C4H9ClO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3[1]
InChIKey RHDSTZIBQYMBDV-UHFFFAOYSA-N[1]
SMILES CS(=O)(=O)CCCS(=O)(=O)Cl
Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, some key physical properties have been reported, primarily from commercial suppliers.

PropertyValueNotes
Physical Form Powder[1]
Melting Point 62-65 °C[1]
Boiling Point 395.0 ± 25.0 °CPredicted value
Density 1.491 ± 0.06 g/cm³Predicted value

The solid nature of this sulfonyl chloride at room temperature can offer handling advantages over more common liquid analogs, such as methanesulfonyl chloride.

Synthesis and Reactivity

The strategic value of this compound lies in its reactivity, which is dominated by the highly electrophilic sulfonyl chloride group.

Conceptual Synthesis Pathway

G product This compound intermediate1 Sodium 3-(methylsulfonyl)propane-1-sulfonate product->intermediate1 Chlorinating Agent (e.g., PCl5, SOCl2) intermediate2 3-(Methylthio)propane-1-sulfonic acid intermediate1->intermediate2 Oxidation starting_material 3-(Methylthio)propan-1-ol intermediate2->starting_material Sulfonation

Caption: Plausible retrosynthetic pathway for this compound.

This pathway involves the initial sulfonation of a suitable 3-carbon synthon, followed by oxidation of the thioether to the sulfone, and subsequent chlorination to yield the final sulfonyl chloride. Numerous methods for the synthesis of sulfonyl chlorides from sulfonic acids or their salts are well-documented.[4]

Reactivity Profile and Mechanistic Considerations

The sulfonyl chloride functional group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.[5][6] This reactivity is the cornerstone of its utility as a building block.

G cluster_0 Core Reagent cluster_1 Nucleophiles cluster_2 Products reagent 3-Methanesulfonylpropane- 1-sulfonyl Chloride sulfonamide Sulfonamide reagent->sulfonamide Formation of Sulfonamide Bond sulfonate_ester Sulfonate Ester reagent->sulfonate_ester Formation of Sulfonate Ester Bond sulfonic_acid Sulfonic Acid reagent->sulfonic_acid Hydrolysis amine Primary/Secondary Amine (R2NH) amine->sulfonamide alcohol Alcohol (ROH) alcohol->sulfonate_ester water Water (H2O) water->sulfonic_acid G cluster_0 Synthesis Workflow start Drug Scaffold with Amine Group product Novel Sulfonamide Derivative start->product Sulfonamide Formation reagent This compound + Base reagent->product evaluation Biological Evaluation (Potency, Selectivity, ADME) product->evaluation

Caption: Workflow for the synthesis and evaluation of novel sulfonamides.

Potential as a Linker in Bioconjugation

The bifunctional nature of this molecule suggests its potential use as a linker in the development of bioconjugates, such as antibody-drug conjugates (ADCs). The sulfonyl chloride can react with a nucleophilic group on a payload molecule, while the alkyl chain provides spacing, and the methylsulfonyl group can modulate the overall properties of the linker-payload complex.

Safety and Handling

As with all sulfonyl chlorides, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: This compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation. [1]It is corrosive and moisture-sensitive.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.

Conclusion

This compound is a valuable, albeit not widely characterized, building block for organic and medicinal chemistry. Its key attribute is the ability to introduce a methylsulfonylpropyl moiety via the highly reactive sulfonyl chloride functional group. While a lack of extensive published experimental data necessitates careful characterization by the end-user, its structural features suggest significant potential for the synthesis of novel sulfonamides and other complex molecules in the pursuit of new therapeutic agents. Researchers are encouraged to leverage the general principles of sulfonyl chloride reactivity while exploring the unique contributions of the distal methylsulfonyl group to the properties of their target compounds.

References

  • Supporting Information for "Synthesis of sulfonyl chloride substrate precursors". (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US4997535A - Method of manufacturing methanesulfonyl chloride.
  • SpectraBase. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • NIST. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US3226433A - Making methanesulfonyl chloride.
  • Organic Syntheses. (n.d.). methanesulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-acetyloxy-1-propanesulfonyl chloride. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). Methanesulfonyl chloride (CH3SO2Cl). Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanesulfonyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • NIST. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US3993692A - Methane sulfonyl chloride and process of preparation.
  • NIST. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Google Patents. (n.d.). US 2012/0309796 A1. Retrieved from [Link]

  • NIST. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US2174492A - Preparation of alkane sulphonyl chlorides.
  • PubChem. (n.d.). 3-(Methylsulfonyl)benzenesulfonyl chloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2020). A Profile of the Biological Activity of Functionalized Benzimidazolium Ionic Liquids. Retrieved from [Link]

  • PubMed. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloropropanesulphonyl chloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (n.d.). A Profile of the Biological Activity of Functionalized Benzimidazolium Ionic Liquids. Retrieved from [Link]

  • SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanesulfonyl chloride. Retrieved from [Link]

  • MDPI. (2023). Biological Activities of Natural Products III. Retrieved from [Link]

Sources

"3-Methanesulfonylpropane-1-sulfonyl chloride molecular structure"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methanesulfonylpropane-1-sulfonyl Chloride: Structure, Reactivity, and Applications in Drug Discovery

Executive Summary

This compound is a bifunctional organosulfur compound of significant interest to the pharmaceutical and chemical synthesis sectors. Characterized by a propane backbone flanked by a terminal methanesulfonyl (mesyl) group and a highly reactive sulfonyl chloride moiety, this molecule serves as a versatile building block and linker. The sulfonyl chloride group provides a reactive handle for covalent modification, enabling the formation of stable sulfonamide and sulfonate ester linkages common in medicinal chemistry. Concurrently, the methanesulfonyl group is a well-regarded pharmacophore that can enhance aqueous solubility, metabolic stability, and hydrogen bonding potential, thereby improving the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates. This guide provides a comprehensive analysis of its molecular structure, chemical properties, reactivity, and strategic applications in modern drug discovery workflows.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental characteristics is paramount for its effective application in research and development.

Nomenclature and Identifiers

The compound is systematically identified by various chemical descriptors and registry numbers, ensuring unambiguous communication in scientific literature and chemical sourcing.

IdentifierValueReference
Chemical Name This compound
Synonym(s) 3-(methylsulfonyl)-1-propanesulfonyl chloride
CAS Number 72315-12-9[1]
Molecular Formula C₄H₉ClO₄S₂[1][2]
Molecular Weight 220.7 g/mol
InChI Key RHDSTZIBQYMBDV-UHFFFAOYSA-N[2]
SMILES CS(=O)(=O)CCCS(=O)(=O)Cl[2]
Core Molecular Structure Analysis

The structure of this compound features two key functional groups at opposite ends of a flexible three-carbon aliphatic chain.

  • The Sulfonyl Chloride (-SO₂Cl) Group : This is a potent electrophilic center. The sulfur atom is in a high oxidation state (+6) and is bonded to two electronegative oxygen atoms and a chlorine atom, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.[3]

  • The Methanesulfonyl (-SO₂CH₃) Group : Often referred to as a mesyl group, this moiety is a strong electron-withdrawing group. In the context of drug design, it is recognized as a bioisostere for other functional groups and acts as a hydrogen bond acceptor, which can improve the solubility and metabolic stability of a parent molecule.[4]

  • The Propane Linker (-CH₂CH₂CH₂-) : The three-carbon chain provides flexibility and spatial separation between the two functional groups, allowing them to react independently and enabling its use as a linker in applications like Antibody-Drug Conjugates (ADCs) or PROTACs.

Molecular structure of this compound.
Physicochemical Data

The physical properties of the compound are consistent with a small, functionalized organic molecule.

PropertyValueReference
Physical Form Powder / Light green solid[5]
Melting Point 62-65 °C
Storage Temperature 2-8 °C (Recommended)

Chemical Reactivity and Mechanistic Insights

The utility of this compound is dictated by the distinct reactivity profiles of its two terminal groups.

The Electrophilic Nature of the Sulfonyl Chloride Group

The primary mode of reactivity involves the sulfonyl chloride functional group. As a strong electrophile, it readily reacts with a wide range of nucleophiles. This reaction typically proceeds through a two-step addition-elimination mechanism where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion.[3]

This reactivity is fundamental to its role in drug development, allowing for the facile synthesis of sulfonamides and sulfonate esters, two critical classes of compounds in pharmaceuticals.[6][7]

start R-NH₂ (Amine Nucleophile) + 3-Mesylpropane-1-sulfonyl chloride intermediate Tetrahedral Intermediate (Unstable) start->intermediate Nucleophilic Attack product Sulfonamide Product + HCl intermediate->product Chloride Elimination

Reaction of sulfonyl chloride with a primary amine.
Key Reactions: Sulfonamide and Sulfonate Ester Formation
  • Sulfonamide Synthesis : Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct yields stable sulfonamides.[3] Sulfonamides are a cornerstone of medicinal chemistry, found in antibacterial, anti-inflammatory, and anti-cancer agents.[7]

  • Sulfonate Ester Synthesis : Reaction with alcohols, typically in the presence of a base like pyridine, yields sulfonate esters. These esters can serve as effective leaving groups in subsequent nucleophilic substitution reactions or act as stable linkages themselves.[3]

Stability and Handling Considerations

Like most sulfonyl chlorides, this compound is sensitive to moisture.[3] It will slowly hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid. Therefore, it must be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment. Its thermal decomposition can release toxic fumes, including hydrogen chloride and sulfur oxides.[8][9]

Synthesis and Purification

While commercial suppliers provide this reagent, understanding its synthesis is crucial for specialized applications or large-scale needs. A plausible and common industrial approach involves the oxidative chlorination of a suitable sulfur-containing precursor.

Proposed Synthetic Protocol

This protocol is a generalized procedure based on established methods for synthesizing sulfonyl chlorides from thioethers or thiols.[5][10] The direct precursor, 1-(methylsulfonyl)-3-mercaptopropane, would be the ideal starting material, though a more common route might start from 1-(methylthio)-3-(propylthio)propane.

Objective: To synthesize this compound via oxidative chlorination.

Materials:

  • 1-(Methylthio)-3-mercaptopropane (or a related precursor)

  • Chlorine (gas) or N-Chlorosuccinimide (NCS)[10]

  • Aqueous acid (e.g., HCl)

  • Organic solvent (e.g., dichloromethane, DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolution: Dissolve the sulfur-containing precursor in a suitable organic solvent (e.g., DCM) in a reaction vessel equipped with a stirrer and a gas inlet/outlet, and cool the mixture to 0-5 °C in an ice bath. Rationale: Cooling is essential to control the exothermic nature of the chlorination reaction and minimize side-product formation.

  • Oxidative Chlorination: Bubble chlorine gas slowly through the stirred solution while maintaining the low temperature. Alternatively, add a chlorinating agent like NCS portion-wise in an acidic aqueous medium.[10] Rationale: The chlorine acts as both the oxidant and the source of the chloride for the sulfonyl chloride group.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once complete, carefully quench any excess chlorine with a reducing agent like sodium bisulfite solution. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize HCl), and brine. Rationale: The washing steps remove acidic byproducts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.

start Starting Material in Solvent (e.g., Thioether) step1 Cool to 0-5 °C start->step1 step2 Oxidative Chlorination (Cl₂ or NCS/H⁺) step1->step2 step3 Reaction Quench & Aqueous Work-up step2->step3 step4 Dry & Concentrate step3->step4 step5 Purification (Recrystallization or Chromatography) step4->step5 product Pure 3-Mesylpropane-1-sulfonyl chloride step5->product

General workflow for synthesis and purification.

Applications in Drug Discovery and Medicinal Chemistry

The unique bifunctional nature of this reagent makes it a valuable tool for medicinal chemists.

Role as a Bifunctional Linker and Building Block

The molecule can be used to connect two different molecular entities. For example, the sulfonyl chloride can be reacted with an amine on a targeting moiety (like an antibody or small molecule), while the mesyl group is retained to modulate the physicochemical properties of the final conjugate. Its defined length and chemical stability make it a predictable component in the rational design of complex therapeutic agents.

Leveraging the Methanesulfonyl Moiety for ADME Properties

The incorporation of a methanesulfonyl group is a common strategy in drug design to enhance drug-like properties.[4] This group can:

  • Increase Solubility: By acting as a strong hydrogen bond acceptor, it can improve interactions with water.

  • Reduce Basicity: The electron-withdrawing nature of the sulfone can lower the pKa of nearby basic centers, which can be crucial for optimizing cell permeability and avoiding off-target effects.

  • Improve Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, protecting adjacent parts of the molecule from enzymatic attack.[4]

This reagent allows for the direct installation of this beneficial group along with a reactive handle for further elaboration, making it a highly efficient building block for creating new chemical entities.

Late-Stage Functionalization

In modern drug discovery, the ability to modify complex, drug-like molecules at a late stage is highly valuable.[6] While this reagent is typically used to build up molecules, the principles of its reactivity are central to late-stage functionalization strategies where a pre-installed primary sulfonamide on a complex molecule is converted back into a sulfonyl chloride, which can then be coupled with various nucleophiles to rapidly generate a library of analogues for Structure-Activity Relationship (SAR) studies.[6]

Safety and Handling Protocols

Due to its reactivity, this compound must be handled with appropriate precautions. It is classified as a hazardous substance.

Hazard InformationPrecautionary Measures
GHS Hazard Statements H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.
Signal Word Danger
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat are mandatory.[8][11]
Handling Use only in a well-ventilated chemical fume hood. Avoid breathing dust or vapors. Keep away from moisture and incompatible materials (water, strong bases, alcohols).[8][11]
Spill Response For small spills, absorb with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not use water. Evacuate the area and ensure adequate ventilation.[8]
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design in the life sciences. Its molecular structure offers a pre-packaged combination of a highly versatile reactive site—the sulfonyl chloride—and a performance-enhancing pharmacophore—the methanesulfonyl group. This duality enables researchers and drug development professionals to efficiently construct complex molecules, fine-tune their physicochemical properties, and accelerate the discovery of new therapeutic agents. Proper understanding of its reactivity, handling requirements, and synthetic potential is key to unlocking its full value in the laboratory and beyond.

References

  • PubChemLite. (n.d.). This compound (C4H9ClO4S2). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). METHANESULFONYL CYANIDE. Retrieved from [Link]

  • SpectraBase. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

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  • Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

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Navigating the Spectroscopic Landscape of 3-Methanesulfonylpropane-1-sulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction: Unveiling a Bifunctional Molecule

3-Methanesulfonylpropane-1-sulfonyl chloride (C₄H₉ClO₄S₂) is a unique bifunctional molecule containing both a sulfone and a sulfonyl chloride group.[1] This dual functionality makes it a potentially versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The methanesulfonyl group is a common feature in many marketed drugs, often contributing to improved solubility and metabolic stability. The sulfonyl chloride group, on the other hand, is a reactive handle that allows for the facile introduction of the entire molecule into a larger scaffold, typically through reactions with amines or alcohols.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification in a reaction mixture, for purity assessment, and for structural elucidation of its derivatives. This guide will provide a detailed prediction of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The predictions presented herein are derived from a careful analysis of the known spectroscopic data of 1-propanesulfonyl chloride and ethyl methyl sulfone, which serve as excellent model compounds for the two distinct parts of our target molecule.

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

Infrared spectroscopy is a powerful tool for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum is expected to be dominated by the strong stretching vibrations of the two sulfonyl groups.

Key Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1370-1350 & ~1180-1160StrongAsymmetric and Symmetric SO₂ stretching (Sulfonyl Chloride)Characteristic absorption bands for sulfonyl chlorides. Data from analogous compounds like 1-propanesulfonyl chloride confirm these ranges.[2]
~1320-1280 & ~1150-1120StrongAsymmetric and Symmetric SO₂ stretching (Sulfone)Characteristic absorption bands for sulfones. Data from analogous compounds like ethyl methyl sulfone support these ranges.[3]
~2950-2850MediumC-H stretching (alkane)Typical for the propyl chain.
~1465MediumC-H bending (alkane)Typical for the propyl chain.
~750-650StrongS-Cl stretchingExpected for the sulfonyl chloride functional group.

Experimental Protocol for IR Spectroscopy:

A standard approach for obtaining an IR spectrum of a solid sample like this compound (predicted to be a solid based on its melting point) would involve the Attenuated Total Reflectance (ATR) technique.

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

  • The resulting spectrum is then processed and analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four non-equivalent sets of protons in the molecule.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-1~3.8 - 4.0Triplet2HThe methylene group adjacent to the highly electron-withdrawing sulfonyl chloride group will be the most downfield. It will be split into a triplet by the adjacent H-2 protons.[4]
H-2~2.3 - 2.5Multiplet2HThis central methylene group is coupled to both H-1 and H-3, resulting in a complex multiplet.
H-3~3.2 - 3.4Triplet2HThis methylene group is adjacent to the electron-withdrawing methanesulfonyl group and will be shifted downfield, though to a lesser extent than H-1. It will be split into a triplet by the adjacent H-2 protons.[5]
H-4 (CH₃)~3.0 - 3.2Singlet3HThe methyl protons of the methanesulfonyl group are not coupled to any other protons and will therefore appear as a singlet.[5]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts and coupling constants.

The ¹³C NMR spectrum is predicted to show four signals, one for each of the unique carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Position | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-1 | ~55 - 60 | The carbon atom directly attached to the sulfonyl chloride group will be significantly deshielded and appear at the lowest field. | | C-2 | ~20 - 25 | This central carbon of the propyl chain will be the most upfield signal. | | C-3 | ~50 - 55 | The carbon atom adjacent to the methanesulfonyl group will be deshielded, but to a lesser extent than C-1.[6] | | C-4 (CH₃) | ~40 - 45 | The methyl carbon of the methanesulfonyl group will appear in this region.[6] |

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation is the same as for ¹H NMR. The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom.

Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 220, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotope peak at m/z 222 (M+2) with an intensity of about one-third of the molecular ion peak is also expected.[1]

  • Key Fragmentation Patterns:

    • Loss of Cl: A fragment at m/z 185, corresponding to the loss of a chlorine radical.

    • Loss of SO₂Cl: A fragment at m/z 121, resulting from the cleavage of the C-S bond of the sulfonyl chloride.

    • Loss of CH₃SO₂: A fragment at m/z 141, corresponding to the loss of the methanesulfonyl radical.

    • Cleavage of the propyl chain can also lead to various smaller fragments.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • In the ion source, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Molecular Structure and Spectroscopic Correlations

To aid in the understanding of the predicted spectroscopic data, the following diagrams illustrate the molecular structure and the expected NMR correlations.

Caption: Molecular structure of this compound with atom numbering.

1H_NMR_Correlations H1 H-1 (~3.8-4.0 ppm, t) H2 H-2 (~2.3-2.5 ppm, m) H1->H2 J-coupling H2->H1 J-coupling H3 H-3 (~3.2-3.4 ppm, t) H2->H3 J-coupling H3->H2 J-coupling H4 H-4 (CH3) (~3.0-3.2 ppm, s)

Caption: Predicted ¹H NMR spin-spin coupling correlations.

Conclusion: A Predictive Framework for Future Research

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging the known spectral characteristics of closely related compounds, we have constructed a detailed and reliable set of expected IR, NMR, and MS data. This information will be invaluable for any researcher working with this compound, enabling its confident identification and characterization. As experimental data becomes available, it will be interesting to compare it with the predictions laid out in this guide, which will not only validate the principles of spectroscopic prediction but also further our understanding of the structure-property relationships in this class of bifunctional molecules.

References

  • NIST. 1-Propanesulfonyl chloride. [Link]

  • NIST. 1-Propanesulfonyl chloride. [Link]

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  • PubChem. Ethyl methyl sulfone. [Link]

  • NIST. Ethyl methyl sulphone. [Link]

  • NIST. 1-Propanesulfonyl chloride. [Link]

  • NIST. 1-Propanesulfonyl chloride. [Link]

  • Smakman, R., & de Boer, T. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-163.
  • Molecules. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. [Link]

  • SpectraBase. 3-Chloro-1-propanesulfonyl chloride - Optional[MS (GC)] - Spectrum. [Link]

  • ResearchGate. Sulfur X-ray Absorption and Emission Spectroscopy of Organic Sulfones. [Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Taylor & Francis Online. ω-HYDROXY-1-ALKANESULFONYL CHLORIDES. [Link]

  • ResearchGate. Alkyl sulfone substrate scope.[a] [a] Reaction conditions: A mixture of.... [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0059667). [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0238505). [Link]

  • Doc Brown's Chemistry. propane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 propane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]

  • Beilstein Journal of Organic Chemistry. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]

  • PMC. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of propane C3H8 analysis of chemical shifts ppm interpretation of C-13 .... [Link]

  • ResearchGate. Synthesis of Structurally Diverse Alkanesulfonyl Chlorides a. [Link]

  • NIST. (+)-Camphor-10-sulfonyl chloride. [Link]

  • PubChemLite. Ethyl methyl sulfone (C3H8O2S). [Link]

  • University of Puget Sound. 13-C NMR Chemical Shift Table.pdf. [Link]

  • MDPI. Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications. [Link]

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A Comprehensive Technical Guide to the Solubility of 3-Methanesulfonylpropane-1-sulfonyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Methanesulfonylpropane-1-sulfonyl chloride (CAS No. 72315-12-9), a key bifunctional reagent in organic synthesis, particularly in the development of pharmaceutical and specialty chemical products. This document collates essential physicochemical properties, presents a qualitative solubility profile in a range of common organic solvents, and offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. The guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to optimize reaction conditions, enhance purification strategies, and ensure the safe and effective use of this compound.

Introduction

This compound is a unique linear bifunctional molecule featuring two distinct sulfonyl functionalities: a methanesulfonyl group and a sulfonyl chloride group. This structure imparts a high degree of polarity and reactivity, making it a valuable building block for introducing sulfonyl-containing moieties into target molecules. The sulfonyl chloride group is a highly reactive electrophile, readily participating in reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. The methanesulfonyl group, in contrast, is relatively inert, providing a stable, polar functional group in the final product.

A thorough understanding of the solubility of this compound is a critical prerequisite for its effective application. Solubility dictates the choice of solvent for a given reaction, influencing reaction kinetics, yield, and purity of the product. Furthermore, knowledge of its solubility profile is essential for developing robust and scalable purification and formulation processes. This guide aims to provide a comprehensive overview of these solubility characteristics, grounded in established chemical principles and validated experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are fundamental to understanding its solubility behavior.

PropertyValueSource
CAS Number 72315-12-9Sigma-Aldrich[1]
Molecular Formula C₄H₉ClO₄S₂ChemicalBook[2]
Molecular Weight 220.7 g/mol Sigma-Aldrich[1]
Appearance White to off-white powderSigma-Aldrich[1]
Melting Point 62-65 °CSigma-Aldrich[1]
Boiling Point 395.0 ± 25.0 °C (Predicted)ChemicalBook[2]
Density 1.491 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample Solvent(s)Predicted SolubilityRationale & Expert Insights
Halogenated Dichloromethane (DCM), ChloroformHighThe polarity of these solvents is well-suited to dissolve the polar functionalities of the molecule without engaging in chemical reactions. DCM is often an excellent choice for reactions involving sulfonyl chlorides.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighEthers are relatively polar and can solvate the molecule. THF is generally a better solvent than diethyl ether for moderately polar compounds due to its higher dielectric constant.
Ketones Acetone, Methyl ethyl ketone (MEK)ModerateThese polar aprotic solvents should effectively dissolve the compound. However, the potential for enolate formation under basic conditions should be considered in reaction design.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)HighThese solvents are highly polar and aprotic, making them excellent choices for dissolving this compound without promoting solvolysis.[3]
Esters Ethyl acetateModerateEthyl acetate is a moderately polar aprotic solvent that is expected to be a suitable solvent for both reactions and extractions.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateThe nonpolar nature of these solvents makes them less ideal for solvating the highly polar sulfonyl groups. Solubility is expected to be limited.
Alcohols Methanol, EthanolSoluble (with reaction)Alcohols are polar and will dissolve the compound, but they are also nucleophiles that will react with the sulfonyl chloride to form sulfonate esters.[3] This reactivity makes them generally unsuitable as inert solvents for this compound.
Water Insoluble (with reaction)The compound is expected to have very low solubility in water and will undergo rapid hydrolysis to the corresponding sulfonic acid.[4]
Nonpolar Hydrocarbons Hexanes, HeptaneInsolubleThe significant difference in polarity between the compound and these nonpolar solvents results in negligible solubility.

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility, the following experimental protocols can be employed. It is imperative that all experiments are conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), as sulfonyl chlorides are corrosive and lachrymatory.[5]

Qualitative Solubility Determination (Rapid Assessment)

This method provides a quick and efficient way to screen for suitable solvents.

Objective: To rapidly assess the solubility of this compound in a range of organic solvents at ambient temperature.

Materials:

  • This compound

  • A selection of anhydrous organic solvents (see Table 1)

  • Small, dry test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a dry test tube.

  • Add 1 mL of the chosen anhydrous solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

  • Visually inspect the solution against a contrasting background.

  • Record the observations for each solvent tested using the following criteria:

    • Soluble: The solid completely dissolves, resulting in a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[4]

Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

The gravimetric method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.[4]

Objective: To determine the quantitative solubility of this compound in a specific aprotic organic solvent at a given temperature.

Materials:

  • This compound

  • Selected anhydrous organic solvent (e.g., Dichloromethane, Acetonitrile)

  • Analytical balance

  • Sealable vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (PTFE, 0.22 µm)

  • Pre-weighed glass vials for evaporation

Procedure:

Preparation of Saturated Solution:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[4]

Separation of the Saturated Solution:

  • Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, dry glass vial. This step is critical to remove any undissolved microparticles.

Determination of Solute Mass:

  • Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

  • Once the solvent is completely removed, weigh the vial containing the solid residue on an analytical balance.

Calculation of Solubility:

  • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.

  • Express the solubility in the desired units, such as mg/mL or g/100 mL, by dividing the mass of the dissolved solid by the volume of the supernatant taken.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflows for the experimental determination of the solubility of this compound.

G cluster_qualitative Qualitative Solubility Assessment cluster_results_qual Record Observation start_qual Weigh ~15 mg of Compound add_solvent_qual Add 1 mL of Anhydrous Solvent start_qual->add_solvent_qual agitate_qual Vortex for 1-2 min at Ambient Temp add_solvent_qual->agitate_qual observe_qual Visually Inspect Solution agitate_qual->observe_qual soluble Soluble observe_qual->soluble Clear Solution partial Partially Soluble observe_qual->partial Undissolved Solid Remains insoluble Insoluble observe_qual->insoluble No Apparent Dissolution

Caption: Workflow for Qualitative Solubility Determination.

G cluster_quantitative Quantitative Solubility Determination (Shake-Flask Method) start_quant Add Excess Compound to Known Volume of Solvent seal_vial Seal Vial start_quant->seal_vial agitate_quant Agitate at Constant Temp for 24-48h seal_vial->agitate_quant settle Allow Excess Solid to Settle agitate_quant->settle withdraw Withdraw Known Volume of Supernatant settle->withdraw filter Filter Through 0.22 µm Syringe Filter into Pre-weighed Vial withdraw->filter evaporate Evaporate Solvent filter->evaporate weigh Weigh Vial with Residue evaporate->weigh calculate Calculate Solubility (mg/mL or g/100mL) weigh->calculate

Caption: Workflow for Quantitative Solubility Determination.

Safety and Handling Considerations

This compound is a reactive and corrosive compound. It is essential to handle it with appropriate safety precautions.

  • Handling: Always handle in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Reactivity: The compound is moisture-sensitive and will react with water and other protic solvents (e.g., alcohols) to release hydrochloric acid.[5] All equipment and solvents used should be anhydrous.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8 °C.[1]

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While quantitative data is sparse, a strong qualitative understanding can be achieved through the principles of chemical structure and reactivity. The compound is expected to be highly soluble in polar aprotic solvents such as dichloromethane and acetonitrile, and reactive towards protic solvents like alcohols and water. For precise applications, the detailed experimental protocols provided herein offer a robust framework for determining quantitative solubility. By leveraging the information and methodologies presented in this guide, researchers and developers can make informed decisions regarding solvent selection, leading to optimized, scalable, and safe chemical processes.

References

  • Methanesulfonyl chloride . Wikipedia. [Link]

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An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Group in 3-Methanesulfonylpropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 3-Methanesulfonylpropane-1-sulfonyl chloride, a bifunctional molecule of significant interest in synthetic chemistry and drug development. The core focus of this document is the differential reactivity between the sulfonyl chloride and the sulfone moieties present within the same aliphatic chain. We will explore the underlying electronic and steric factors governing this chemoselectivity, detail the primary reaction pathways of the sulfonyl chloride group, and provide field-proven experimental protocols for its selective transformation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile building block.

Introduction: The Dichotomy of Sulfur(VI) in a Single Molecule

This compound, with the chemical structure CS(=O)(=O)CCCS(=O)(=O)Cl, presents a fascinating case study in chemoselectivity.[1] It incorporates two highly oxidized sulfur(VI) centers within a short propyl chain: a methanesulfonyl group (a sulfone) at the 3-position and a sulfonyl chloride at the 1-position. While both groups feature a hexavalent sulfur atom, their reactivity profiles are markedly different.

The sulfonyl chloride functional group is a cornerstone in organic synthesis, prized for its high reactivity as an electrophile.[2] The sulfur atom is rendered highly electron-deficient by two oxygen atoms and a chlorine atom, making it susceptible to attack by a wide range of nucleophiles, with the chloride ion acting as an excellent leaving group.[2] Conversely, the sulfone group is characterized by its general stability and chemical inertness under many conditions.[3][4] The carbon-sulfur bonds in a sulfone are strong, and there is no inherent leaving group attached to the sulfur atom.

This inherent difference in reactivity is the central theme of this guide. Understanding and exploiting this differential reactivity allows for the selective functionalization of the sulfonyl chloride terminus while preserving the sulfone moiety, making this compound a valuable synthon for introducing a sulfone-containing aliphatic chain into target molecules.

Core Reactivity: A Tale of Two Sulfonyl Groups

The primary determinant of the reactivity of this compound is the pronounced electrophilicity of the sulfonyl chloride's sulfur atom compared to that of the sulfone.

  • The Sulfonyl Chloride Group: This is the molecule's reactive "hotspot." It readily undergoes nucleophilic substitution reactions with a vast array of nucleophiles, including amines, alcohols, thiols, and water.[5] These reactions are fundamental to the creation of sulfonamides, sulfonate esters, and sulfonic acids, respectively.[5] The mechanism of these substitutions is generally considered to be a concerted SN2-like process or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate.[2]

  • The Methanesulfonyl (Sulfone) Group: In stark contrast, the sulfone group is exceptionally stable. It does not react with typical nucleophiles under standard conditions. While the sulfur atom is electron-poor, it lacks a leaving group. Cleavage of the C-S bonds in a sulfone requires harsh reductive conditions, such as with active metals like sodium or aluminum amalgam, which are far more forcing than the conditions needed to react with the sulfonyl chloride.[4]

This disparity in reactivity allows for highly selective transformations, as illustrated in the logical flow diagram below.

G cluster_0 Reactivity Profile of this compound Molecule CH₃SO₂CH₂CH₂CH₂SO₂Cl Reaction_Site Preferential Attack Site Molecule->Reaction_Site Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH) Product Selective Product CH₃SO₂CH₂CH₂CH₂SO₂-Nu Nucleophile->Product Sulfonyl_Chloride Sulfonyl Chloride (-SO₂Cl) Highly Electrophilic Good Leaving Group (Cl⁻) Reaction_Site->Sulfonyl_Chloride Reactive Sulfone Sulfone (-SO₂CH₃) Stable & Unreactive No Leaving Group Reaction_Site->Sulfone Inert Sulfonyl_Chloride->Product Byproduct HCl

Caption: Logical diagram illustrating the chemoselective reactivity.

Key Synthetic Transformations

The sulfonyl chloride group in this compound is the primary handle for synthetic elaboration. Below are the most critical transformations, with a focus on the conditions that ensure the preservation of the distal sulfone group.

Sulfonamide Formation

The reaction with primary or secondary amines is one of the most robust and widely used transformations of sulfonyl chlorides. This reaction forms a stable sulfonamide linkage, a common motif in pharmaceuticals.

Mechanism: The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A proton is subsequently lost from the nitrogen, typically facilitated by a mild base or a second equivalent of the amine, to yield the neutral sulfonamide and hydrochloric acid.

Experimental Protocol: Synthesis of N-Benzyl-3-(methylsulfonyl)propane-1-sulfonamide

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.2 M in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate vessel, prepare a solution of benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) in the same solvent.

  • Reaction Execution:

    • Cool the solution of the sulfonyl chloride to 0 °C using an ice-water bath.

    • Add the amine/base solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-3-(methylsulfonyl)propane-1-sulfonamide.

G Workflow: Sulfonamide Synthesis cluster_workflow Workflow: Sulfonamide Synthesis A 1. Dissolve Sulfonyl Chloride in DCM @ 0°C B 2. Add Benzylamine + Triethylamine Solution Dropwise A->B C 3. Warm to RT, Stir for 2-4h B->C D 4. Aqueous Work-up (NH₄Cl, Brine) C->D E 5. Extraction with DCM D->E F 6. Dry, Concentrate & Purify (Chromatography) E->F

Caption: Experimental workflow for selective sulfonamide formation.

Sulfonate Ester Formation

Reaction with alcohols in the presence of a base yields sulfonate esters. These esters are excellent leaving groups in their own right, making this transformation a valuable strategy for activating hydroxyl groups for subsequent nucleophilic substitution reactions.

Mechanism: The alcohol, typically deprotonated by a base to form a more nucleophilic alkoxide, attacks the sulfonyl chloride. The reaction is often performed in the presence of a non-nucleophilic base like pyridine or triethylamine, which also serves to neutralize the HCl byproduct.

Hydrolysis

Exposure to water will lead to the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.[6][7][8] This reaction can be slow with neutral water but is accelerated by base.[8] It is a critical consideration for the handling and storage of this compound, which should be kept under anhydrous conditions to maintain its integrity.[6]

Table 1: Summary of Key Reactions and Conditions

Reaction TypeNucleophileTypical ConditionsProduct Functional Group
Sulfonamide FormationPrimary/Secondary AmineAmine (1.1 eq), Base (e.g., TEA), DCM, 0°C to RTSulfonamide (-SO₂-NR₂)
Sulfonate Ester FormationAlcoholAlcohol (1.0 eq), Pyridine or TEA, DCM, 0°C to RTSulfonate Ester (-SO₂-OR)
HydrolysisWaterH₂O, often with base catalysisSulfonic Acid (-SO₃H)
Reduction of the Sulfonyl Chloride

The sulfonyl chloride group can be selectively reduced to a thiol. This transformation requires stronger reducing agents. Care must be taken to choose a reagent that will not affect the sulfone moiety.

Selective Reduction: While powerful hydrides like lithium aluminum hydride (LiAlH₄) can reduce both sulfonyl chlorides and sulfones, milder conditions can achieve selectivity. For instance, using zinc dust in an acidic medium or triphenylphosphine can often selectively reduce the sulfonyl chloride to the corresponding thiol or disulfide, leaving the sulfone intact.[9]

Mechanistic Considerations and Causality

The chemoselectivity observed in the reactions of this compound is a direct consequence of the electronic properties of the two sulfur-containing functional groups.

  • Electrophilicity: The sulfur atom in a sulfonyl chloride (R-SO₂Cl) is significantly more electrophilic than the sulfur in a sulfone (R-SO₂-R'). This is because the chlorine atom is highly electronegative and a good leaving group, which polarizes the S-Cl bond and provides a low-energy pathway for nucleophilic attack.

  • Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group, making the substitution reaction thermodynamically favorable. The sulfone group, by contrast, has two carbon-sulfur bonds, and the alkyl or aryl groups are exceptionally poor leaving groups.

  • Kinetic vs. Thermodynamic Control: Under standard nucleophilic substitution conditions, the reaction at the sulfonyl chloride center is kinetically favored by a large margin. The activation energy for a nucleophile to attack the sulfonyl chloride is much lower than that required to attack the sulfone's sulfur or cleave a C-S bond.

Conclusion and Future Outlook

This compound is a powerful and versatile building block whose utility is derived directly from the differential reactivity of its two sulfonyl groups. The highly electrophilic sulfonyl chloride serves as a reactive handle for the introduction of the 3-methanesulfonylpropyl moiety via robust and high-yielding reactions such as sulfonamide and sulfonate ester formation. The chemical inertness of the sulfone group under these conditions ensures that reactions proceed with high chemoselectivity.

For professionals in drug discovery and materials science, this molecule offers a reliable method to incorporate a polar, stable, and synthetically versatile sulfone-containing tether. Future research may explore the development of orthogonal protection/deprotection strategies to allow for selective reaction at either sulfur center, further expanding the synthetic utility of this and related bifunctional scaffolds.

References

  • PubMed. (n.d.). Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. Retrieved from [Link]

  • PMC. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of sulfonyl chlorides. Retrieved from [Link]

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  • ResearchGate. (n.d.). A Convenient Synthesis of Novel 3-(Heterocyclylsulfonyl)propanoic Acids and Their Amide Derivatives. Retrieved from [Link]

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  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Retrieved from [Link]

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  • ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Retrieved from [Link]

  • PMC. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

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An In-depth Technical Guide on the Thermal Stability of 3-Methanesulfonylpropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Thermal Stability

In the landscape of pharmaceutical development and fine chemical synthesis, the predictability of a molecule's behavior under thermal stress is paramount. 3-Methanesulfonylpropane-1-sulfonyl chloride, a bifunctional molecule featuring two distinct sulfonyl moieties, presents a unique case for thermal stability analysis. Its dual reactive sites—the sulfonyl chloride and the methyl sulfone—suggest a complex thermal degradation profile that must be thoroughly understood to ensure safe handling, define processing limits, and guarantee the integrity of synthetic pathways. This guide provides a comprehensive framework for evaluating the thermal stability of this compound, grounded in established analytical techniques and extrapolated from the behavior of analogous sulfonyl chlorides.

The Chemical Landscape of this compound

The structure of this compound incorporates both a reactive sulfonyl chloride group and a stable methyl sulfone. The sulfonyl chloride is a well-known functional group used extensively in the synthesis of sulfonamides and sulfonate esters.[1][2] The methyl sulfone group, on the other hand, is generally considered to be chemically robust. The thermal stability of this molecule is therefore likely to be dictated by the less stable sulfonyl chloride functionality.

Theoretical Underpinnings of Sulfonyl Chloride Thermal Decomposition

The thermal decomposition of sulfonyl chlorides can proceed through various mechanisms, which are influenced by the molecular structure and the presence of impurities. For alkanesulfonyl chlorides, two primary decomposition pathways are generally considered:

  • Homolytic Scission: This involves the breaking of the S-Cl or C-S bond to form radical intermediates. This pathway often requires high temperatures or the presence of a radical initiator.[3]

  • Ionic Mechanisms: In the presence of polar solvents or catalysts, an ionic decomposition pathway may be favored.[3][4]

Given the structure of this compound, it is plausible that thermal decomposition is initiated at the sulfonyl chloride group. The potential for intramolecular reactions and the influence of the distal methyl sulfone group on the decomposition kinetics are key questions that can be addressed through rigorous experimental investigation.

A Multi-faceted Approach to Experimental Thermal Stability Assessment

A comprehensive evaluation of thermal stability necessitates the use of multiple analytical techniques. The following triad of thermoanalytical methods provides a robust and self-validating system for characterizing the thermal behavior of this compound.

Differential Scanning Calorimetry (DSC)

Principle & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is an essential tool for identifying thermal events such as melting, crystallization, and decomposition, and for quantifying the enthalpy changes associated with these events. For this compound, DSC can be used to determine its melting point and to detect the onset of exothermic decomposition, a critical parameter for assessing thermal hazards.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated stainless steel pan. The use of a hermetically sealed pan is crucial to contain any volatile decomposition products.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the expected decomposition. A typical range would be from 25°C to 350°C.

    • Maintain a constant flow of inert gas (e.g., nitrogen) to provide a controlled atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the melting point (peak of the endotherm) and the onset temperature of decomposition (the temperature at which the exothermic deviation from the baseline begins).

Thermogravimetric Analysis (TGA)

Principle & Rationale: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a material begins to degrade and to quantify the mass loss associated with decomposition.[5] When coupled with an evolved gas analyzer (EGA) such as a mass spectrometer or an FTIR spectrometer, TGA can also identify the gaseous products of decomposition.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate the sample at room temperature.

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature where no further mass loss is observed (e.g., 500°C).

    • Maintain a continuous flow of inert gas (e.g., nitrogen) over the sample.

  • Data Analysis: The TGA curve will show the percentage of mass loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Accelerating Rate Calorimetry (ARC)

Principle & Rationale: ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample during an exothermic reaction under near-adiabatic conditions. It is a key tool for assessing "worst-case" thermal runaway scenarios. The data obtained from ARC can be used to calculate kinetic parameters and to estimate the time to maximum rate under adiabatic conditions.

Experimental Protocol:

  • Sample Preparation: A larger sample size (typically 1-5 g) is loaded into a spherical, high-pressure-resistant sample bomb (e.g., made of titanium or Hastelloy C).

  • Instrument Setup: The sample bomb is placed in the ARC calorimeter.

  • Thermal Program (Heat-Wait-Seek):

    • The sample is heated in small, discrete steps (e.g., 5°C).

    • After each heating step, the system waits for thermal equilibrium.

    • The instrument then monitors the sample's self-heating rate. If the self-heating rate exceeds a predefined threshold (e.g., 0.02°C/min), the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature, thus preventing heat loss to the environment.

  • Data Analysis: The ARC data provides a plot of self-heating rate versus temperature, as well as pressure versus temperature. From this, the onset temperature of a self-accelerating decomposition can be determined, along with critical safety parameters like the temperature of no return (TNR) and the time to maximum rate (TMR).

Anticipated Thermal Profile and Data Interpretation

Based on the known chemistry of sulfonyl chlorides, the following thermal behavior for this compound can be anticipated:

Data Summary Table

ParameterAnalytical TechniqueExpected ObservationSignificance
Melting Point DSCEndothermic peakDefines the transition from solid to liquid phase.
Onset of Decomposition DSC, TGA, ARCExothermic event (DSC, ARC), Mass loss (TGA)Indicates the temperature at which thermal degradation begins.
Decomposition Products TGA-EGASO₂, HCl, organic fragmentsProvides insight into the decomposition mechanism.
Adiabatic Self-Heating ARCTemperature and pressure riseCrucial for assessing thermal runaway hazards.

The decomposition of this compound is expected to be an exothermic process, as is typical for sulfonyl chlorides. The primary decomposition products are likely to include sulfur dioxide (SO₂) and hydrogen chloride (HCl), along with other chlorinated and sulfonated organic fragments.[6][7]

Visualization of Experimental Workflows

DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 1-3 mg of sample prep2 Hermetically seal in pan analysis1 Equilibrate at 0°C prep2->analysis1 Place in DSC analysis2 Ramp temperature (10°C/min) analysis1->analysis2 analysis3 Record heat flow analysis2->analysis3 data1 Determine melting point analysis3->data1 data2 Identify decomposition onset analysis3->data2 TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation prep1_tga Weigh 5-10 mg of sample prep2_tga Place in TGA pan analysis1_tga Equilibrate at RT prep2_tga->analysis1_tga Load into TGA analysis2_tga Heat at 10°C/min analysis1_tga->analysis2_tga analysis3_tga Record mass loss analysis2_tga->analysis3_tga data1_tga Determine onset of mass loss analysis3_tga->data1_tga data2_tga Analyze DTG for max rates analysis3_tga->data2_tga

Caption: Workflow for TGA analysis.

Safe Handling and Storage: A Proactive Approach to Stability

Given the reactivity of sulfonyl chlorides, stringent handling and storage protocols are essential to prevent premature degradation and ensure laboratory safety.

  • Moisture Sensitivity: this compound is expected to be sensitive to moisture, hydrolyzing to the corresponding sulfonic acid and hydrochloric acid. [1]Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in tightly sealed containers in a dry environment.

  • Temperature Control: To minimize the risk of thermal decomposition, the compound should be stored in a cool, well-ventilated area, away from heat sources. [8][9]Refrigerated storage (2-8°C) is recommended for long-term stability. * Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and alcohols, as these can promote decomposition or undergo vigorous reactions. [6]

Conclusion: A Roadmap to Thermal Characterization

While direct experimental data on the thermal stability of this compound is not yet prevalent in the literature, a comprehensive understanding of its thermal properties can be achieved through a systematic application of established thermoanalytical techniques. By employing DSC, TGA, and ARC in a coordinated manner, researchers and drug development professionals can confidently characterize the thermal hazards, define safe operating limits, and ensure the successful application of this versatile chemical intermediate. This guide provides the theoretical framework and practical methodologies to embark on this critical analytical journey.

References

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  • NIH. (n.d.). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process.
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"hazards and safety precautions for 3-Methanesulfonylpropane-1-sulfonyl chloride"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Guide to the Safe Handling of 3-Methanesulfonylpropane-1-sulfonyl Chloride

Executive Summary and Introduction

This compound (CAS No. 72315-12-9) is a bifunctional organosulfur compound.[1] Its structure contains two key reactive sites: a sulfonyl chloride (-SO₂Cl) and a sulfone (-SO₂-). The sulfonyl chloride group, in particular, renders the molecule highly reactive, making it a valuable intermediate in organic synthesis, likely for the introduction of the methanesulfonylpropyl moiety into target molecules. However, this high reactivity is also the source of significant hazards.

This guide provides a comprehensive overview of the hazards associated with this compound and details the necessary safety precautions and handling procedures. The protocols described herein are designed to empower researchers to work safely with this compound by fostering a deep understanding of the principles behind each safety measure. Adherence to these guidelines is critical for mitigating risk and ensuring the well-being of laboratory personnel.

Hazard Identification and Core Properties

The primary hazards of this compound stem from its classification as a sulfonyl chloride. These compounds are universally regarded as corrosive and highly reactive.[2] The official hazard classification for this specific compound underscores these risks.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Danger" .

Physicochemical Data Summary

A summary of the key physical and chemical properties is essential for a comprehensive risk assessment.

PropertyValueSource
CAS Number 72315-12-9[1][3]
Molecular Formula C₄H₉ClO₄S₂[1]
Molecular Weight 220.69 g/mol [1]
Physical Form Powder
Melting Point 62-65 °C

In-depth Hazard Analysis

A thorough understanding of the chemical's reactivity is paramount to its safe handling. The hazards are not merely theoretical; they are direct consequences of the compound's chemical nature.

Extreme Corrosivity

The H314 classification indicates that this compound is a corrosive material. Direct contact with skin or eyes will cause severe chemical burns and potentially irreversible eye damage.[2][4] This corrosive action is immediate and destructive to all tissues. Inhalation of the dust can cause severe irritation and chemical burns to the respiratory tract.[2][4]

High Reactivity with Nucleophiles (Especially Water)

The cornerstone of sulfonyl chloride hazards is their vigorous and exothermic reaction with water. This includes not only liquid water but also the ambient moisture present in the atmosphere.[2] The reaction proceeds as follows:

R-SO₂Cl + H₂O → R-SO₃H (Sulfonic Acid) + HCl (Hydrogen Chloride)

This reaction is dangerous for two primary reasons:

  • Heat Generation: The reaction is exothermic and can be violent, potentially causing splashing and rapid pressure buildup in a closed container.

  • Toxic Gas Production: It liberates hydrogen chloride (HCl) gas, which is itself toxic and highly corrosive to the respiratory system, skin, and eyes.[2][5] In a poorly ventilated area, HCl fumes can quickly accumulate to dangerous concentrations.[5]

Incompatibilities

Beyond water, this compound is incompatible with a range of common laboratory reagents. These materials must be strictly segregated during storage and in experimental setups.

  • Strong Bases: Reacts violently with strong bases like sodium hydroxide and potassium hydroxide.[4]

  • Alcohols and Amines: Reacts exothermically to form esters and sulfonamides, respectively.[6] While often the intended reaction, uncontrolled mixing can be hazardous.

  • Oxidizing Agents: Incompatible with strong oxidizing agents.[4]

Risk Mitigation: The Hierarchy of Controls

Effective safety management relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective control measures. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous reagent if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Face Shield, Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls for risk management.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood . All manipulations of the compound, including weighing, dispensing, and reaction setup, must be performed inside a fume hood to contain corrosive dust and any HCl vapors that may be generated.[2]

Administrative Controls
  • Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP must be written and approved before work begins.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.

  • Restricted Access: The area where the chemical is being used should be clearly marked, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable.[7]

  • Eye and Face Protection: Tightly fitting chemical safety goggles and a full-face shield are mandatory.[2][7] Eyeglasses are insufficient. The face shield protects the rest of the face from splashes.[7]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to inspect them for tears or punctures before each use and to practice proper removal techniques to avoid self-contamination.[2] For extended operations or when handling larger quantities, consider double-gloving or using heavier-duty gloves like neoprene.

  • Body Protection: A chemical-resistant lab coat or apron is necessary to protect skin and clothing.[2] Ensure clothing covers the entire body, including long pants and closed-toe shoes made of a non-porous material.[7]

  • Respiratory Protection: Work must be conducted in a fume hood, which serves as the primary respiratory protection.[2] In the event of a large spill or ventilation failure, a full-face respirator with an acid gas cartridge would be necessary for emergency response personnel.

Standard Operating Protocols

Preparation and Weighing
  • Verify Fume Hood Function: Before starting, ensure the chemical fume hood is operational and has a valid certification sticker.

  • Prepare Work Area: Clear the fume hood of all unnecessary equipment and materials, especially incompatible substances like water, bases, or alcohols.

  • Don PPE: Put on all required PPE (lab coat, goggles, face shield, gloves).

  • Weighing: As this is a solid, carefully weigh the required amount in the fume hood. Use a tared weigh boat or beaker. Avoid creating dust. If dust is generated, allow it to settle within the hood before proceeding.

  • Secure Container: Immediately and securely recap the source container. Store it in a designated cool, dry location away from incompatibles.

Spill Response Protocol

Immediate and correct action is required in the event of a spill.

  • Alert Personnel: Immediately alert others in the lab and evacuate the immediate area if necessary.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For Small, Manageable Spills:

    • Ensure you are wearing full PPE.

    • Contain the spill using a non-combustible absorbent material like dry sand, earth, or vermiculite. DO NOT USE WATER .[4]

    • Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

    • Once the bulk material is removed, the area can be cautiously neutralized with a weak base like sodium bicarbonate (soda ash), followed by a final wipe-down.

    • Dispose of all cleanup materials as hazardous waste.

Emergency Procedures

In case of accidental exposure, time is critical.

Exposure RouteImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[10] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting.[10] Rinse the mouth with water. If the person is conscious and able to swallow, give them a small amount of water to drink. Seek immediate medical attention.

Storage and Disposal

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] The storage location must be a designated corrosives cabinet, segregated from incompatible materials such as bases, alcohols, amines, and oxidizing agents.[4]

  • Waste Disposal: All waste materials, including empty containers, contaminated absorbents, and reaction residues, must be treated as hazardous waste. Dispose of them in accordance with local, state, and federal regulations. Do not dispose of them down the drain.

References

  • Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved January 20, 2026.
  • New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved January 20, 2026, from [Link]

  • S D FINE- CHEM LIMITED. (n.d.). Sulphuryl chloride - Sdfine. Retrieved January 20, 2026.
  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved January 20, 2026, from [Link]

  • SynQuest Labs. (n.d.). Methanesulfonyl chloride. Retrieved January 20, 2026.
  • CAMEO Chemicals | NOAA. (n.d.). Methanesulfonyl chloride - Report. Retrieved January 20, 2026.
  • Santa Cruz Biotechnology. (n.d.).
  • BenchChem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Retrieved January 20, 2026.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Methanesulfonyl chloride. Retrieved January 20, 2026.
  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved January 20, 2026, from [Link]

  • BLD Pharmatech. (n.d.).
  • Biosolve Shop. (2010). Safety Data Sheet - methanesulphonyl chloride. Retrieved January 20, 2026.
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  • Trimaco. (2023). Essential Chemical PPE. Retrieved January 20, 2026, from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - Methanesulfonyl chloride. Retrieved January 20, 2026.
  • PubChem. (n.d.). Methanesulfonyl chloride | CH3ClO2S | CID 31297. Retrieved January 20, 2026, from [Link]

  • ServiceMaster. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved January 20, 2026.
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  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Isobutanesulfonyl chloride. Retrieved January 20, 2026.
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"literature review of 3-Methanesulfonylpropane-1-sulfonyl chloride"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methanesulfonylpropane-1-sulfonyl chloride: Synthesis, Reactivity, and Applications for Researchers and Drug Development Professionals

Introduction

This compound is a bifunctional molecule featuring both a sulfone and a highly reactive sulfonyl chloride group. This unique combination makes it a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The methanesulfonyl (mesyl) group offers desirable physicochemical properties such as increased solubility and metabolic stability, while the sulfonyl chloride provides a versatile handle for introducing the sulfonyl moiety onto a wide range of nucleophiles.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a focus on practical insights for researchers in drug discovery and development.

Physicochemical Properties and Safety Information

PropertyValue (for Methanesulfonyl Chloride)Reference
CAS Number 124-63-0[2][3][4]
Molecular Formula CH₃ClO₂S[3][4][5]
Molecular Weight 114.55 g/mol [3][4][5]
Appearance Colorless to pale yellow liquid[2][3][6]
Odor Pungent, unpleasant[2]
Boiling Point 161 °C[2][3]
Melting Point -32 °C[2][3]
Density 1.480 g/cm³[2]
Solubility Reacts with water; soluble in polar organic solvents[2][3]

Safety Precautions: this compound is expected to be highly toxic, corrosive, and a lachrymator, similar to methanesulfonyl chloride.[2][6][7][8][9][10] It is expected to react vigorously and exothermically with nucleophiles, including water.[2][10] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[7][9]

Synthesis of this compound

A plausible synthetic route to this compound would involve a two-step process starting from 3-chloro-1-propanethiol. The first step would be the oxidation of the thiol to the corresponding sulfonyl chloride, followed by a nucleophilic substitution with sodium methanesulfinate to introduce the methanesulfonyl group.

A proposed synthetic workflow is illustrated below:

Synthesis_Workflow 3-chloro-1-propanethiol 3-chloro-1-propanethiol Oxidation Oxidation 3-chloro-1-propanethiol->Oxidation Cl2, H2O 3-chloropropane-1-sulfonyl_chloride 3-chloropropane-1-sulfonyl_chloride Oxidation->3-chloropropane-1-sulfonyl_chloride Intermediate Nucleophilic_Substitution Nucleophilic_Substitution 3-chloropropane-1-sulfonyl_chloride->Nucleophilic_Substitution CH3SO2Na 3-Methanesulfonylpropane-1-sulfonyl_chloride 3-Methanesulfonylpropane-1-sulfonyl_chloride Nucleophilic_Substitution->3-Methanesulfonylpropane-1-sulfonyl_chloride Final Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Oxidative Chlorination: 3-chloro-1-propanethiol is dissolved in a suitable solvent, such as dichloromethane. The solution is cooled in an ice bath, and chlorine gas is bubbled through the solution until the starting material is consumed (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure to yield crude 3-chloropropane-1-sulfonyl chloride.

  • Nucleophilic Substitution: The crude 3-chloropropane-1-sulfonyl chloride is dissolved in a polar aprotic solvent like DMF or DMSO. Sodium methanesulfinate is added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete. The reaction is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the final product, which can be further purified by distillation or chromatography.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively.

Reaction with Amines (Sulfonamide Formation):

The reaction with primary or secondary amines in the presence of a non-nucleophilic base, such as triethylamine or pyridine, is a cornerstone of sulfonamide synthesis.[11] This reaction is fundamental in medicinal chemistry for creating diverse libraries of compounds for biological screening.[12][13]

Sulfonamide_Formation Reagents This compound + R2NH Product 3-Methanesulfonyl-N-dialkylpropane-1-sulfonamide Reagents->Product Base (e.g., Et3N)

Caption: General reaction scheme for sulfonamide formation.

Reaction with Alcohols (Sulfonate Ester Formation):

In the presence of a base, this compound reacts with alcohols to form sulfonate esters. This transformation is often used to convert an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions.[2]

Applications in Drug Discovery and Development

The dual functionality of this compound makes it a particularly interesting building block for drug discovery.

As a Linker in Bioconjugation and PROTACs: The propane chain provides a flexible spacer, while the two sulfur-containing functional groups offer orthogonal reactivity or specific interactions with biological targets. The sulfonyl chloride can be used to attach the molecule to a protein of interest, while the methanesulfonyl group can be modified or used to tune the overall properties of the conjugate.

Introduction of the Methanesulfonyl Moiety: The methanesulfonyl group is a common motif in approved drugs, valued for its ability to improve pharmacokinetic properties.[1] this compound serves as a reagent to introduce this beneficial group along with a flexible linker.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol describes a general procedure for the synthesis of a sulfonamide from this compound and a primary amine.

  • Reaction Setup: To a solution of the primary amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (0.1 M) at 0 °C, add a solution of this compound (1.1 eq) in dichloromethane dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

Conclusion

This compound, while not a widely commercialized reagent, represents a valuable synthetic tool for researchers in organic chemistry and drug discovery. Its bifunctional nature allows for the introduction of a flexible linker bearing a methanesulfonyl group, a privileged moiety in medicinal chemistry. The synthetic and reaction protocols outlined in this guide provide a foundation for the effective utilization of this and similar sulfonyl chlorides in the development of novel therapeutics and functional materials.

References

  • Wikipedia. Methanesulfonyl chloride. [Link]

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Methodological & Application

Application Notes & Protocols: 3-Methanesulfonylpropane-1-sulfonyl Chloride as a Bifunctional Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Methanesulfonylpropane-1-sulfonyl chloride as a chemical probe. While the utility of sulfonyl-based electrophiles for covalent modification of proteins is well-established, this particular molecule presents a unique bifunctional architecture. It combines a highly reactive sulfonyl chloride "warhead" with a three-carbon linker terminating in a stable methanesulfonyl group. We will explore the mechanistic basis for its reactivity, provide validated starting protocols for protein labeling and target identification, and discuss the critical importance of control experiments for robust data interpretation. The protocols herein are designed as a foundational framework, adaptable for applications ranging from covalent enzyme inhibition to activity-based protein profiling (ABPP).

Introduction: A Unique Probe Architecture

The discovery of covalent inhibitors and chemical probes has been revolutionized by the development of "beyond cysteine" targeting strategies.[1] Electrophilic warheads capable of reacting with a variety of nucleophilic amino acid residues have expanded the druggable proteome.[2] Among these, sulfonyl chlorides and the more commonly used sulfonyl fluorides have emerged as powerful tools due to their balanced reactivity and ability to form stable covalent bonds with residues such as lysine, tyrosine, serine, and histidine.[3][4][5]

This compound (MPSC) is a compelling, albeit under-explored, member of this class. Its structure is unique:

  • Electrophilic Warhead: The sulfonyl chloride (-SO₂Cl) group is a potent electrophile, primed for reaction with protein nucleophiles.[6]

  • Linker: A flexible three-carbon (propane) chain provides specific spatial separation between the two terminal functional groups.

  • Stabilizing/Recognition Moiety: The methanesulfonyl (-SO₂CH₃) group is significantly less reactive than the sulfonyl chloride under physiological conditions and can be considered a stable terminus.[7] This group imparts polarity and may participate in non-covalent interactions within a protein binding pocket, potentially influencing selectivity.

This dual-ended structure suggests MPSC can be employed not only as a simple covalent labeling agent but also as a fragment for building more complex bifunctional probes, such as chemical degraders or crosslinkers.[8][9]

Physicochemical Properties

A clear understanding of the probe's fundamental properties is essential for experimental design.

PropertyValueSource
CAS Number 72315-12-9[10]
Molecular Formula C₄H₉ClO₄S₂[11]
Molecular Weight 220.69 g/mol [10]
Appearance Powder
Melting Point 62-65 °C
Storage Store at 2-8°C, keep dry

Mechanism of Covalent Modification

The primary utility of MPSC as a chemical probe stems from the reactivity of the sulfonyl chloride group. This functional group reacts with nucleophilic amino acid side chains via a nucleophilic substitution mechanism, forming a stable sulfonamide (with lysine) or sulfonate ester (with serine, threonine, or tyrosine) linkage.[6][12] This reaction results in the displacement of the chloride ion and the irreversible covalent modification of the target protein.

The reaction is highly dependent on the pKa of the target residue and the accessibility of the nucleophile. For lysine modification, experiments are typically conducted at a pH above 8 to ensure the deprotonation of the ε-amino group, which significantly enhances its nucleophilicity.[6]

ABPP Workflow A 1. Incubate Cell Lysate with Alkyne-MPSC Probe B 2. Covalent Labeling of Target Proteins A->B C 3. Click Chemistry Reaction (Add Azide-Biotin Reporter) B->C D 4. Biotinylated Proteins C->D E 5. Streptavidin Enrichment (Pull-down) D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Protein Identification G->H

Sources

Application Notes and Protocols: Sulfonylation Reactions with 3-Methanesulfonylpropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of Sulfonylation

Sulfonylation is a cornerstone transformation in organic synthesis, pivotal for the formation of sulfonamides and sulfonate esters. These functional groups are not merely protecting groups for amines and alcohols but are integral pharmacophores in a vast array of clinically significant drugs, including antibiotics, diuretics, and protease inhibitors.[1][2] The sulfonyl chloride moiety is a highly reliable electrophile that reacts readily with nucleophiles.

This document provides a detailed guide to the use of a specific and valuable reagent, 3-Methanesulfonylpropane-1-sulfonyl chloride . Its unique bifunctional nature, possessing both a reactive sulfonyl chloride for coupling and a stable methanesulfonyl (sulfone) group, makes it an attractive building block for introducing a polar, hydrogen-bond accepting sulfone moiety into target molecules, a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility and metabolic stability.

Reagent Profile: this compound

Understanding the properties of this reagent is critical for its safe and effective use. It is a solid at room temperature, which can simplify handling compared to liquid sulfonyl chlorides.

PropertyValueSource
CAS Number 72315-12-9[3][4]
Molecular Formula C₄H₉ClO₄S₂[4]
Molecular Weight 220.7 g/mol [4]
Appearance Powder[4]
Melting Point 62-65 °C[4]
Synonym 3-(methylsulfonyl)-1-propanesulfonyl chloride[4]

Safety and Handling: this compound is a hazardous chemical. Like other sulfonyl chlorides, it is corrosive and causes severe skin burns and eye damage.[3] It is also moisture-sensitive and will react with water, potentially releasing corrosive hydrogen chloride gas.[5] Strict adherence to safety protocols is mandatory. Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles. Store the reagent under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

The Sulfonylation Reaction: Mechanism and Rationale

The reaction of a sulfonyl chloride with a nucleophile, such as a primary or secondary amine, proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine) attacks the sulfur atom of the sulfonyl chloride.

  • Intermediate Formation: This forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, an excellent leaving group, is expelled, restoring the sulfonyl group.

  • Deprotonation: A base, typically a non-nucleophilic amine like triethylamine or pyridine, removes a proton from the nucleophile to yield the neutral sulfonamide product and the corresponding ammonium salt.[1][6]

The inclusion of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.

Sulfonylation Mechanism RNH2 R-NH₂ (Amine) inv1 RNH2->inv1 Nucleophilic Attack SulfonylCl R'-SO₂Cl (Sulfonyl Chloride) SulfonylCl->inv1 Base B: (Base) inv3 Base->inv3 Deprotonation Intermediate [Tetrahedral Intermediate] inv2 Intermediate->inv2 Cl⁻ leaves Product R-NH-SO₂-R' (Sulfonamide) Product->inv3 HCl_Salt B-H⁺ Cl⁻ inv1->Intermediate inv2->Product inv3->Product Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis prep 1. Prepare Reactants - Dry glassware - Weigh amine & sulfonyl chloride - Prepare anhydrous solvent & base setup 2. Reaction Setup - Dissolve amine & base in DCM - Flush with N₂/Ar - Cool to 0 °C prep->setup addition 3. Reagent Addition - Dissolve sulfonyl chloride in DCM - Add dropwise to amine solution setup->addition stir 4. Reaction Progression - Allow to warm to RT - Stir for 2-16 h - Monitor by TLC addition->stir quench 5. Quench & Extract - Add 1 M HCl - Separate layers - Extract aqueous layer with DCM stir->quench wash 6. Wash Organic Layer - Wash with NaHCO₃ (sat.) - Wash with Brine quench->wash dry 7. Dry & Concentrate - Dry over Na₂SO₄ - Filter - Concentrate via rotovap wash->dry purify 8. Purify Product - Flash column chromatography dry->purify analyze 9. Characterize - NMR, MS, IR purify->analyze

Sources

Application Note: Derivatization of Amines with 3-Methanesulfonylpropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Notice of Acknowledgment: Direct, published protocols for the derivatization of amines specifically using 3-Methanesulfonylpropane-1-sulfonyl chloride are not widely available in peer-reviewed literature. This document provides a generalized, robust protocol based on the well-established and analogous chemistry of other aliphatic and aromatic sulfonyl chlorides, such as methanesulfonyl chloride.[1] The principles, mechanisms, and experimental steps detailed herein are synthesized from authoritative sources on sulfonamide synthesis and are expected to be highly applicable to the title compound.

Introduction: The Significance of Amine Derivatization

The derivatization of primary and secondary amines is a cornerstone of synthetic organic chemistry, crucial for both analytical and preparative purposes. In drug development, converting amines into sulfonamides is a widely employed strategy to enhance metabolic stability, modulate physicochemical properties like solubility, and introduce specific structural motifs that can improve binding affinity to biological targets.[2][3][4] The resulting sulfonamide group is exceptionally stable against hydrolysis under both acidic and basic conditions, making it a reliable functional group in pharmaceutical compounds and a robust protecting group for amines.[5]

This compound (C₄H₉ClO₄S₂) is a bifunctional reagent featuring a sulfonyl chloride group for reaction with amines and a terminal methanesulfonyl (mesyl) group. This structure offers a unique scaffold for synthesizing compounds with a flexible three-carbon linker and a polar sulfone moiety, which can be advantageous in probing molecular interactions or improving aqueous solubility.

This guide provides a comprehensive overview of the chemical principles and a detailed protocol for the successful derivatization of primary and secondary amines using this compound to form stable N-substituted sulfonamides.

Reaction Mechanism and Stoichiometry

The reaction of an amine with a sulfonyl chloride proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur atom.[1][6] The lone pair of electrons on the amine's nitrogen atom attacks the sulfur of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is lost from the nitrogen to yield the final sulfonamide product.

A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which drives the equilibrium towards product formation and prevents the protonation of the starting amine.[7]

Sulfonamide Formation Mechanism Amine R-NH₂ (Amine) Intermediate [R-NH₂(⁺)-SO₂( (CH₂)₃-SO₂CH₃)-Cl(⁻)] (Tetrahedral Intermediate) Amine->Intermediate Nucleophilic Attack SulfonylChloride CH₃SO₂-(CH₂)₃-SO₂Cl (3-Methanesulfonylpropane- 1-sulfonyl chloride) SulfonylChloride->Intermediate Sulfonamide R-NH-SO₂-(CH₂)₃-SO₂CH₃ (Sulfonamide) Intermediate->Sulfonamide - Cl⁻ HCl HCl BaseComplex Base-H⁺Cl⁻ HCl->BaseComplex Neutralization Base Base (e.g., Et₃N) Base->BaseComplex

Caption: General mechanism of sulfonamide formation.

Experimental Protocol: General Procedure

This protocol is designed as a starting point and may require optimization based on the specific amine's reactivity, steric hindrance, and solubility.

Materials and Reagents
  • Primary or Secondary Amine

  • This compound (CAS: 72315-12-9)[8]

  • Anhydrous Aprotic Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Non-nucleophilic Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Pyridine)

  • Aqueous HCl solution (1 M) for workup

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution for workup

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

  • Silica Gel for chromatography

Step-by-Step Protocol
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add the non-nucleophilic base (e.g., Triethylamine, 1.2-1.5 equivalents for secondary amines; 2.2-2.5 equivalents for primary amines). The use of excess base for primary amines accounts for the acidity of the resulting sulfonamide N-H bond.

  • Reagent Addition: In a separate flask, prepare a solution of this compound (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add water to quench any remaining sulfonyl chloride.

  • Aqueous Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to remove excess base.

    • Wash with saturated aqueous NaHCO₃ to remove any remaining acidic species.

    • Wash with brine to reduce the amount of water in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, or by recrystallization to afford the pure sulfonamide.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve amine in anhydrous solvent prep2 Cool to 0 °C prep1->prep2 prep3 Add base (e.g., Et₃N) prep2->prep3 prep4 Add sulfonyl chloride solution dropwise prep3->prep4 react1 Warm to RT, stir 2-16h prep4->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Quench with H₂O react2->workup1 workup2 Aqueous wash (HCl, NaHCO₃, Brine) workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify Purify (Chromatography or Recrystallization) workup4->purify

Caption: Step-by-step experimental workflow.

Characterization of Derivatized Amines

The successful formation of the sulfonamide should be confirmed using standard analytical techniques.

Technique Expected Observation Significance
¹H NMR Appearance of a new signal for the N-H proton (typically a broad singlet between δ 8-10 ppm for primary amine derivatives).[9][10] Shifts in the signals of protons adjacent to the nitrogen atom.Confirms the formation of the S-N bond and provides structural information.
¹³C NMR Shifts in the carbon signals adjacent to the nitrogen atom due to the electron-withdrawing effect of the sulfonyl group.[10]Provides evidence of covalent modification at the amine.
FT-IR Appearance of characteristic asymmetric and symmetric stretching vibrations for the SO₂ group (approx. 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively).[9][10] A band for S-N stretching may also be observed around 900-940 cm⁻¹.[9]Confirms the presence of the sulfonamide functional group.
Mass Spec (MS) Observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the expected sulfonamide product.Confirms the molecular weight of the product.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Inactive amine (protonated).2. Decomposed sulfonyl chloride.3. Insufficiently reactive amine (steric hindrance).1. Ensure sufficient base is used to neutralize any amine salts and the HCl byproduct.2. Use fresh or properly stored sulfonyl chloride; moisture sensitive.3. Increase reaction temperature, use a more forcing base (e.g., DBU), or extend reaction time.[11]
Formation of Side Products 1. Disulfonylation of primary amines.2. Reaction with solvent or impurities.1. Use controlled addition of the sulfonyl chloride at low temperature. Avoid a large excess of the reagent.2. Ensure the use of high-purity, anhydrous solvents and reagents.
Difficult Purification 1. Excess base remaining.2. Product has similar polarity to starting material.1. Ensure the aqueous HCl wash is performed thoroughly during workup.2. Optimize the chromatography mobile phase or consider derivatization to alter polarity for separation.

Safety Considerations

  • This compound is expected to be corrosive and a lachrymator, similar to other sulfonyl chlorides like methanesulfonyl chloride.[5] It is reactive towards water and nucleophiles.[12]

  • Always handle sulfonyl chlorides in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reactions can be exothermic; use controlled, dropwise addition, especially on a larger scale.

References

  • How does Ethyl Sulfonyl Chloride react with amines? - Blog. (2025). Vertex AI Search.
  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • Wikipedia contributors. (n.d.). Sulfonamide. Wikipedia.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. (2025).
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
  • Sulfonamide derivatives: Synthesis and applications. (n.d.).
  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (n.d.). Benchchem.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.
  • 23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts.
  • Preparation of sulfonamides
  • The Synthesis of Functionalised Sulfonamides. (n.d.). OAR@UM.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • This compound | 72315-12-9. (n.d.). Sigma-Aldrich.
  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. (n.d.). PubMed.
  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). (2015). Reddit.
  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (2026). MDPI.
  • Application Notes and Protocols: Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl). (n.d.). Benchchem.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PMC - PubMed Central.
  • Wikipedia contributors. (n.d.). Methanesulfonyl chloride. Wikipedia.
  • METHANESULFONYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.

Sources

Application Notes and Protocols for the Synthesis of Sulfonamides using 3-Methanesulfonylpropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Bifunctional Reagent in Sulfonamide Synthesis

Sulfonamides are a cornerstone pharmacophore in modern drug discovery, integral to a wide range of therapeutics including antibacterial agents, diuretics, and anticancer drugs.[1][2] The conventional synthesis of sulfonamides is robust, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine.[3] This application note details the use of a specialized bifunctional reagent, 3-Methanesulfonylpropane-1-sulfonyl chloride (MPSC) , for the synthesis of novel sulfonamides.

The unique structure of MPSC, featuring both a highly reactive sulfonyl chloride for sulfonamide bond formation and a terminal methyl sulfone group, offers distinct advantages for medicinal chemists. The sulfone moiety is a polar functional group known to enhance the physicochemical properties of drug candidates.[4][5] By incorporating a sulfone, researchers can potentially:

  • Improve Aqueous Solubility: The polarity of the sulfone group can increase the water solubility of the final compound, a critical factor for bioavailability.[4]

  • Enhance Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can prolong the half-life of a drug.[5]

  • Modulate Target Binding: As a potent hydrogen bond acceptor, the sulfone can introduce new interactions with biological targets, potentially increasing potency and selectivity.[6]

This guide provides a comprehensive, field-proven protocol for the synthesis of sulfonamides using MPSC, explaining the rationale behind experimental choices and offering a self-validating system for achieving high-purity products.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base is used to quench the HCl byproduct generated during the reaction.

The overall workflow for the synthesis is depicted below, from reaction setup to the isolation of the pure sulfonamide product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Amine in Anhydrous DCM B Add Base (e.g., Pyridine) at 0 °C A->B Cool D Slowly Add MPSC Solution to Amine Mixture at 0 °C B->D C Prepare MPSC Solution in Anhydrous DCM C->D Dropwise Addition E Warm to Room Temperature and Stir for 6-18h D->E Allow to Warm F Monitor by TLC E->F Periodically G Quench and Dilute with DCM F->G Upon Completion H Aqueous Wash (1M HCl, NaHCO₃, Brine) G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography or Recrystallization I->J K Characterize Pure Product (NMR, MS) J->K

Caption: Experimental workflow for MPSC-based sulfonamide synthesis.

Detailed Experimental Protocol

This protocol describes a general and robust method for the synthesis of a sulfonamide from a representative primary amine and this compound.

Materials and Equipment
Reagent/EquipmentGrade/Specification
This compound≥97% purity
Primary or Secondary Amine≥98% purity
PyridineAnhydrous, ≥99.8%
Dichloromethane (DCM)Anhydrous, ≥99.8%, Sure/Seal™ or equivalent
Hydrochloric Acid (HCl)1 M aqueous solution
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
BrineSaturated aqueous solution
Magnesium Sulfate (MgSO₄)Anhydrous
Silica Gel230-400 mesh, for flash chromatography
Round-bottom flaskFlame-dried
Magnetic stirrer and stir bar
Ice bath
Thin Layer Chromatography (TLC) platesSilica gel coated
Rotary Evaporator
Step-by-Step Methodology
  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 mmol, 1.0 equivalent) in anhydrous dichloromethane (10 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine (1.2 mmol, 1.2 equivalents) to the stirred solution. Causality: Pyridine acts as a non-nucleophilic base to neutralize the HCl formed, preventing protonation of the starting amine which would render it unreactive.

  • Addition of Sulfonyl Chloride:

    • In a separate vial, dissolve this compound (1.1 mmol, 1.1 equivalents) in a minimal amount of anhydrous DCM (approx. 2-3 mL).

    • Add this solution dropwise to the cold amine/pyridine mixture over 15-20 minutes. Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the amine. Slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 6-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Aqueous Work-up:

    • Upon completion, dilute the reaction mixture with an additional 20 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and finally with brine (1 x 15 mL). Causality: The HCl wash removes excess pyridine. The NaHCO₃ wash neutralizes any remaining acid. The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its structure and purity.

G cluster_0 General Sulfonamide Synthesis R1R2NH R¹R²NH (Amine) Product CH₃SO₂(CH₂)₃SO₂NR¹R² (Product) R1R2NH->Product MPSC CH₃SO₂(CH₂)₃SO₂Cl (MPSC) MPSC->Product Base Base (e.g., Pyridine) Solvent Solvent (e.g., DCM)

Caption: General reaction scheme for sulfonamide synthesis using MPSC.

Table 1: Representative Characterization Data

Analysis TechniqueExpected Observations
¹H NMR - Signals corresponding to the protons of the amine moiety. - A singlet around 2.9-3.1 ppm for the methyl sulfone (CH₃SO₂). - Multiplets for the propyl chain protons -(CH₂)₃-. - A signal for the sulfonamide N-H proton (if a primary amine was used), typically in the range of 8-10 ppm.[7]
¹³C NMR - Signals for the carbons of the amine moiety. - A signal around 42-44 ppm for the methyl sulfone carbon. - Signals for the propyl chain carbons.
Mass Spec (MS) The calculated exact mass corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the synthesized sulfonamide.[8][9]
FT-IR Characteristic asymmetric and symmetric stretching vibrations for the SO₂ groups in the range of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹.[7] A band for the S-N stretch is also expected around 900 cm⁻¹.[7]
Yield & Purity Yields are typically moderate to high (60-95%), dependent on the amine's nucleophilicity. Purity should be >95% as determined by HPLC or qNMR.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are strictly anhydrous. Moisture will readily hydrolyze the sulfonyl chloride. For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger base like triethylamine or heating the reaction may be necessary.

  • Side Product Formation: If TLC indicates multiple products, ensure the dropwise addition of MPSC was performed slowly at 0 °C. Rapid addition can lead to undesired side reactions.

  • Purification Challenges: The polarity of the methyl sulfone group can sometimes make purification by chromatography challenging. A reverse-phase chromatography system may be beneficial if the compound is difficult to purify on normal-phase silica.

Conclusion

This compound is a valuable bifunctional reagent that enables the straightforward synthesis of novel sulfonamides bearing a terminal methyl sulfone group. This moiety can impart beneficial physicochemical properties, making it a strategic tool for lead optimization in drug discovery programs. The protocol described herein is robust and scalable, providing a reliable method for accessing these promising compounds.

References

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  • National Center for Biotechnology Information. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed Central. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

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  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Retrieved from [Link]

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  • ACS Publications. (2024). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. Retrieved from [Link]

  • Harman Research Group. (n.d.). Sulfone. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Synthetic approaches to sulfonyl chlorides. B) Prior work on the application of Pyry‐BF4 (1) in SNAr with aminoheterocycles. C) State‐of‐the‐art of primary sulfonamide modification: electrophiles versus nucleophiles as coupling partners. Retrieved from [Link]

  • PubMed. (2011). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]

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Application Notes and Protocols: 3-Methanesulfonylpropane-1-sulfonyl Chloride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The following guide details the potential applications of 3-Methanesulfonylpropane-1-sulfonyl chloride in polymer synthesis. It is important to note that while this compound is commercially available, its specific use in polymerization is not extensively documented in peer-reviewed literature. Therefore, the applications and protocols described herein are based on established principles of sulfonyl chloride chemistry and polymer science. These protocols should be considered as starting points for research and development, with the understanding that optimization will be necessary.

Introduction: A Bifunctional Building Block for Advanced Polymers

This compound is a unique bifunctional molecule featuring a reactive sulfonyl chloride group and a stable methanesulfonyl (sulfone) group. This structure presents an intriguing opportunity for polymer chemists to synthesize novel functional polymers. The sulfonyl chloride moiety can readily react with nucleophiles such as amines and alcohols, making it a suitable monomer for polycondensation reactions or for the post-polymerization modification of existing polymers. The presence of the sulfone group is anticipated to impart desirable properties to the resulting polymers, including increased thermal stability, enhanced solubility in polar solvents, and potential for specific interactions, which are beneficial in applications ranging from high-performance materials to biomedical devices.

Molecular Structure and Properties:

PropertyValue
CAS Number 72315-12-9[1][2][3]
Molecular Formula C₄H₉ClO₄S₂[1][2]
Molecular Weight 220.69 g/mol [1]
Appearance Powder[3]
Melting Point 62-65 °C[3]
Boiling Point (Predicted) 395.0 ± 25.0 °C[1]
Density (Predicted) 1.491 ± 0.06 g/cm³[1]

The distinct reactivity of the sulfonyl chloride group allows for its selective participation in polymerization or modification reactions, while the chemically robust methanesulfonyl group remains intact, providing a consistent structural and functional element within the polymer architecture.

Proposed Application I: Synthesis of Novel Polysulfonamides via Polycondensation

The most direct application of this compound in polymer synthesis is as a monomer in polycondensation reactions. Its bifunctional nature, with the sulfonyl chloride acting as the reactive site, allows it to react with a suitable comonomer, such as a diamine, to form a polysulfonamide. Polysulfonamides are a class of polymers known for their good thermal stability and mechanical properties. The incorporation of the pendant methanesulfonyl group from this compound is expected to enhance the polymer's solubility and potentially introduce new functionalities.

Causality Behind Experimental Choices:
  • Interfacial Polycondensation: This technique is proposed due to its effectiveness in forming high molecular weight polymers from highly reactive monomers like sulfonyl chlorides. The reaction occurs at the interface of two immiscible liquids, which helps to control the reaction rate and minimize side reactions.

  • Acid Scavenger: The polycondensation reaction releases hydrochloric acid (HCl) as a byproduct. An acid scavenger, such as sodium hydroxide or pyridine, is crucial to neutralize the HCl, preventing the protonation and deactivation of the amine comonomer and driving the reaction to completion.

  • Low-Temperature Conditions: The reaction is typically carried out at low temperatures to control the high reactivity of the sulfonyl chloride and prevent hydrolysis or other side reactions.

Experimental Workflow Diagram:

cluster_prep Phase Preparation cluster_reaction Polycondensation cluster_workup Work-up and Purification organic_phase Organic Phase: This compound in Dichloromethane reaction_vessel Reaction Vessel: Vigorous Stirring (Creates Interface) organic_phase->reaction_vessel aqueous_phase Aqueous Phase: Diamine Comonomer + NaOH (Acid Scavenger) aqueous_phase->reaction_vessel polymerization Interfacial Polymerization (Formation of Polysulfonamide) reaction_vessel->polymerization separation Phase Separation polymerization->separation washing Washing of Organic Phase (with dilute acid and water) separation->washing precipitation Precipitation of Polymer (in a non-solvent like methanol) washing->precipitation drying Drying under Vacuum precipitation->drying

Caption: Workflow for polysulfonamide synthesis.

Detailed Protocol (Hypothetical):

Materials:

  • This compound

  • A diamine comonomer (e.g., 1,6-hexanediamine, piperazine)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Methanol

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Preparation of Aqueous Phase: In a beaker, dissolve the diamine comonomer (1.0 equivalent) and sodium hydroxide (2.2 equivalents) in deionized water to create a solution of the desired concentration (e.g., 0.5 M).

  • Preparation of Organic Phase: In a separate beaker, dissolve this compound (1.0 equivalent) in an equal volume of anhydrous dichloromethane.

  • Polycondensation Reaction:

    • Transfer the aqueous diamine solution to a baffled reaction vessel equipped with a high-speed mechanical stirrer.

    • Begin vigorous stirring to create a vortex.

    • Rapidly and smoothly pour the organic solution of the sulfonyl chloride into the stirred aqueous phase.

    • Polymer precipitation at the interface should be observed immediately.

    • Allow the reaction to proceed with vigorous stirring for 30-60 minutes at room temperature.

  • Polymer Isolation and Purification:

    • Cease stirring and allow the two phases to separate.

    • Carefully decant the aqueous layer.

    • Wash the organic layer (containing the polymer) sequentially with a dilute HCl solution and then with deionized water to remove any unreacted amine and excess base.

    • Precipitate the polymer by slowly pouring the organic solution into a large excess of a non-solvent, such as methanol, with constant stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any remaining low molecular weight species.

  • Drying: Dry the purified polysulfonamide in a vacuum oven at 40-60 °C until a constant weight is achieved.

Proposed Application II: Post-Polymerization Modification

The high reactivity of the sulfonyl chloride group makes this compound an excellent candidate for the chemical modification of existing polymers. Polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups, can be readily functionalized. This approach allows for the introduction of the methanesulfonyl group onto a pre-existing polymer backbone, thereby altering its properties in a controlled manner. This can be particularly useful for modifying natural polymers like chitosan or synthetic polymers like polyvinyl alcohol.

Causality Behind Experimental Choices:
  • Homogeneous Reaction Conditions: For polymer modification, a homogeneous solution is preferred to ensure uniform functionalization along the polymer chains. The choice of solvent is critical and should dissolve both the parent polymer and the modifying agent.

  • Tertiary Amine Base: A non-nucleophilic tertiary amine, such as triethylamine or pyridine, is used as an acid scavenger. Unlike primary or secondary amines, it will not compete with the polymer's nucleophilic groups in reacting with the sulfonyl chloride.

  • Controlled Stoichiometry: The degree of functionalization can be controlled by adjusting the molar ratio of this compound to the reactive functional groups on the polymer.

Reaction Scheme Diagram:

Polymer_NH2 Polymer with -NH₂ groups Reaction Reaction at Room Temperature Polymer_NH2->Reaction Modifier 3-Methanesulfonylpropane-1- sulfonyl chloride Modifier->Reaction Base Tertiary Amine Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, DMAc) Solvent->Reaction Modified_Polymer Functionalized Polymer with -NH-SO₂-(CH₂)₃-SO₂-CH₃ groups Reaction->Modified_Polymer Byproduct Triethylammonium Chloride (Precipitate) Reaction->Byproduct

Caption: Modification of an amine-containing polymer.

Detailed Protocol (Hypothetical):

Materials:

  • A polymer containing amine or hydroxyl groups (e.g., polyethyleneimine, chitosan)

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc)

  • Anhydrous triethylamine (TEA) or pyridine

  • A suitable non-solvent for precipitation (e.g., acetone, ethanol)

Procedure:

  • Polymer Dissolution: Dissolve the parent polymer in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Gentle heating may be required to achieve complete dissolution.

  • Addition of Base: To the polymer solution, add an excess of the anhydrous tertiary amine base (e.g., 2-3 equivalents per equivalent of reactive polymer functional groups).

  • Addition of Modifying Agent:

    • Dissolve this compound in a small amount of the anhydrous solvent.

    • Add the solution of the modifying agent dropwise to the stirred polymer solution at 0 °C (using an ice bath) to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Isolation and Purification:

    • Precipitate the modified polymer by pouring the reaction mixture into a large excess of a suitable non-solvent.

    • Collect the polymer by filtration.

    • Wash the polymer extensively with the non-solvent to remove the triethylammonium chloride byproduct and any unreacted reagents.

    • Redissolve the polymer in the reaction solvent and re-precipitate to ensure high purity.

  • Drying: Dry the functionalized polymer in a vacuum oven at a suitable temperature until a constant weight is obtained.

Conclusion and Future Perspectives

While direct experimental data on the use of this compound in polymer synthesis is currently lacking, its chemical structure strongly suggests its utility as a versatile building block. The proposed applications in polycondensation and post-polymerization modification offer pathways to novel polymers with potentially enhanced thermal, mechanical, and solubility properties due to the incorporation of the methanesulfonyl group. Researchers are encouraged to explore these hypothetical protocols as a foundation for developing new functional materials. Further investigation into the reactivity of this monomer and the characterization of the resulting polymers will be invaluable in unlocking its full potential in materials science and drug development.

References

A comprehensive list of references that support the general principles of reactions involving sulfonyl chlorides and polymer synthesis will be provided upon the availability of more specific literature. The current protocols are based on established organic and polymer chemistry principles. General information on the synthesis and reactivity of sulfonyl chlorides can be found in standard organic chemistry textbooks and review articles.[4][5][6][7][8][9][10][11][12][13] Information on polycondensation and polymer modification techniques is widely available in polymer chemistry literature.[14][15]

Sources

"click chemistry applications of 3-Methanesulfonylpropane-1-sulfonyl chloride"

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of 3-Methanesulfonylpropane-1-sulfonyl chloride in advanced bioconjugation strategies, with a focus on its conversion to a sulfonyl azide for use in Sulfo-Click Chemistry.

Introduction: A Bifunctional Reagent for Modern Bioconjugation

This compound is a heterobifunctional chemical reagent distinguished by its unique structural features: a highly reactive sulfonyl chloride group at one terminus and a stable, polar methanesulfonyl (mesyl) group at the other, separated by a flexible three-carbon propane linker. While not a direct participant in the canonical copper-catalyzed azide-alkyne cycloaddition (CuAAC), its true potential in the realm of click chemistry is realized when it serves as a precursor to a powerful and specific type of bioorthogonal ligation tool: a sulfonyl azide.

This guide provides a detailed exploration of how this compound can be transformed into a key reagent for the "Sulfo-Click" reaction. This advanced, copper-free click chemistry variant offers a robust method for conjugating molecules of interest to biomolecules modified with a thioacid handle. The stable methanesulfonyl group remains as a desirable feature on the final conjugate, often enhancing solubility and providing a potential site for further interactions.

This document is intended for researchers and drug development professionals seeking to expand their bioconjugation toolkit beyond traditional methods, offering detailed protocols and the scientific rationale behind them.

Application Note 1: Synthesis of a Novel Sulfonyl Azide Linker

The primary application of this compound in a click chemistry workflow is its conversion to 3-Methanesulfonylpropane-1-sulfonyl azide . The sulfonyl chloride is an excellent electrophile that readily reacts with an azide source, such as sodium azide, to yield the corresponding sulfonyl azide. This transformation is efficient and forms the basis for creating a bifunctional linker ready for Sulfo-Click conjugation.

Causality Behind the Synthesis:

The conversion relies on a classic nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The azide ion (N₃⁻) is a potent nucleophile that attacks the electron-deficient sulfur center, displacing the chloride ion, which is an excellent leaving group.[1] The reaction is typically performed in a polar aprotic solvent to ensure the solubility of the reagents and facilitate the substitution process. The resulting sulfonyl azide is a key intermediate, poised for reaction with a thioacid.[2]

Key Reagent Properties
CompoundMolecular FormulaMolecular WeightKey Functional Group
This compoundC₄H₉ClO₄S₂219.96 g/mol Sulfonyl Chloride (-SO₂Cl)
3-Methanesulfonylpropane-1-sulfonyl azideC₄H₉N₃O₄S₂227.26 g/mol Sulfonyl Azide (-SO₂N₃)
Diagram of Sulfonyl Azide Synthesis

start_reagent This compound product 3-Methanesulfonylpropane-1-sulfonyl azide start_reagent->product Nucleophilic Substitution solvent Solvent (e.g., Acetone) start_reagent->solvent sodium_azide Sodium Azide (NaN₃) sodium_azide->solvent

Caption: Synthesis of the sulfonyl azide linker.

Protocol 1: Synthesis of 3-Methanesulfonylpropane-1-sulfonyl azide

This protocol describes the conversion of the sulfonyl chloride to the corresponding sulfonyl azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Acetone

  • Deionized Water (ice-cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for extraction and drying (separatory funnel, Erlenmeyer flask)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone (approx. 10 mL per gram of sulfonyl chloride).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until it reaches 0-5 °C.

  • Addition of Sodium Azide: In a separate container, prepare a solution of sodium azide (1.2 eq) in a minimal amount of deionized water. Add this solution dropwise to the cold, stirring solution of the sulfonyl chloride.

    • Expert Insight: Adding the sodium azide solution slowly is crucial to control the exothermicity of the reaction. A slight excess of sodium azide ensures the complete conversion of the starting material.[3]

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a larger volume of ice-cold deionized water. This will precipitate the organic product and dissolve the inorganic salts. Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Characterization: The resulting product, 3-Methanesulfonylpropane-1-sulfonyl azide, should be a colorless oil or low-melting solid. Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, IR spectroscopy to confirm the presence of the azide stretch).

Application Note 2: Bioconjugation via the Sulfo-Click Reaction

With the 3-Methanesulfonylpropane-1-sulfonyl azide in hand, it can be deployed in a Sulfo-Click reaction. This reaction forms a highly stable, covalent linkage with biomolecules that have been engineered to contain a thioacid (-COSH) functional group.

Principle of the Sulfo-Click Reaction:

The Sulfo-Click reaction is a biocompatible ligation that proceeds between a sulfonyl azide and a thioacid.[2] The reaction is chemoselective and occurs under mild, aqueous conditions without the need for a metal catalyst, making it ideal for use with sensitive biological samples. The reaction results in the formation of a stable N-acylsulfinamide linkage with the release of nitrogen gas. This provides a robust and irreversible conjugation method.

Diagram of Sulfo-Click Conjugation Workflow

reagent 3-Methanesulfonylpropane-1-sulfonyl azide conjugate Final Conjugate (Stable N-acylsulfinamide Linkage) reagent->conjugate Sulfo-Click Reaction (Copper-Free) buffer Aqueous Buffer (pH 7-8) reagent->buffer biomolecule Biomolecule with Thioacid (-COSH) biomolecule->buffer

Caption: Workflow of the Sulfo-Click reaction.

Protocol 2: Conjugation to a Thioacid-Modified Peptide

This protocol provides a general method for labeling a peptide containing a thioacid functionality with the synthesized 3-Methanesulfonylpropane-1-sulfonyl azide.

Materials:

  • Thioacid-modified peptide (e.g., synthesized via solid-phase peptide synthesis)

  • 3-Methanesulfonylpropane-1-sulfonyl azide (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) or Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Peptide Preparation: Dissolve the thioacid-modified peptide in PBS to a final concentration of 1-5 mg/mL.

    • Expert Insight: Thioacids can be susceptible to oxidation. It is recommended to use freshly prepared or properly stored peptide solutions and de-gassed buffers.

  • Linker Preparation: Prepare a stock solution of 3-Methanesulfonylpropane-1-sulfonyl azide in a minimal amount of a water-miscible organic solvent like DMF or DMSO (e.g., 10-50 mM).

  • Reaction Incubation: To the peptide solution, add the sulfonyl azide stock solution to achieve a 10- to 50-fold molar excess of the linker relative to the peptide.

  • Reaction Conditions: Gently agitate the reaction mixture at room temperature for 2-12 hours. The optimal reaction time may vary depending on the specific peptide sequence and should be determined empirically.

  • Monitoring (Optional): The progress of the conjugation can be monitored by LC-MS to observe the consumption of the starting peptide and the formation of the desired conjugate mass.

  • Purification: Upon completion, purify the conjugate from excess, unreacted linker and any side products. For peptides and proteins, SEC is often a suitable method for removing small molecule reagents. For higher resolution, RP-HPLC can be employed.

  • Analysis and Storage: Characterize the final conjugate by mass spectrometry to confirm the successful ligation. The purified conjugate can be stored in a suitable buffer at -20 °C or -80 °C.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques.

  • TLC and NMR/IR: The synthesis of the sulfonyl azide in Protocol 1 can be validated by comparing the TLC mobility of the product to the starting material and by identifying the characteristic azide peak (~2100 cm⁻¹) in the IR spectrum.

  • LC-MS: The bioconjugation in Protocol 2 is definitively validated by LC-MS, where a clear shift in the mass of the biomolecule corresponding to the addition of the linker moiety (minus N₂) confirms the successful reaction. The purity of the final product is simultaneously assessed by the chromatogram.

By following these protocols and employing standard analytical checks, researchers can confidently utilize this compound as a gateway to powerful, copper-free click chemistry applications.

References

  • Youn, S. W., et al. (2018). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE, 8(4), 194-204.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.

  • Ju, Y., Kumar, D., & Varma, R. S. (2006). Microwave-promoted nucleophilic substitution of alkyl halides or tosylates with alkali azides, thiocyanates or sulfinates. Journal of Organic Chemistry, 71(17), 6697-6700.

  • Rattanburi, O., et al. (2018). Fe3O4-DIPA catalyzed sulfonamide preparation. Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE, 8(4), 194-204.

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.

  • Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). In situ preparation of sulfonyl chlorides from thiols and their conversion to sulfonamides and sulfonyl azides. Synlett, 2011(16), 2315-2320.

  • Semantic Scholar. (n.d.). Development of a Safe and Efficient Alkyl Azide Synthesis using Arylsulfonyl Azide.

  • Chemistry Steps. (n.d.). Introduction to Alkynes.

  • Smolecule. (2023). Buy Methanesulfonyl azide | 1516-70-7.

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800.

  • Ashenhurst, J. (2025). Some Reactions of Azides.

  • Study.com. (n.d.). Alkyne Functional Group & Reactions.

  • Clavé, G., Vasseur, J. J., & Smietana, M. (2020). The Sulfo-Click Reaction and Dual Labeling of Nucleosides. Current Protocols in Nucleic Acid Chemistry, 83(1), e120.

  • Wikipedia. (n.d.). Alkyne.

  • Ashenhurst, J. (2024). Alkynes and Synthesis.

  • BenchChem. (2025). A Guide to the Historical Synthesis of Methanesulfonyl Azide.

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The Enigmatic Reagent: An In-Depth Analysis of 3-Methanesulfonylpropane-1-sulfonyl chloride in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed analysis of 3-Methanesulfonylpropane-1-sulfonyl chloride, a bifunctional sulfonyl chloride, within the context of its potential applications in protecting group chemistry. While the core focus is on this specific reagent, the broader principles of sulfonyl-based protecting groups are discussed to provide a comprehensive framework.

Introduction: The Role of Sulfonyl Chlorides in Chemical Synthesis

Protecting groups are a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. Sulfonyl chlorides are a well-established class of reagents used for the protection of amines and, to a lesser extent, alcohols. The resulting sulfonamides and sulfonate esters exhibit a high degree of stability to a wide range of reaction conditions, particularly acidic media.

This compound (CAS 72315-12-9) is a unique reagent featuring two sulfonyl chloride moieties with differing reactivity profiles, attached to a propane backbone. This structure suggests potential for use as a bifunctional protecting group or linker. However, a comprehensive review of the scientific literature reveals a notable absence of specific applications of this compound as a protecting group for amines or alcohols. While commercially available from suppliers such as Sigma-Aldrich and Enamine, its practical use in this context is not documented in peer-reviewed publications.[1]

Therefore, this guide will first outline the general principles and protocols for using sulfonyl chlorides as protecting groups, drawing on the well-established chemistry of reagents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl). Subsequently, it will address the specific case of this compound, discussing its potential reactivity based on general principles, while highlighting the current lack of empirical data.

General Principles of Sulfonyl Protecting Groups

Sulfonyl groups are primarily employed for the protection of primary and secondary amines. The resulting sulfonamides are significantly less nucleophilic and basic than the parent amines due to the electron-withdrawing nature of the sulfonyl group.

Protection of Amines

The reaction of an amine with a sulfonyl chloride, such as methanesulfonyl chloride, typically proceeds in the presence of a non-nucleophilic base like triethylamine or pyridine. The base serves to neutralize the hydrochloric acid byproduct of the reaction.

General Workflow for Amine Protection using a Sulfonyl Chloride

Caption: General workflow for the protection of amines as sulfonamides.

Protection of Alcohols

While sulfonyl chlorides can react with alcohols to form sulfonate esters, this transformation is more commonly used to activate the hydroxyl group, converting it into a good leaving group for subsequent substitution or elimination reactions. As a protecting group, sulfonate esters are less frequently employed due to their inherent reactivity.

Deprotection of Sulfonamides

A significant challenge in using sulfonyl protecting groups is the robustness of the resulting sulfonamide bond. Deprotection often requires harsh conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule. Common deprotection strategies include:

  • Reductive Cleavage: Methods employing strong reducing agents such as sodium in liquid ammonia, or more recently, low-valent titanium reagents, have been developed.[2]

  • Acidic Hydrolysis: While highly stable, some sulfonamides can be cleaved under strongly acidic conditions at elevated temperatures.

Deprotection Strategies for Sulfonamides

Caption: Common deprotection strategies for sulfonamides.

The Case of this compound: A Theoretical Perspective

Given the absence of specific literature, the following sections present a theoretical consideration of how this compound might behave as a protecting group, based on the established principles of sulfonyl chloride chemistry.

Hypothetical Protocol for Amine Protection

The reaction of a primary or secondary amine with this compound would be expected to proceed similarly to other sulfonyl chlorides. A key consideration would be the stoichiometry of the reagents to control mono- versus di-sulfonylation, especially with primary amines.

Table 1: Hypothetical Reaction Conditions for Mono-Sulfonylation of a Primary Amine

ParameterConditionRationale
Amine 1.0 equivalentLimiting reagent to favor mono-substitution.
This compound 1.0-1.2 equivalentsSlight excess to ensure complete consumption of the amine.
Base (e.g., Triethylamine) 2.0-2.5 equivalentsTo neutralize the HCl generated from both sulfonyl chloride groups.
Solvent Anhydrous Dichloromethane (DCM)A common, non-reactive solvent for sulfonylation reactions.
Temperature 0 °C to room temperatureStandard conditions for controlling the reaction rate.
Reaction Time 2-12 hoursMonitored by TLC or LC-MS for completion.
Potential Deprotection Strategies

Deprotection of a hypothetical 3-(methylsulfonyl)propanesulfonamide would likely require the robust conditions mentioned previously for other sulfonamides. The presence of the second sulfonyl group might influence the reactivity, but this remains speculative without experimental data. Reductive cleavage methods would be the most promising avenue to explore.[2]

Conclusion and Future Outlook

This compound presents an interesting, yet currently unexplored, scaffold for potential applications in protecting group chemistry. Its bifunctional nature could offer unique opportunities for the development of novel synthetic methodologies. However, the lack of published data on its use as a protecting group means that any proposed protocols are purely theoretical at this stage.

For researchers and drug development professionals, the use of this reagent would necessitate a thorough investigation into its reactivity, selectivity, and the conditions required for both the protection and, crucially, the deprotection steps. The well-documented stability of sulfonamides suggests that deprotection could be a significant hurdle. Future research in this area would be valuable to determine if this compound can be a useful addition to the synthetic chemist's toolbox of protecting group reagents. Until such studies are published, the use of more established sulfonyl chlorides with well-documented protocols is recommended for routine synthetic applications.

References

  • Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578.
  • Gala, K., et al. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 14(19), 4074-4117.
  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: Synthesis and Utility of 3-(Methanesulfonyl)propyl-1-sulfonate Esters from Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction of 3-methanesulfonylpropane-1-sulfonyl chloride with various alcohols. This reaction is a critical transformation for converting a hydroxyl group, which is a poor leaving group, into a highly effective 3-(methanesulfonyl)propyl-1-sulfonate leaving group. The resulting sulfonate esters are valuable intermediates in nucleophilic substitution and elimination reactions. This guide details the underlying reaction mechanism, provides a robust step-by-step experimental protocol, discusses critical process parameters, and outlines the expected substrate scope. The unique bifunctional nature of the reagent, containing both a sulfonyl chloride for reaction and a distal sulfone moiety, offers a pathway to novel intermediates with distinct physicochemical properties relevant to modern synthetic and medicinal chemistry.

Introduction: Activating Alcohols for Further Transformation

In organic synthesis, the hydroxyl group (-OH) of an alcohol is ubiquitous but is a notoriously poor leaving group due to the instability of the resulting hydroxide anion (HO⁻).[1] To facilitate synthetically useful reactions such as nucleophilic substitutions (S_N1 and S_N2) or eliminations (E1 and E2), the hydroxyl group must first be "activated" by converting it into a more stable leaving group.[2] A classic and highly reliable method for this activation is its conversion to a sulfonate ester.[3]

Commonly used reagents for this purpose include methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).[4] This application note focuses on a specialized reagent, This compound , which installs a 3-(methanesulfonyl)propyl-1-sulfonate group onto the alcohol. The presence of the methanesulfonyl (mesyl) group within the alkyl chain of the sulfonate ester introduces a highly polar, non-volatile functional group that can alter the solubility, crystallinity, and handling properties of downstream intermediates, providing potential advantages in multi-step synthesis and purification.

Reaction Mechanism and Scientific Principles

The sulfonylation of an alcohol with a sulfonyl chloride, such as this compound, is a nucleophilic substitution reaction at the sulfur center. The fundamental transformation is consistent across various sulfonyl chlorides.

Causality of the Reaction: The sulfur atom in a sulfonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom to which it is bonded.[5] The alcohol, although a weak nucleophile, can attack this electrophilic sulfur center. The reaction is driven to completion by the use of a non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N) or pyridine.[5]

The Role of the Base: The base serves two critical functions:

  • Acid Scavenger: It neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the HCl from protonating the starting alcohol or the amine base, which would render them non-nucleophilic, and also prevents potential acid-catalyzed side reactions.[5][6]

  • Catalysis (in some cases): When pyridine is used as the base, it can also act as a nucleophilic catalyst. Pyridine can initially attack the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is then more susceptible to attack by the alcohol, regenerating the pyridine catalyst.[6]

Stereochemical Integrity: A key feature of this reaction is that the bond between the carbon and oxygen (C-O) of the alcohol is not broken during the sulfonylation process.[7] The reaction occurs exclusively at the oxygen atom of the hydroxyl group. Consequently, the stereochemical configuration of the alcohol's chiral center is retained in the resulting sulfonate ester product.[2]

Mechanistic Diagram

Caption: General mechanism of alcohol sulfonylation.

Application Protocol: General Procedure

This protocol provides a reliable method for the sulfonylation of a primary or secondary alcohol. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Reagents
  • Alcohol (1.0 eq)

  • This compound (1.1 - 1.3 eq)

  • Triethylamine (Et₃N, 1.5 eq) or Pyridine (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Equipment
  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Protocol
  • Reaction Setup: Place an appropriate-sized, oven-dried round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Reagent Addition:

    • To the flask, add the alcohol (1.0 eq).

    • Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration relative to the alcohol).

    • Add triethylamine (1.5 eq). Causality Note: Using a stoichiometric excess of the base ensures complete neutralization of the HCl byproduct.

  • Temperature Control: Cool the stirred solution to 0 °C using an ice/water bath. Causality Note: This is crucial to control the exothermic nature of the reaction and to minimize potential side reactions, such as the formation of alkyl chlorides.[8]

  • Sulfonyl Chloride Addition: Add this compound (1.2 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise via a syringe or dropping funnel over 10-15 minutes. A cloudy white precipitate (triethylammonium chloride) will form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-5 hours).[8]

  • Workup and Extraction:

    • Once the reaction is complete, quench it by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine (to aid in phase separation and remove bulk water). Causality Note: Each wash is essential for removing specific impurities and simplifying the final purification step.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonate ester.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary: Representative Reactions

While specific literature examples for this compound are not widely available, the following table presents expected outcomes for its reaction with various alcohol types based on established principles of sulfonylation.[8][9]

EntryAlcohol SubstrateBase (eq)Temp (°C)Time (h)Expected Yield (%)Notes
11-Octanol (Primary)Et₃N (1.5)0 to RT2>90%Primary alcohols are typically highly reactive and provide excellent yields.
2Cyclohexanol (Secondary)Et₃N (1.5)0 to RT480-90%Secondary alcohols react well, though may require slightly longer reaction times than primary alcohols.
3Benzyl Alcohol (Benzylic)Et₃N (1.5)0 to RT1.5>95%Activated alcohols like benzylic alcohols react very rapidly.
42-Methyl-2-propanol (Tertiary)Et₃N (1.5)0 to RT-Low / 0%Tertiary alcohols are poor substrates and typically undergo elimination to form alkenes under these conditions.

Disclaimer: The yields presented are illustrative and based on general sulfonylation reactions. Actual yields may vary depending on the specific substrate and precise reaction conditions.

Safety and Handling Precautions

  • This compound: Like other sulfonyl chlorides, this reagent is corrosive, a lachrymator (tear-inducing), and moisture-sensitive.[10] It should be handled in a fume hood with appropriate PPE. It will react exothermically with water and other nucleophiles.

  • Solvents and Reagents: Dichloromethane is a suspected carcinogen. Triethylamine and pyridine are flammable, corrosive, and have strong odors. Handle all chemicals with care according to their Safety Data Sheets (SDS).

  • Reaction Conditions: The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Maintain proper temperature control to prevent the reaction from running away.

References

  • Zou, F.-F., Luo, Z., Yang, Y.-T., Zhuang, X., Hong, C.-M., Liu, Z.-Q., Li, W.-F., Li, Q.-H., & Liu, T.-L. (2022). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. The Journal of Organic Chemistry, 87(22), 15061–15070. [Link]
  • Organic Chemistry Tutor. (2020, May 28). 02.11 Formation of Sulfonate Esters from Alcohols. YouTube. [Link]
  • Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved January 20, 2026, from [Link]
  • LibreTexts Chemistry. (2021). 10.3: Converting an Alcohol to a Sulfonate Ester. [Link]/10%3A_Organohalides/10.03%3A_Converting_an_Alcohol_to_a_Sulfonate_Ester)
  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. [Link]
  • Tayebee, R., & Nehzat, F. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. American Journal of Medicine and Medical Sciences, 2(1), 36-39. [Link]
  • Chemistry Stack Exchange. (2015, December 1). Why does sulfonation of alcohols even work?. [Link]
  • Chegg. (2020, October 1). Solved: Alcohols react with sulfonyl chlorides to form.... [Link]
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
  • Hearst, P. J., & Noller, C. R. (1955). Methanesulfonyl chloride. Organic Syntheses, 3, 571. [Link]
  • Fernández, I., & Toste, F. D. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(31), 9953-9957. [Link]
  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved January 20, 2026, from [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
  • Semantic Scholar. (1999). Practical and efficient methods for sulfonylation of alcohols using Ts(Ms)Cl/Et3N and catalytic Me3H·HCl as combined base: Promising alternative to traditional pyridine. [Link]
  • Leah4sci. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]
  • LibreTexts Chemistry. (2022). 3.1.7: Reactions of Alcohols. [Link]/03%3A_Functional_Groups_and_their_Reactions/3.01%3A_Reactions_of_Alcohols_and_Thiols/3.1.07%3A_Reactions_of_Alcohols)

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Methanesulfonylpropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis of 3-Methanesulfonylpropane-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process commencing with the readily available starting material, 3-(methylthio)-1-propanol. The protocols detailed herein are designed with scalability, safety, and efficiency in mind, drawing upon established chemical principles and best practices in process chemistry.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step reaction sequence starting from 3-(methylthio)-1-propanol (also known as methionol). This strategy involves:

  • Oxidation: The selective oxidation of the thioether in 3-(methylthio)-1-propanol to the corresponding sulfone, yielding 3-(methylsulfonyl)propan-1-ol.

  • Chlorination: The subsequent conversion of the primary alcohol in 3-(methylsulfonyl)propan-1-ol to the desired sulfonyl chloride using a suitable chlorinating agent.

This approach allows for a controlled and high-yielding synthesis, critical for large-scale production.

Synthetic_Pathway Start 3-(methylthio)-1-propanol Intermediate 3-(methylsulfonyl)propan-1-ol Start->Intermediate Step 1: Oxidation Product This compound Intermediate->Product Step 2: Chlorination

Caption: Overall synthetic pathway for this compound.

Step 1: Oxidation of 3-(methylthio)-1-propanol to 3-(methylsulfonyl)propan-1-ol

The oxidation of the thioether to a sulfone is a critical transformation. For large-scale synthesis, the use of hydrogen peroxide (H₂O₂) as the oxidant is highly recommended due to its environmental benignity (water being the only byproduct) and cost-effectiveness. The reaction can be efficiently carried out in a suitable solvent, such as glacial acetic acid, which also helps to activate the hydrogen peroxide.

Mechanistic Considerations

The oxidation of a thioether with hydrogen peroxide proceeds via a stepwise mechanism. The thioether is first oxidized to a sulfoxide, which is then further oxidized to the sulfone. The use of a sufficient excess of hydrogen peroxide ensures the complete conversion to the sulfone.

Large-Scale Oxidation Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
3-(methylthio)-1-propanol106.181.0
Hydrogen Peroxide (30% w/w aq.)34.012.2 - 2.5
Glacial Acetic Acid60.05Solvent
Sodium Bicarbonate84.01For neutralization
Ethyl Acetate88.11For extraction
Anhydrous Sodium Sulfate142.04For drying

Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Condenser.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Procedure:

  • Charging the Reactor: Charge the reactor with 3-(methylthio)-1-propanol and glacial acetic acid. A typical solvent ratio is 5-10 volumes of acetic acid relative to the starting material.

  • Cooling: Cool the stirred solution to 10-15 °C using a circulating chiller.

  • Addition of Hydrogen Peroxide: Slowly add the 30% hydrogen peroxide solution via the addition funnel, maintaining the internal temperature between 15-25 °C. The addition is exothermic and requires careful temperature control.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Quenching and Neutralization: Once the reaction is complete, cool the mixture to 10-15 °C and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as this will generate a significant amount of carbon dioxide gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 3-(methylsulfonyl)propan-1-ol. This intermediate is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Safety Considerations for Large-Scale Oxidation
  • Exothermic Reaction: The oxidation is exothermic. Ensure adequate cooling capacity and slow addition of the oxidant to maintain temperature control.

  • Hydrogen Peroxide Handling: 30% hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes, and ensure it is not mixed with incompatible materials.[1]

  • Gas Evolution: The neutralization step produces a large volume of CO₂. Ensure the reactor is properly vented.

Step 2: Chlorination of 3-(methylsulfonyl)propan-1-ol to this compound

The conversion of the primary alcohol to the sulfonyl chloride can be effectively achieved using thionyl chloride (SOCl₂). This reagent is highly reactive and readily converts alcohols to alkyl chlorides.[2] The reaction also generates gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which must be managed appropriately in a large-scale setting.

Mechanistic Considerations

The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion to yield the alkyl chloride, with the liberation of SO₂ and HCl.

Large-Scale Chlorination Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
3-(methylsulfonyl)propan-1-ol138.191.0
Thionyl Chloride118.971.1 - 1.5
Dichloromethane (DCM)84.93Solvent
Saturated Sodium Bicarbonate Solution84.01For work-up

Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, addition funnel, and a gas outlet connected to a scrubber system.

  • Condenser.

  • Appropriate PPE, including respiratory protection.

Procedure:

  • Reactor Setup: Set up the reactor in a well-ventilated fume hood. The gas outlet should be connected to a scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ produced during the reaction.

  • Charging the Reactor: Charge the reactor with 3-(methylsulfonyl)propan-1-ol and dichloromethane.

  • Cooling: Cool the stirred solution to 0-5 °C.

  • Addition of Thionyl Chloride: Add thionyl chloride dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC.

  • Work-up: Cool the reaction mixture back to 0-5 °C and carefully quench by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation.

Experimental_Workflow cluster_oxidation Step 1: Oxidation cluster_chlorination Step 2: Chlorination A Charge Reactor: 3-(methylthio)-1-propanol Glacial Acetic Acid B Cool to 10-15 °C A->B C Add H₂O₂ (30%) (Maintain T < 25 °C) B->C D Reaction at RT C->D E Quench & Neutralize (NaHCO₃ solution) D->E F Extract with EtOAc E->F G Wash & Dry F->G H Concentrate G->H I Charge Reactor: 3-(methylsulfonyl)propan-1-ol DCM H->I Intermediate Product J Cool to 0-5 °C I->J K Add Thionyl Chloride (Maintain T < 10 °C) J->K L Reaction at RT K->L M Quench on Ice/NaHCO₃ L->M N Extract with DCM M->N O Wash & Dry N->O P Concentrate & Purify O->P

Sources

Troubleshooting & Optimization

"hydrolysis of 3-Methanesulfonylpropane-1-sulfonyl chloride and its prevention"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methanesulfonylpropane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the handling and use of this highly reactive reagent. Our goal is to empower you with the knowledge to mitigate common challenges, particularly hydrolysis, ensuring the success and integrity of your experiments.

Introduction to this compound

This compound is a bifunctional organosulfur compound featuring two sulfonyl groups, one of which is a reactive sulfonyl chloride moiety. This reagent is a valuable building block in organic synthesis, particularly in the construction of complex molecules in medicinal chemistry and materials science. Its high reactivity, however, necessitates careful handling to prevent degradation, primarily through hydrolysis.

This guide will provide a comprehensive overview of the chemistry of this compound, with a special focus on understanding and preventing its hydrolysis.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the properties, handling, and reactions of this compound.

Q1: What is this compound and what are its key properties?

This compound, with the CAS number 72315-12-9, is a white to off-white solid.[1][2] Key physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C4H9ClO4S2[1][2]
Molecular Weight 220.69 g/mol [1][2]
Melting Point 62-65 °C
Appearance Powder
Storage Temperature 2-8 °C

Its chemical structure contains a reactive sulfonyl chloride group, making it a potent electrophile susceptible to nucleophilic attack.[3]

Q2: What is hydrolysis and why is this compound so susceptible to it?

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur.[3] This makes the sulfur atom a prime target for nucleophilic attack by water.[4] The reaction proceeds via a nucleophilic substitution mechanism, where the water molecule attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrochloric acid.[4]

Q3: What are the products of this compound hydrolysis?

The hydrolysis of this compound yields 3-methanesulfonylpropane-1-sulfonic acid and hydrochloric acid (HCl). The generation of corrosive HCl gas is a significant concern as it can damage equipment and pose safety hazards.[4]

Q4: What are the primary factors that accelerate the hydrolysis of this compound?

Several factors can accelerate the rate of hydrolysis:

  • Presence of Moisture: This is the most critical factor. Exposure to atmospheric humidity, wet solvents, or contaminated glassware will lead to rapid degradation.[4]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Basic pH: The hydrolysis of sulfonyl chlorides can be base-catalyzed.[5] The presence of basic nucleophiles will accelerate the decomposition.

  • Presence of other Nucleophiles: Alcohols and amines will also react with the sulfonyl chloride group, leading to the formation of sulfonate esters and sulfonamides, respectively.[3]

Q5: How can I detect and quantify the hydrolysis of this compound?

Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for assessing the purity of this compound and detecting the formation of its sulfonic acid hydrolysis product. A reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile and water with a pH modifier like trifluoroacetic acid, can be used for separation.[6][7]

  • Titration: While less specific, titration methods can be used to determine the total acid content (hydrochloric acid and the sulfonic acid) in a sample, which can be an indicator of hydrolysis.[7]

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or no yield of the desired product Hydrolysis of the starting material: The this compound may have degraded due to improper storage or handling.1. Verify Starting Material Purity: Analyze the starting material by HPLC to confirm its purity before use. 2. Implement Anhydrous Techniques: Ensure all solvents are anhydrous and glassware is oven-dried or flame-dried before use. 3. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Formation of unexpected byproducts Reaction with residual water or other nucleophiles: Trace amounts of water in the reaction mixture can lead to the formation of the sulfonic acid byproduct. Other nucleophiles in the reaction mixture may also compete with the desired reactant.1. Rigorous Drying of Reagents and Solvents: Use freshly distilled or commercially available anhydrous solvents. Dry other reagents as appropriate. 2. Control of Reaction Conditions: Optimize the reaction temperature and addition rate of reagents to favor the desired reaction pathway.
Inconsistent reaction outcomes Variability in the quality of this compound: The purity of the reagent can vary between batches or may have degraded over time.1. Standardize Reagent Quality Control: Always test the purity of a new batch of the reagent before use. 2. Proper Storage: Store the reagent in a tightly sealed container at the recommended temperature (2-8 °C) in a desiccator.
Corrosion of equipment Generation of HCl gas from hydrolysis: The hydrochloric acid produced during hydrolysis is corrosive to metallic equipment.1. Use Corrosion-Resistant Equipment: Utilize glassware or other non-metallic reactors where possible. 2. Neutralize Acidic Byproducts: Quench the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) during workup to neutralize any generated HCl.

Part 3: Experimental Protocols & Methodologies

To ensure the integrity of your experiments, it is crucial to follow strict protocols for handling and using this compound.

Protocol 1: Safe Handling and Storage
  • Storage: Upon receipt, store this compound in its original container in a refrigerator at 2-8 °C. For long-term storage, placing the container inside a desiccator is highly recommended to protect it from ambient moisture.

  • Dispensing: When weighing the reagent, do so in a controlled environment with low humidity, such as a glove box or a nitrogen-purged glove bag. If a controlled environment is not available, work quickly and minimize the time the container is open to the atmosphere.

  • Inert Atmosphere: For reactions, dispense the required amount of the reagent and immediately reseal the container, preferably under a blanket of inert gas like nitrogen or argon.

Protocol 2: Setting up a Reaction under Anhydrous Conditions
  • Glassware Preparation: All glassware (reaction flasks, dropping funnels, condensers, etc.) must be thoroughly cleaned and then oven-dried at a minimum of 120 °C for several hours or flame-dried under vacuum immediately before use.

  • Solvent Preparation: Use commercially available anhydrous solvents or dry the solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).

  • Reaction Setup: Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain a slight positive pressure of the inert gas throughout the experiment.

  • Reagent Addition: Add the anhydrous solvent to the reaction flask via a syringe or cannula. Dissolve other non-moisture-sensitive reagents. Add the this compound as a solid or as a solution in the anhydrous solvent, ensuring minimal exposure to the atmosphere.

Protocol 3: HPLC Method for Purity Assessment

This is a general method that may require optimization for your specific instrumentation and sample matrix.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: A typical starting gradient could be 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the this compound in the initial mobile phase composition.

Part 4: Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the hydrolysis mechanism and a recommended workflow for handling this moisture-sensitive reagent.

Diagram 1: Hydrolysis of this compound

Hydrolysis_Mechanism reagent 3-Methanesulfonylpropane-1- sulfonyl chloride intermediate Pentacoordinate Intermediate reagent->intermediate Nucleophilic Attack water H₂O water->intermediate sulfonic_acid 3-Methanesulfonylpropane-1- sulfonic acid intermediate->sulfonic_acid Chloride Elimination hcl HCl intermediate->hcl

Caption: Mechanism of hydrolysis of this compound.

Diagram 2: Recommended Experimental Workflow

Experimental_Workflow start Start storage Store Reagent at 2-8°C in a Desiccator start->storage weigh Weigh Reagent Quickly or in a Glovebox storage->weigh prep_glassware Oven-dry or Flame-dry all Glassware setup Assemble Apparatus under Inert Atmosphere (N₂ or Ar) prep_glassware->setup prep_solvents Use Anhydrous Solvents prep_solvents->setup setup->weigh reaction Conduct Reaction under Inert Atmosphere weigh->reaction workup Aqueous Workup with Base Quench reaction->workup analysis Analyze Product Purity (e.g., HPLC) workup->analysis end End analysis->end

Caption: Workflow for handling moisture-sensitive this compound.

References

  • Shevchuk, O. I., et al. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4." Angewandte Chemie International Edition, vol. 58, no. 40, 2019, pp. 14333-14338. [Link]

  • HoriazonChemical. "Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention." HoriazonChemical Blog. [Link]

  • Google Patents. "CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid."
  • King, J. F., et al. "Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media." Pure and Applied Chemistry, vol. 63, no. 2, 1991, pp. 265-270. [Link]

  • Rossall, B., and R. E. Robertson. "Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water." Canadian Journal of Chemistry, vol. 49, no. 9, 1971, pp. 1451-1455. [Link]

  • Kolis, S. P., et al. "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin." Molecules, vol. 24, no. 23, 2019, p. 4333. [Link]

  • Ivanov, S. N., et al. "Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride." Russian Journal of Organic Chemistry, vol. 40, no. 5, 2004, pp. 733-739. [Link]

  • Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv, 2025. [Link]

  • King, J. F., and S. Skonieczny. "The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone)." Canadian Journal of Chemistry, vol. 57, no. 14, 1979, pp. 1738-1746. [Link]

  • Gnedin, B. G., et al. "Propanolysis of arenesulfonyl chlorides: Nucleophilic substitution at sulfonyl sulfur." Journal of Physical Organic Chemistry, vol. 27, no. 1, 2014, pp. 46-54. [Link]

  • Eureka. "Method for detecting content of pyridine-3-sulfonyl chloride." Patsnap. [Link]

  • Tonnet, M. L., and A. N. Hambly. "Solvolysis of sulphonyl halides. VII. Hydrolysis of some aromatic sulphonyl chlorides in aqueous dioxan." Australian Journal of Chemistry, vol. 24, no. 4, 1971, pp. 703-712. [Link]

  • Li, J., et al. "Effect of temperature, pH and light on the stability of sulforaphane solution." Journal of Pharmaceutical and Biomedical Analysis, vol. 41, no. 2, 2006, pp. 595-598. [Link]

  • Watson, B. L., et al. "Effect of pH on the stability of methacholine chloride in solution." Respiratory Medicine, vol. 92, no. 3, 1998, pp. 588-592. [Link]

  • Google Patents. "CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride."
  • Cormier, R. A., et al. "Stability of methacholine chloride solutions under different storage conditions over a 9 month period." Annals of Allergy, Asthma & Immunology, vol. 84, no. 5, 2000, pp. 511-514. [Link]

Sources

"side reactions in 3-Methanesulfonylpropane-1-sulfonyl chloride chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methanesulfonylpropane-1-sulfonyl chloride

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and potential pitfalls of working with this bifunctional reagent. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Section 1: Foundational Issues - Stability and Handling

The primary challenge in using any sulfonyl chloride is its inherent reactivity, particularly towards moisture. Mishandling can compromise reagent integrity before your reaction even begins.

FAQ 1: My stock bottle of this compound has developed a cloudy appearance and fumes upon opening. Is it still usable?

Answer: This is a classic sign of hydrolysis. This compound is highly sensitive to ambient moisture.[1] Over time, or with improper storage, it reacts with water to form 3-methanesulfonylpropane-1-sulfonic acid and hydrochloric acid (HCl) gas.[1] The HCl is responsible for the fuming, and the sulfonic acid, being a solid or oil, contributes to the cloudiness.

  • Causality: The sulfur atom in the sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack by water.[1] This reaction is often autocatalytic as the generated HCl can further promote degradation.

  • Recommendation: While a small degree of hydrolysis might be acceptable for some robust, high-yield reactions, it is generally advisable to use a fresh or purified supply for sensitive applications or when precise stoichiometry is critical. The presence of acidic impurities can interfere with base-sensitive substrates and complicate product purification. For purification, distillation under high vacuum can be attempted, but care must be taken to avoid thermal decomposition.[2]

Workflow for Handling Moisture-Sensitive Sulfonyl Chlorides

cluster_prep Preparation cluster_handling Handling a Oven-dry all glassware (>120°C overnight) b Cool under inert gas (N₂ or Argon) a->b c Use anhydrous solvents (from a solvent purification system or freshly opened bottle) b->c d Work under an inert atmosphere (glovebox or Schlenk line) c->d e Use dry syringes/cannulas for liquid transfers d->e f Store reagent under inert gas, sealed with paraffin film e->f

Caption: Inert atmosphere workflow for handling sulfonyl chlorides.

Section 2: Core Synthesis - Sulfonamide and Sulfonate Ester Formation

The primary application of this compound is the formation of sulfonamides and sulfonate esters. Side reactions in this stage are common and often related to the choice of base and the nature of the nucleophile.

FAQ 2: I am reacting this compound with a primary amine (R-NH₂) and getting a significant amount of a higher molecular weight byproduct. What is happening?

Answer: You are likely observing the formation of a bis-sulfonylated amine, (RSO₂)₂NR'. After the initial sulfonamide RSO₂NHR' is formed, the remaining proton on the nitrogen is acidic. In the presence of a strong enough base, this proton can be removed, creating a nucleophilic sulfonamide anion that attacks a second molecule of the sulfonyl chloride.

  • Troubleshooting Steps:

    • Inverse Addition: Add the sulfonyl chloride solution dropwise to a solution of the amine and base. This maintains a low concentration of the electrophile and favors the initial 1:1 reaction.[3]

    • Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride to ensure the latter is fully consumed.

    • Base Selection: Use a non-nucleophilic base like triethylamine or pyridine. If using the reactant amine as the base, at least two equivalents are required—one to react and one to scavenge the generated HCl.

FAQ 3: My reaction with a secondary alcohol is sluggish, and upon heating, I observe decomposition rather than product formation. How can I improve this?

Answer: The reaction of sulfonyl chlorides with sterically hindered alcohols can be slow. Heating is a common strategy to increase the reaction rate, but this compound, like many sulfonyl chlorides, can be thermally unstable, leading to decomposition and the release of SO₂ and HCl gas.[2][4]

  • Causality: The reaction proceeds via a nucleophilic attack of the alcohol on the sulfonyl chloride.[5] Steric hindrance around the hydroxyl group slows this attack. High temperatures can provide enough energy to break the C-S or S-Cl bonds, leading to undesirable decomposition pathways.

  • Recommendations:

    • Use a Catalyst: 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst for sulfonylation of hindered alcohols. Use it in catalytic amounts (1-10 mol%) along with a stoichiometric amount of a tertiary amine base like triethylamine.

    • Alternative Bases: For sensitive substrates, a weaker base like pyridine, which can also act as the solvent, may be beneficial, although it often requires longer reaction times.

Competing Pathways in Amine Sulfonylation

cluster_main Desired Reaction cluster_side Side Reaction reagents R-SO₂Cl + R'-NH₂ product R-SO₂NHR' Sulfonamide reagents->product:f0 Path A (Controlled) base Base (e.g., Et₃N) hcl_salt Base·HCl base->hcl_salt anion [R-SO₂NR']⁻ product:f0->anion Excess Base bis_product (R-SO₂)₂NR' Bis-sulfonated Amine anion->bis_product:f0 + R-SO₂Cl

Caption: Desired vs. side reactions in primary amine sulfonylation.

Section 3: Elimination and Sulfene Formation

A significant and often overlooked side reaction pathway for sulfonyl chlorides possessing α-hydrogens is elimination to form highly reactive sulfene intermediates.

FAQ 4: When using triethylamine as a base with this compound, my reaction turns into an intractable tar-like material, even at low temperatures. What is causing this?

Answer: This is a strong indication of sulfene formation. Strong, non-nucleophilic bases like triethylamine can abstract a proton from the carbon adjacent (alpha) to the sulfonyl chloride group. The resulting carbanion rapidly eliminates the chloride ion to form a sulfene (R-CH=SO₂).[6]

CH₃SO₂CH₂CH₂CH₂-SO₂Cl --(Et₃N)--> [CH₃SO₂CH₂CH₂CH⁻-SO₂Cl] --> CH₃SO₂CH₂CH₂CH=SO₂ + Cl⁻

  • Causality: Sulfenes are extremely reactive and electrophilic. In the absence of a suitable trapping agent (like the intended nucleophile), they can rapidly polymerize or undergo cycloaddition reactions with themselves or other species in the reaction mixture, leading to the observed intractable material.[6]

  • Troubleshooting:

    • Change the Base: Switch to a less sterically hindered and weaker base, such as pyridine. Pyridine is less likely to promote the elimination pathway and will instead act primarily as an acid scavenger.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to disfavor the elimination pathway.

    • Order of Addition: Ensure your primary nucleophile (alcohol or amine) is present in the flask before adding the base and sulfonyl chloride. This provides the sulfene with a productive reaction partner if it does form, potentially outcompeting polymerization.

Section 4: Work-up and Purification Challenges

Properly quenching the reaction and removing byproducts is crucial for obtaining a pure product.

FAQ 5: My aqueous work-up isn't removing all the unreacted sulfonyl chloride. How can I improve its removal?

Answer: While sulfonyl chlorides do hydrolyze in water, the process can be slow, especially for sterically hindered or water-insoluble compounds.[7] A simple water wash may be insufficient for complete removal.

  • Recommendations:

    • Basic Wash: Use a dilute solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for your aqueous wash. This will accelerate the hydrolysis of the sulfonyl chloride to the corresponding sodium sulfonate salt, which is highly water-soluble and easily removed from the organic layer.[7]

    • Nucleophilic Quench: For very stubborn cases, add a small amount of a highly nucleophilic but easily separable amine, such as a few drops of aqueous ammonia or diethylamine, to the reaction mixture before the main work-up. This will rapidly convert the remaining sulfonyl chloride into a sulfonamide, which can then be removed by an acidic wash (e.g., 1M HCl) if it is basic, or by chromatography.

    • Scavenger Resins: In high-purity applications, solid-phase scavenger resins (e.g., amine-functionalized silica or polymer beads) can be used. These resins react with and sequester the excess sulfonyl chloride, which is then simply filtered off.[7]

General Work-up and Purification Workflow

start Crude Reaction Mixture quench Quench Reaction (e.g., add to cold NaHCO₃(aq)) start->quench extract Separate Layers (Transfer organic layer) quench->extract wash_acid Wash with 1M HCl (Removes basic impurities, e.g., Et₃N) extract->wash_acid wash_brine Wash with Brine (Removes bulk water) wash_acid->wash_brine dry Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) wash_brine->dry filter_conc Filter and Concentrate (Rotary Evaporator) dry->filter_conc purify Purify Crude Product (Column Chromatography or Recrystallization) filter_conc->purify end Pure Product purify->end

Caption: Standard workflow for reaction work-up and purification.

Section 5: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine

This protocol prioritizes the suppression of common side reactions like bis-sulfonylation and hydrolysis.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 eq) and anhydrous dichloromethane (DCM) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the amine solution and stir for 5 minutes.

  • Reagent Addition (Inverse Addition): Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cold, stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and quench by slowly adding 1M HCl (aq).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ (aq) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography or recrystallization.

Quantitative Data Summary (Illustrative)

Side ReactionCausal FactorRecommended SolutionExpected Outcome
HydrolysisPresence of waterUse anhydrous conditionsIncreased yield, higher purity
Bis-SulfonylationExcess sulfonyl chloride, strong baseInverse addition, amine excessFavor 1:1 adduct formation
Sulfene FormationStrong, hindered base (e.g., Et₃N)Use pyridine, lower temperatureMinimized polymerization
Incomplete ReactionSteric hindrance (e.g., sec-alcohols)Add catalytic DMAPIncreased reaction rate

References

  • Wikipedia. Methanesulfonyl chloride.

  • BenchChem. Technical Support Center: Sulfonyl Chloride Work-up.

  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.

  • Organic Syntheses. Methanesulfonyl chloride.

  • National Institutes of Health. Synthesis of sulfonyl chloride substrate precursors.

  • National Institutes of Health. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.

  • NOAA. METHANESULFONYL CHLORIDE - CAMEO Chemicals.

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

  • Sigma-Aldrich. SAFETY DATA SHEET - 3-(Methylsulfonyl)propylsulfonyl chloride.

  • ResearchGate. Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water.

  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.

  • YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl).

  • Organic Syntheses. Methanesulfonyl cyanide.

  • ChemicalBook. This compound CAS#: 72315-12-9.

  • ResearchGate. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

  • ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

  • Chemistry LibreTexts. E1 Elimination Reactions.

  • BenchChem. 1-Propanesulfonyl chloride | 10147-36-1.

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.

  • Physics Forums. Methyl amine w/ a sulfonyl chloride.

  • ResearchGate. Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.

Sources

Technical Support Center: Purification Strategies for Products of 3-Methanesulfonylpropane-1-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Methanesulfonylpropane-1-sulfonyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the purification challenges associated with the products of its reactions, which are typically sulfonamides. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of products from reactions involving this compound.

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: The primary impurities in reactions involving this compound typically include:

  • Unreacted this compound: This can be problematic due to its reactivity and similar polarity to some products.[1]

  • Hydrolysis product (3-Methanesulfonylpropane-1-sulfonic acid): Formed by the reaction of the sulfonyl chloride with any residual water in the reaction mixture.[2] This byproduct is highly polar and typically water-soluble.

  • Unreacted amine: If you are performing a sulfonamide synthesis, excess amine starting material is a common impurity.

  • Side products: Depending on the specific reaction conditions and the nature of your substrates, various side products can form. For instance, if the amine is not protected, the newly formed sulfonyl chloride group on one molecule can react with the amine group of another, leading to polymerization.[3]

Q2: What is a good first-pass purification strategy for a newly synthesized sulfonamide?

A2: A robust initial strategy involves a series of extraction and washing steps followed by recrystallization.

  • Quench the reaction: First, quench any unreacted this compound. This is a critical step for a clean workup.[4][5]

  • Aqueous Workup: Perform a liquid-liquid extraction. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted basic starting materials like amines. A subsequent wash with a saturated sodium bicarbonate solution will remove the acidic hydrolysis byproduct, 3-methanesulfonylpropane-1-sulfonic acid.[6]

  • Recrystallization: For solid products, recrystallization is often a highly effective method for achieving high purity.[6][7] Common solvent systems for sulfonamides include ethanol-water or isopropanol-water mixtures.[8][9]

Q3: How do I effectively remove unreacted this compound?

A3: Quenching is the most effective method. This involves adding a reagent that will react with the sulfonyl chloride to form a byproduct that is easily separated. Common quenching agents include:

  • Water or aqueous base: This hydrolyzes the sulfonyl chloride to the corresponding sulfonic acid, which can then be removed by a basic wash.[1][10]

  • A simple amine: Adding a simple, volatile amine like ammonia or a secondary amine can convert the sulfonyl chloride into a sulfonamide that may have different solubility or chromatographic properties, facilitating its removal.[4][10]

  • Scavenger resins: For more challenging separations, polymer-bound amine scavengers can be used. The resin reacts with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide is removed by simple filtration.[1]

Part 2: Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of your reaction products.

Issue 1: My product has "oiled out" during recrystallization and will not solidify.

"Oiling out" occurs when a dissolved solid separates from the solution as a liquid instead of forming crystals.[8] This is often due to a high concentration of impurities or the melting point of the solid being lower than the solution's temperature.[8]

Troubleshooting Steps:

  • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[8]

  • Change the solvent system: The current solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[8][9]

  • Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.[8]

  • Pre-purify your crude product: If the product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[8]

Issue 2: My product is co-eluting with an impurity during column chromatography.

Co-elution during column chromatography indicates that the compounds have very similar polarities in the chosen solvent system.

Troubleshooting Steps:

  • Optimize the mobile phase:

    • Change solvent polarity: A common mobile phase for the chromatography of sulfonamides is a mixture of a nonpolar solvent like hexane or chloroform and a more polar solvent like ethyl acetate or methanol.[11][12] Systematically vary the ratio of these solvents to improve separation.

    • Gradient Elution: Instead of a constant mobile phase composition (isocratic elution), use a gradient where the polarity of the mobile phase is gradually increased over time. This can be very effective for separating compounds with different polarities.[13]

  • Change the stationary phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. Options include:

    • Amide-modified silica or aminopropyl-packed columns: These have shown good selectivity for sulfonamides.[13]

    • Reverse-phase chromatography (C8 or C18): This offers a different selectivity compared to normal-phase silica gel.[13]

Issue 3: I have low recovery of my product after recrystallization.

Low recovery can be due to several factors, from using too much solvent to premature crystallization.

Troubleshooting Steps:

  • Minimize the amount of solvent: Use only the minimum amount of hot solvent necessary to completely dissolve your crude product. Excess solvent will lead to a significant portion of your product remaining in the mother liquor upon cooling.[14]

  • Ensure complete cooling: After the flask has cooled to room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[8]

  • Prevent premature crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure all glassware is pre-heated to prevent your product from crystallizing on the filter paper or in the funnel.[8]

  • Check the mother liquor: After filtration, you can try to recover more product from the filtrate by partially evaporating the solvent and cooling again.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification techniques.

Protocol 1: General Aqueous Workup for Sulfonamide Synthesis

This protocol is designed to remove common acidic and basic impurities from a reaction mixture where a sulfonamide has been synthesized.

  • Quench the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add cold water or a saturated aqueous solution of sodium bicarbonate to quench any unreacted this compound.[1][10] Stir vigorously for 15-30 minutes.

  • Dilute and Transfer: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Transfer the mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl to remove any unreacted amine. Separate the layers.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the 3-methanesulfonylpropane-1-sulfonic acid byproduct.[6]

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude sulfonamide.

Protocol 2: Recrystallization of a Sulfonamide Product

This protocol provides a general procedure for purifying a solid sulfonamide by recrystallization.[6]

  • Solvent Selection: Choose a suitable solvent or solvent system. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For sulfonamides, ethanol/water or isopropanol/water are often good choices.[8]

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solvent boils and the sulfonamide dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until it does.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using pre-heated glassware to remove them.[8]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[6]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven.

Part 4: Visualization of Workflows

Diagram 1: Decision Tree for Initial Purification Strategy

This diagram outlines a logical workflow for selecting an initial purification strategy for products of this compound reactions.

Purification_Strategy start Crude Reaction Mixture quench Quench Unreacted Sulfonyl Chloride (e.g., with water or NaHCO3 soln.) start->quench extraction Liquid-Liquid Extraction (Acid/Base Washes) quench->extraction is_solid Is the Crude Product a Solid? recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No (Oil) extraction->is_solid final_product Pure Product recrystallization->final_product chromatography->final_product Recrystallization_Troubleshooting start Recrystallization Attempt Fails (Product Oils Out or No Crystals Form) check_impurities Is the Crude Product Highly Impure? start->check_impurities pre_purify Pre-purify by Column Chromatography check_impurities->pre_purify Yes re_dissolve Re-heat to Dissolve Oil check_impurities->re_dissolve No re_attempt Re-attempt Recrystallization pre_purify->re_attempt add_solvent Add More Hot Solvent & Cool Slowly re_dissolve->add_solvent change_solvent Change Solvent System (e.g., more polar) add_solvent->change_solvent Still Fails induce_crystallization Induce Crystallization (Scratch Flask or Add Seed Crystal) add_solvent->induce_crystallization change_solvent->induce_crystallization success Pure Crystals Formed induce_crystallization->success

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Methanesulfonylpropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the utilization of 3-Methanesulfonylpropane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to facilitate the successful application of this versatile reagent in your experimental work. As Senior Application Scientists, we are committed to providing you with scientifically sound and field-proven insights to optimize your reaction conditions.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a bifunctional reagent primarily used in organic synthesis. Its key applications include:

  • Introduction of a sulfonyl chloride moiety: This allows for the subsequent formation of sulfonamides, sulfonate esters, and sulfones.[1]

  • As a linker in bioconjugation and medicinal chemistry: The propane chain provides a flexible spacer, and the two sulfonyl groups offer distinct reactive sites.

  • In the synthesis of heterocyclic compounds: The electrophilic nature of the sulfonyl chloride can be utilized in cyclization reactions.

Q2: What are the most critical parameters to consider when optimizing a reaction with this compound?

A2: The success of your reaction will largely depend on the careful control of several key parameters:

  • Choice of Base: A suitable base is crucial to neutralize the HCl generated during the reaction.[2] Common choices include tertiary amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., potassium carbonate). The choice of base can influence reaction rate and selectivity.

  • Solvent Selection: The solvent should be inert to the reactants and capable of dissolving both the substrate and the sulfonyl chloride.[2] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are often good starting points.

  • Temperature Control: Sulfonylation reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) is vital to prevent decomposition of the sulfonyl chloride and minimize the formation of side products.[2]

  • Moisture Sensitivity: this compound is sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid.[1][3] Therefore, all reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Q3: How should I properly store and handle this compound?

A3: Due to its reactivity and moisture sensitivity, proper storage and handling are paramount.[4][5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[4][6] Refrigeration (2-8 °C) is recommended for long-term storage.[4]

  • Handling: Always handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Avoid inhalation of vapors and contact with skin and eyes.[5][6][7] In case of accidental exposure, seek immediate medical attention.[5][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition of this compound: This can be caused by moisture in the reaction or high temperatures.[1][2] 2. Poor quality of the starting material: The sulfonyl chloride may have degraded during storage. 3. Incorrect stoichiometry: An insufficient amount of the sulfonyl chloride or base was used. 4. Steric hindrance around the nucleophilic site of your substrate.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. Control the reaction temperature, starting at 0 °C and slowly warming to room temperature.[2] 2. Check the purity of the this compound by NMR or other analytical techniques before use. 3. Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride and at least one equivalent of base per equivalent of nucleophile. 4. Consider using a stronger nucleophile, a less hindered base, or a higher reaction temperature (monitor for decomposition).
Formation of Multiple Products/Side Reactions 1. Reaction with the solvent: Some solvents can react with sulfonyl chlorides. 2. Di-sulfonylation of primary amines: Primary amines can react with two molecules of the sulfonyl chloride.[8] 3. Elimination reactions: In the presence of a strong base, elimination to form a sulfene may occur.[7] 4. Reaction at the methanesulfonyl group: While generally stable, under harsh conditions, this group could potentially undergo reactions.1. Choose an inert solvent such as DCM, THF, or acetonitrile. Avoid protic solvents like alcohols unless they are the intended nucleophile. 2. Use a 1:1 molar ratio of the amine to the sulfonyl chloride. Add the sulfonyl chloride slowly to the reaction mixture to avoid high localized concentrations.[8] Consider using a protecting group for the amine. 3. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine. Keep the reaction temperature low. 4. Maintain mild reaction conditions (low temperature, appropriate base) to avoid undesired reactions at the methanesulfonyl moiety.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts, such as the corresponding sulfonic acid from hydrolysis. 3. Product is an oil and difficult to crystallize. 1. Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. 2. Perform an aqueous workup with a dilute acid wash to remove the base and a brine wash to remove water-soluble impurities. Be aware that prolonged contact with water can lead to product hydrolysis.[9] 3. If crystallization is not feasible, utilize column chromatography on silica gel for purification.[10]

Experimental Protocols

General Protocol for the Sulfonylation of an Amine

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine substrate (1.0 eq.).

  • Dissolve the amine in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (Et3N or DIPEA, 1.2 eq.) to the stirred solution.

  • In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.

  • Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagrams

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 3-Methanesulfonylpropane-1-sulfonyl_chloride 3-Methanesulfonylpropane-1- sulfonyl chloride Sulfonamide_Ester Sulfonamide or Sulfonate Ester 3-Methanesulfonylpropane-1-sulfonyl_chloride->Sulfonamide_Ester Nucleophile Nucleophile (R-NH2, R-OH) Nucleophile->Sulfonamide_Ester Base Base (e.g., Et3N) HCl_salt Base-HCl Salt Base->HCl_salt Solvent Anhydrous Solvent

Caption: General reaction of this compound.

Troubleshooting Workflow

G start Low Yield or Side Products? check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture Yes check_temp Review Reaction Temperature (Too High?) check_moisture->check_temp check_base Evaluate Base Choice (Steric Hindrance/Strength) check_temp->check_base check_ratio Verify Stoichiometry (Excess Reagent?) check_base->check_ratio optimize Optimize Conditions check_ratio->optimize

Caption: Decision tree for troubleshooting sulfonylation reactions.

References

  • Benchchem. (n.d.). optimizing reaction conditions for sulfonylation.
  • Benchchem. (n.d.). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Methanesulfonyl chloride.
  • Fisher Scientific. (2011, January 10). SAFETY DATA SHEET - 1-Propanesulfonyl chloride.
  • Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • NOAA. (n.d.). METHANESULFONYL CHLORIDE. CAMEO Chemicals.
  • Organic Syntheses. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • PubChem. (n.d.). This compound.
  • Sdfine. (n.d.). METHANESULPHONYL CHLORIDE.
  • Sigma-Aldrich. (2024, November 19). SAFETY DATA SHEET - Methanesulfonyl chloride.
  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • Wikipedia. (n.d.). Sulfonyl halide.

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Technical Support Center: A Researcher's Guide to Handling and Storage of 3-Methanesulfonylpropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methanesulfonylpropane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for the safe and effective use of this highly reactive reagent. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Introduction to this compound

This compound (MPSC) is a bifunctional organosulfur compound featuring two sulfonyl groups. Its sulfonyl chloride moiety is highly reactive towards nucleophiles, making it a valuable reagent in organic synthesis, particularly for the introduction of the methanesulfonylpropane group. However, its reactivity, especially its acute moisture sensitivity, presents significant handling and storage challenges. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical hazards associated with this compound?

A1: The primary hazards of this compound, like other sulfonyl chlorides, stem from its high reactivity and corrosivity.[1] It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed.[2][3] A critical and immediate hazard is its violent exothermic reaction with water, including atmospheric moisture, which produces corrosive hydrochloric acid (HCl) and methanesulfonic acid.[1] This reaction can lead to pressure buildup in sealed containers.

Q2: What are the absolute essential personal protective equipment (PPE) for handling this compound?

A2: Due to its corrosive nature, a comprehensive PPE strategy is non-negotiable. Always use this chemical within a certified chemical fume hood.[1] Mandatory PPE includes:

  • Eye Protection: Tightly fitting safety goggles and a full-face shield.[1][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Body Protection: A flame-resistant lab coat and, for larger quantities, a chemical-resistant apron are necessary.[1][4]

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood, a respirator with an appropriate cartridge for acid gases and organic vapors is required.[5]

Q3: How should I properly store an opened container of this compound to maintain its integrity?

A3: Proper storage is critical to prevent degradation. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, bases, and oxidizing agents.[6] The recommended storage temperature is typically 2-8°C.[7] For opened containers, it is best practice to flush the headspace with an inert gas like nitrogen or argon before tightly resealing to displace any moist air. Storing the container inside a desiccator can provide an additional layer of protection against ambient moisture.

Q4: What solvents are compatible with this compound for reactions?

A4: The choice of solvent is crucial to prevent unwanted side reactions. Anhydrous (dry) aprotic solvents are required. Suitable options include:

  • Dichloromethane (DCM)

  • Chloroform

  • Toluene

  • Acetonitrile

  • Tetrahydrofuran (THF)

  • Dioxane

It is imperative to ensure these solvents are thoroughly dried before use, as trace amounts of water will lead to the hydrolysis of the sulfonyl chloride. Protic solvents like water and alcohols are generally incompatible as they will react with the compound.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: My reaction yield is consistently low, and I observe multiple spots on my TLC plate.

  • Potential Cause: The most likely culprit is the degradation of the starting material due to hydrolysis.[9] This can happen if the reagent has been improperly stored or if the reaction conditions are not sufficiently anhydrous.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before starting your reaction, you can carefully take a small sample and run a quick proton NMR. The presence of broad peaks may indicate the formation of sulfonic acid, the hydrolysis product.

    • Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Flame-dry glassware under vacuum or oven-dry it overnight before use. Conduct the reaction under an inert atmosphere (nitrogen or argon).

    • Temperature Control: For many reactions involving sulfonyl chlorides, maintaining a low temperature (e.g., 0°C to room temperature) can help minimize side reactions and decomposition.[10]

Issue 2: My reaction mixture has turned dark brown/black.

  • Potential Cause: Discoloration often indicates decomposition of the sulfonyl chloride.[10] This can be triggered by impurities, high temperatures, or incompatibility with other reagents in the mixture.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction is being run at elevated temperatures, try reducing it.

    • Purify Starting Materials: Ensure all other reactants and solvents are pure and free from contaminants that could catalyze decomposition.

    • Degas Solvents: Removing dissolved gases from the solvent by bubbling an inert gas through it can sometimes prevent oxidative decomposition pathways.[10]

Issue 3: I've accidentally spilled a small amount of this compound in the fume hood. How do I safely clean it up?

  • Potential Cause: Accidental spills can happen, and a proper response is crucial for safety.

  • Troubleshooting Steps:

    • Alert Personnel: Inform others in the immediate area of the spill.

    • Contain the Spill: Use an inert absorbent material like vermiculite or sand to cover the spill. Do NOT use combustible materials like paper towels.

    • Neutralize Slowly: Carefully and slowly add a weak base, such as sodium bicarbonate or a mixture of soda ash and slaked lime, to the absorbent material to neutralize the acidic byproducts of hydrolysis. Be prepared for some gas evolution (CO2).

    • Collect and Dispose: Once neutralized, collect the material into a clearly labeled, sealed container for hazardous waste disposal according to your institution's guidelines.[4]

Data and Protocols

Summary of Handling and Storage Parameters
ParameterRecommendationRationale
Storage Temperature 2-8°C[7]Reduces vapor pressure and slows potential decomposition.
Storage Atmosphere Inert Gas (Nitrogen/Argon)[7]Prevents reaction with atmospheric moisture and oxygen.
Compatible Solvents Anhydrous DCM, Toluene, THF, AcetonitrileAprotic and non-reactive with the sulfonyl chloride group.
Incompatible Materials Water, Alcohols, Amines, Strong Bases, Oxidizing Agents[6]Reacts exothermically and potentially violently.
Experimental Protocol: General Procedure for the Sulfonylation of an Alcohol

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary alcohol.

Materials:

  • This compound

  • Alcohol substrate

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (or another suitable non-nucleophilic base)

  • Round-bottom flask, magnetic stirrer, syringes, needles, and a nitrogen/argon line

Procedure:

  • Preparation: Flame-dry all glassware under vacuum and allow it to cool under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate and dissolve it in anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (typically 1.1 to 1.5 equivalents) to the stirred solution.

  • Reagent Addition: In a separate, dry flask, dissolve this compound (typically 1.1 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.

troubleshooting_workflow start Problem Encountered low_yield Low Yield / Impure Product start->low_yield discoloration Reaction Discoloration start->discoloration no_reaction No Reaction start->no_reaction check_reagent Check Reagent Quality (e.g., NMR) low_yield->check_reagent check_temp Assess Temperature discoloration->check_temp check_base Verify Base Stoichiometry/Purity no_reaction->check_base reagent_ok Reagent OK check_reagent->reagent_ok Yes reagent_bad Reagent Degraded (Hydrolyzed) check_reagent->reagent_bad No check_conditions Review Reaction Conditions conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Conditions Not Anhydrous check_conditions->conditions_bad No temp_ok Temperature OK check_temp->temp_ok Yes temp_high Temperature Too High (Decomposition) check_temp->temp_high No base_ok Base OK check_base->base_ok Yes base_bad Insufficient/Impure Base check_base->base_bad No reagent_ok->check_conditions

Caption: Troubleshooting workflow for common experimental issues.

References

  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
  • This compound | 72315-12-9. Sigma-Aldrich.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • This compound | 72315-12-9. Sigma-Aldrich.
  • This compound | 72315-12-9. ChemicalBook.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Methanesulfonyl chloride. N/A.
  • Sulfuryl chloride. Santa Cruz Biotechnology.
  • METHANESULPHONYL CHLORIDE. Sdfine.
  • SAFETY DATA SHEET. Fisher Scientific.
  • This compound CAS#: 72315-12-9. ChemicalBook.
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • sulphuryl chloride. Sdfine.
  • METHANESULFONYL CHLORIDE. CAMEO Chemicals - NOAA.
  • Methane sulphonyl chloride MSDS. Actylis Lab Solutions.
  • Safety Data Sheet. Biosolve Shop.
  • Methanesulfonyl chloride. Wikipedia.

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"work-up procedures for reactions involving 3-Methanesulfonylpropane-1-sulfonyl chloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methanesulfonylpropane-1-sulfonyl chloride

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice, troubleshooting, and in-depth procedural guidance for reactions involving this versatile bifunctional reagent.

Introduction to this compound

This compound, with the structure CH₃SO₂(CH₂)₃SO₂Cl, is a unique reagent possessing two distinct sulfur-based functional groups: a reactive sulfonyl chloride and a relatively stable methanesulfonyl (mesyl) group. This structure makes it a valuable tool for introducing a methanesulfonylpropyl moiety into molecules, often to modulate properties like solubility or to act as a linker.

The primary reactive site is the sulfonyl chloride, which readily reacts with nucleophiles such as amines, alcohols, and thiols. Understanding the nuances of its reactivity and the subsequent work-up procedures is critical for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound with primary or secondary amines?

A1: The most common side reaction is the formation of a disubstituted product where two equivalents of the amine react with one equivalent of the sulfonyl chloride, leading to the formation of a sulfonylurea-like impurity if the amine is primary, or a simple sulfonamide if secondary. Another common issue is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which can complicate purification.

Q2: How can I minimize the hydrolysis of the sulfonyl chloride during my reaction?

A2: To minimize hydrolysis, ensure that all reactants, solvents, and glassware are scrupulously dried before use. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon). The choice of base is also critical; non-nucleophilic, hindered bases like triethylamine or diisopropylethylamine are preferred over aqueous bases like sodium hydroxide during the reaction phase.

Q3: What is the best way to monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is often the most convenient method. A good mobile phase will show a clear separation between the starting sulfonyl chloride, the amine/alcohol, and the desired product. Staining with potassium permanganate can be effective for visualizing all spots. For more quantitative analysis, LC-MS is an excellent technique to monitor the formation of the product and any byproducts.

Q4: I am seeing a persistent impurity at the baseline of my TLC plate. What could it be?

A4: A highly polar, baseline impurity is often the sulfonic acid formed from the hydrolysis of the starting material. This can also be the hydrochloride salt of your amine base. To confirm, you can often remove the amine salt by a simple aqueous wash, while the sulfonic acid will be more persistent.

Troubleshooting Guide: Reaction Work-up

Scenario 1: Reaction with a Primary Amine to Form a Sulfonamide

Problem: After quenching the reaction, I have a complex mixture of products and starting materials.

Troubleshooting Workflow:

G start Reaction Mixture (Product, Excess Amine, Base-HCl, Unreacted SO2Cl) quench Quench with 1M HCl (aq) start->quench extract Extract with Ethyl Acetate quench->extract org_phase Organic Phase (Product, Unreacted SO2Cl) extract->org_phase Separation aq_phase Aqueous Phase (Excess Amine-HCl, Base-HCl) extract->aq_phase Separation wash_org Wash Organic Phase with Brine org_phase->wash_org dry Dry (Na2SO4), Filter, Concentrate wash_org->dry purify Purify via Column Chromatography dry->purify product Pure Sulfonamide Product purify->product

Caption: General work-up workflow for sulfonamide synthesis.

Detailed Procedural Steps & Rationale:

  • Quenching:

    • Step: Slowly add the reaction mixture to a beaker containing 1M HCl (aq) at 0 °C.

    • Rationale: The acidic quench protonates the excess amine and the amine base (e.g., triethylamine), converting them into their hydrochloride salts. This makes them soluble in the aqueous phase and easily separable from the desired product.

  • Extraction:

    • Step: Transfer the quenched mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Rationale: The desired sulfonamide product, being neutral and organic-soluble, will partition into the organic layer. The amine salts will remain in the aqueous layer.

  • Washing:

    • Step: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

    • Rationale: The acid wash ensures all basic components are removed. The bicarbonate wash neutralizes any remaining acid and removes any sulfonic acid byproduct. The brine wash removes bulk water before drying.

  • Drying and Concentration:

    • Step: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: Removal of all water is crucial to prevent product degradation upon storage and to obtain an accurate yield.

  • Purification:

    • Step: Purify the crude product by flash column chromatography or recrystallization.

    • Rationale: This final step removes any remaining non-polar impurities or byproducts with similar solubility to the desired product.

Scenario 2: Persistent Emulsion During Extraction

Problem: During the aqueous work-up, a persistent emulsion has formed, making separation of the organic and aqueous layers impossible.

Troubleshooting Steps:

  • Addition of Brine: Add a significant volume of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite®. This can sometimes break up the microscopic droplets that form the emulsion.

  • Change of Solvent: Add a different organic solvent with a lower water miscibility, such as toluene or diethyl ether, which may alter the phase dynamics.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.

Quantitative Data Summary

ParameterRecommendationRationale
Reagent Equivalents 1.1 - 1.5 eq. of amine/alcoholA slight excess of the nucleophile ensures complete consumption of the sulfonyl chloride.
Base Equivalents 1.5 - 2.0 eq. of non-nucleophilic baseTo scavenge the HCl byproduct and drive the reaction to completion.
Quenching Volume 5-10 mL of 1M HCl per mmol of sulfonyl chlorideEnsures complete protonation of the base and excess nucleophile.
Extraction Solvent Volume 3 x (10-15 mL) per mmol of sulfonyl chlorideEnsures efficient extraction of the product from the aqueous phase.

References

  • This compound | C4H9ClO4S2 | Chemspace. (n.d.). Chemspace. Retrieved from [Link]

  • Google Patents. (2014). Preparation of 3-(methanesulfonyl)propane-1-amine.

Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis with 3-Methanesulfonylpropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for the synthesis of sulfonamides, with a specific focus on challenges encountered when using 3-Methanesulfonylpropane-1-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide yield is consistently low. What are the most common culprits?

Low yields in sulfonamide synthesis can often be attributed to several key factors. The primary cause is frequently the hydrolysis of the highly reactive sulfonyl chloride starting material by moisture, which converts it to an unreactive sulfonic acid.[1] Other significant factors include the selection of an inappropriate base or solvent, which can negatively impact the amine's nucleophilicity and the stability of the reactants.[1] Additionally, side reactions, such as the formation of bis-sulfonated products when using primary amines, can consume starting materials and reduce the yield of the desired sulfonamide.[1]

Q2: I'm observing an unexpected side product in my reaction. What is it likely to be?

The most common side product is the sulfonic acid corresponding to your starting material, formed via hydrolysis of the sulfonyl chloride.[1] If you are working with a primary amine, you may also see the formation of a bis-sulfonated product, where two sulfonyl groups have reacted with a single amine.[1] In some cases, particularly with anilines, polymerization can occur if the amine is not appropriately protected.[2]

Q3: Can I use an aqueous base like sodium hydroxide for this reaction?

While it is possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing the this compound.[1] For most lab-scale syntheses, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred method to avoid this competing reaction.[1]

Q4: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of sulfonamide synthesis.[3] It allows for the separation and visualization of starting materials, intermediates, and the final product.[3] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques.[4]

Q5: What is the best way to purify my final sulfonamide product?

Recrystallization is a common and highly effective method for purifying solid sulfonamides.[1] The key to successful recrystallization is selecting an appropriate solvent that dissolves the sulfonamide at elevated temperatures but not at room temperature, while impurities remain soluble.[1] Common solvents for this purpose include ethanol, isopropanol, and mixtures of ethanol and water.[1] If recrystallization is not effective, column chromatography may be necessary.[5]

In-Depth Troubleshooting Guides

Issue 1: Persistently Low Yields

Low yields are a frequent challenge in sulfonamide synthesis. This guide provides a systematic approach to identifying and resolving the underlying causes.

Causality Analysis:

The reaction between an amine and a sulfonyl chloride to form a sulfonamide is a nucleophilic acyl substitution. The success of this reaction hinges on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. Several factors can disrupt this delicate balance.

Troubleshooting Workflow:

start Low Yield Observed check_reagents 1. Verify Reagent Quality - Sulfonyl Chloride (Fresh?) - Amine (Pure?) - Solvent (Anhydrous?) start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Anhydrous? - Inert Atmosphere? check_reagents->check_conditions optimize_base 3. Optimize Base - Non-nucleophilic? - Stoichiometry? check_conditions->optimize_base optimize_temp 4. Adjust Temperature - Too high/low? optimize_base->optimize_temp analyze_side_products 5. Analyze for Side Products - TLC, LC-MS, NMR optimize_temp->analyze_side_products hydrolysis Hydrolysis Product (Sulfonic Acid) Detected analyze_side_products->hydrolysis Yes bis_sulfonylation Bis-sulfonylation Product Detected analyze_side_products->bis_sulfonylation Yes no_reaction Starting Material Unchanged analyze_side_products->no_reaction No solution_anhydrous Solution: - Use anhydrous solvents - Dry glassware - Inert atmosphere hydrolysis->solution_anhydrous solution_stoichiometry Solution: - Slow addition of sulfonyl chloride - Use excess amine bis_sulfonylation->solution_stoichiometry solution_activation Solution: - Increase temperature - Use a stronger base - Check amine nucleophilicity no_reaction->solution_activation

Caption: Troubleshooting workflow for low sulfonamide yields.

Detailed Protocols:

Protocol 1: Ensuring Anhydrous Conditions

  • Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum immediately before use.

  • Solvent Preparation: Use commercially available anhydrous solvents or dry solvents using appropriate methods (e.g., distillation from a suitable drying agent).

  • Reaction Setup: Assemble the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon).

Protocol 2: Optimizing Reaction Parameters

  • Base Selection: A non-nucleophilic organic base such as triethylamine or pyridine is often used to neutralize the HCl byproduct without competing with the amine nucleophile.[1]

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly employed.[6] The ideal solvent will depend on the specific substrates and reaction conditions.[6]

  • Temperature Control: If you suspect decomposition of the sulfonyl chloride, consider running the reaction at a lower temperature for a longer duration.[6] Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.[7]

  • Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) can help ensure the complete consumption of the sulfonyl chloride.[1]

ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane or TetrahydrofuranMinimizes hydrolysis of the sulfonyl chloride.[1]
Base Triethylamine or Pyridine (1.5 equivalents)Neutralizes HCl byproduct without competing with the amine.[1][7]
Temperature 0 °C to Room TemperatureBalances reaction rate and stability of the sulfonyl chloride.[7]
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from entering the reaction.[1]

Table 1: Recommended Starting Conditions for Sulfonamide Synthesis.

Issue 2: Formation of and Purification from Side Products

The formation of side products can complicate purification and reduce the overall yield.

Common Side Reactions and Solutions:

  • Hydrolysis: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

    • Solution: Strict adherence to anhydrous conditions is paramount.[1]

  • Bis-sulfonylation: With primary amines, the formation of a bis-sulfonated product is a possibility.

    • Solution: Slowly add the sulfonyl chloride to a solution containing an excess of the primary amine.[1] This favors the reaction of the sulfonyl chloride with an unreacted amine molecule.[1]

  • Polymerization: This is a concern when using unprotected anilines.

    • Solution: Protect the amine functionality, for example, through acetylation, before introducing the sulfonyl chloride.[2]

Purification Strategies:

Protocol 3: Recrystallization of Sulfonamides

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system. The ideal solvent will dissolve the sulfonamide when hot but not when cold, while impurities remain soluble.[1]

  • Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to the crude product until it completely dissolves.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. Large, pure crystals should form.[1]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold recrystallization solvent.[1]

Protocol 4: Analytical Monitoring by TLC

  • Plate Preparation: Use a silica gel TLC plate and draw a baseline with a pencil approximately 1 cm from the bottom.[3]

  • Spotting: Spot the reaction mixture, starting materials, and a co-spot (a mixture of the reaction mixture and starting material) on the baseline.

  • Development: Place the plate in a developing chamber with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the separated spots under UV light or by staining. The disappearance of starting material and the appearance of a new spot corresponding to the product indicate reaction progress.

start Crude Product recrystallization Recrystallization start->recrystallization Solid Product column_chromatography Column Chromatography start->column_chromatography Oily Product acid_base_extraction Acid-Base Extraction start->acid_base_extraction Amphoteric Product recrystallization->column_chromatography Unsuccessful pure_product Pure Sulfonamide recrystallization->pure_product Successful column_chromatography->pure_product acid_base_extraction->pure_product

Caption: Purification strategy decision tree for sulfonamides.

References

  • common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.).
  • Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis - Benchchem. (n.d.).
  • optimizing reaction conditions for sulfonylation - Benchchem. (n.d.).
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  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.).
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  • Preparation of sulfonamides from N-silylamines - PMC - NIH. (n.d.).
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  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023).
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (2025).
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020).
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D. (2021).
  • 23.9: Amines as Nucleophiles - Chemistry LibreTexts. (2021).
  • FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents. (n.d.).
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.).
  • Sulfonamide - Wikipedia. (n.d.).
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. (2009).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) - ResearchGate. (2025).
  • Recent advances in sample preparation techniques and methods of sulfonamides detection - A review - PubMed. (2014).
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. (n.d.).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - NIH. (2020).
  • optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides - Benchchem. (n.d.).
  • Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem. (n.d.).
  • Byproduct identification and removal in sulfonamide synthesis - Benchchem. (n.d.).
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.).
  • WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and ... - Google Patents. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009).
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Journal of the American Chemical Society. (2019).
  • METHANESULFONYL CHLORIDE - CAMEO Chemicals - NOAA. (n.d.).
  • Methanesulfonyl chloride - Wikipedia. (n.d.).
  • This compound (C4H9ClO4S2) - PubChemLite. (n.d.).
  • Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed. (2024).
  • Identification, Isolation and Characterization of Process Related Impurity in Isosulfanblue - Der Pharma Chemica. (n.d.).
  • Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts | Request PDF - ResearchGate. (2025).
  • (PDF) Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts - ResearchGate. (2025).

Sources

"impact of base selection on 3-Methanesulfonylpropane-1-sulfonyl chloride reactivity"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methanesulfonylpropane-1-sulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments with this versatile reagent. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower your research.

Introduction to the Reactivity of this compound

This compound is a bifunctional reagent featuring two sulfonyl groups with different reactivities. The sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most commonly primary and secondary amines to form sulfonamides, and alcohols to form sulfonate esters. The methanesulfonyl group, being a stable sulfone, is generally unreactive under standard sulfonylation conditions and serves as a functional handle for further synthetic modifications.

The choice of base is a critical parameter in reactions involving this compound, as it not only neutralizes the hydrochloric acid byproduct but can also significantly influence the reaction rate, yield, and side-product profile. This guide will delve into the nuances of base selection to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with a primary amine is giving a low yield of the desired sulfonamide. What are the likely causes?

A1: Low yields in sulfonamide synthesis are a common issue and can often be attributed to a few key factors:

  • Hydrolysis of the Sulfonyl Chloride: this compound is sensitive to moisture. Any water present in the reaction mixture will lead to its hydrolysis, forming the corresponding sulfonic acid, which is unreactive towards amines.[1] This is often the primary culprit for reduced yields.

  • Inappropriate Base Selection: The base might be too weak to effectively scavenge the HCl generated, leading to the protonation of the amine nucleophile and a stall in the reaction.[2]

  • Bis-sulfonylation: Primary amines can sometimes react twice, leading to the formation of a bis-sulfonated product, which can be a significant issue if not properly controlled.[1]

Q2: I am observing the formation of an insoluble white precipitate in my reaction mixture. What is it and how can I avoid it?

A2: The precipitate is likely the hydrochloride salt of your amine or the base used. This occurs when the generated HCl reacts with the unreacted amine or the basic catalyst. While its formation is expected, excessive precipitation can sometimes hinder stirring and affect reaction kinetics. To mitigate this, ensure you are using a sufficient excess of the base (typically 1.5-2.0 equivalents) to neutralize all the HCl produced. Using a solvent system that can better solubilize the salt, if compatible with your reaction, can also be beneficial.

Q3: Can I use an inorganic base like sodium carbonate or potassium hydroxide for my reaction?

A3: While inorganic bases can be used, they are often less ideal for reactions with sulfonyl chlorides in organic solvents due to their poor solubility.[3] However, for reactions in aqueous or biphasic systems, bases like sodium carbonate or even sodium hydroxide can be effective.[3][4] It is crucial to ensure efficient mixing to facilitate the reaction at the interface. For most applications in anhydrous organic solvents, soluble organic bases are preferred.

Q4: What is the role of a nucleophilic catalyst like DMAP in these reactions?

A4: 4-Dimethylaminopyridine (DMAP) can act as a potent nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate.[5] This intermediate is much more susceptible to nucleophilic attack by the amine or alcohol than the sulfonyl chloride itself, thus accelerating the reaction.[5][6] DMAP is particularly useful for reactions with sterically hindered or weakly nucleophilic substrates.[5]

Troubleshooting Guide

Issue 1: Reaction is slow or stalls completely

This is a frequent challenge, especially when working with less reactive amines or sterically hindered substrates.

dot

stalled_reaction start Stalled Reaction cause1 Insufficient Base Strength start->cause1 cause2 Low Nucleophilicity of Substrate start->cause2 cause3 Steric Hindrance start->cause3 cause4 Moisture Contamination start->cause4 solution1 Switch to a Stronger Base (e.g., DBU) cause1->solution1 solution2 Add a Nucleophilic Catalyst (e.g., DMAP) cause2->solution2 solution3 Increase Reaction Temperature and/or Time cause3->solution3 solution4 Ensure Anhydrous Conditions cause4->solution4

Caption: Troubleshooting workflow for stalled reactions.

  • Detailed Steps:

    • Verify Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]

    • Evaluate Base Strength: If using a weak base like pyridine with a weakly nucleophilic amine, consider switching to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2][7]

    • Consider Catalysis: For challenging substrates, the addition of a catalytic amount of DMAP (0.1-0.2 equivalents) can significantly accelerate the reaction rate.[5]

    • Optimize Reaction Conditions: If the reaction is still sluggish, a moderate increase in temperature (e.g., from room temperature to 40-50 °C) can be beneficial. Monitor the reaction for any signs of decomposition.

Issue 2: Formation of Multiple Products

The appearance of multiple spots on a TLC plate indicates the formation of side products.

  • Potential Side Reactions:

    • Hydrolysis: As mentioned, this leads to the unreactive sulfonic acid.

    • Bis-sulfonylation of Primary Amines: To minimize this, use a slight excess of the primary amine relative to the sulfonyl chloride.[1]

    • Reaction with a Nucleophilic Base: If a nucleophilic base like DMAP is used in stoichiometric amounts, it can be sulfonated. Use it catalytically. Pyridine can also be sulfonated under forcing conditions, although this is less common.

dot

side_products start Multiple Products Observed reagent This compound + Amine + Base start->reagent path1 Main Reaction Path (Desired Sulfonamide) path2 Side Reaction 1: Hydrolysis path3 Side Reaction 2: Bis-sulfonylation reagent->path1 reagent->path2 H₂O reagent->path3 Excess Sulfonyl Chloride with Primary Amine

Caption: Main and side reaction pathways.

Impact of Base Selection on Reactivity: A Comparative Overview

The choice of base is pivotal for the success of your reaction. Below is a comparison of commonly used bases and their characteristics.

BasepKa of Conjugate AcidKey Characteristics & Recommendations
Pyridine 5.25A mild, nucleophilic base. Suitable for reactions with reactive amines. Can also serve as the solvent.
Triethylamine (TEA) 10.75A stronger, non-nucleophilic base than pyridine. A workhorse for many sulfonylation reactions.[2]
Diisopropylethylamine (DIPEA or Hünig's Base) 10.75A sterically hindered, non-nucleophilic base. Useful when the nucleophile is sensitive to deprotonation by a less hindered base.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 13.5A very strong, non-nucleophilic base. Recommended for reactions with weakly nucleophilic amines or sterically demanding substrates.[2]
4-Dimethylaminopyridine (DMAP) 9.70A highly nucleophilic catalyst. Used in small amounts (0.1-0.2 eq) in conjunction with another base (like TEA) to accelerate slow reactions.[5]
Proton Sponge (1,8-Bis(dimethylamino)naphthalene) 12.1A very strong, highly hindered, non-nucleophilic base. Effective at scavenging protons without interfering with other reactive centers.
Inorganic Bases (e.g., K₂CO₃, NaOH) 10.33 (for HCO₃⁻)Primarily used in aqueous or biphasic systems. Their insolubility in many organic solvents can be a limitation.[3]

Experimental Protocols

General Protocol for Sulfonamide Synthesis with Triethylamine
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and an anhydrous aprotic solvent (e.g., dichloromethane, THF, acetonitrile).

  • Cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (1.5 - 2.0 eq) to the stirred solution.

  • Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for a Challenging Sulfonylation using DBU and DMAP
  • To a flame-dried round-bottom flask under an inert atmosphere, add the weakly nucleophilic or sterically hindered amine (1.0 eq), DMAP (0.1 eq), and an anhydrous aprotic solvent (e.g., acetonitrile or DMF).

  • Add DBU (1.5 eq) to the stirred solution at room temperature.

  • Add a solution of this compound (1.2 eq) in the same anhydrous solvent dropwise.

  • Heat the reaction mixture to 40-60 °C and stir for 12-48 hours, monitoring for completion.

  • Follow steps 6-9 from the general protocol for workup and purification.

References

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC - NIH. (2017). Retrieved January 20, 2026, from [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - ResearchGate. (2008). Retrieved January 20, 2026, from [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC. (2022). Retrieved January 20, 2026, from [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). Retrieved January 20, 2026, from [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Control experiment. (a) p-toluene sulfonyl chloride reacted with DMAP... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Reaction Amines With Aryl Sulphonyl Chloride - YouTube. (2023). Retrieved January 20, 2026, from [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate. (2011). Retrieved January 20, 2026, from [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (2018). Retrieved January 20, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - ResearchGate. (2000). Retrieved January 20, 2026, from [Link]

  • is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • TMSCl-Promoted Sulfonylation of Propargylic Alcohols with Sodium Sulfinates for the Construction of ( E )-1,3-Disulfonylpropenes and ( E )-1-Sulfonylpropenols | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

"solvent effects on the stability of 3-Methanesulfonylpropane-1-sulfonyl chloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methanesulfonylpropane-1-sulfonyl chloride

A Guide to Understanding and Mitigating Solvent-Induced Instability

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. The stability of this compound is critically dependent on the choice of solvent, and improper handling can lead to significant degradation, impacting reaction yields, purity, and reproducibility. This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges to ensure the successful application of this compound in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and stability of this compound.

Q1: What are the primary visual and analytical signs of degradation for this compound in solution?

A1: Degradation is most commonly observed through both physical changes and analytical data. Visually, the development of a yellow or dark brown color in a previously colorless solution is a strong indicator of decomposition.[1] This is often accompanied by the evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl), which may produce a sharp, acrid odor.[1] Analytically, you may observe the appearance of new spots on a TLC plate or unexpected peaks in NMR or LC-MS analyses, which often correspond to the hydrolyzed sulfonic acid byproduct. A progressive decrease in the yield of your desired product over time is the ultimate consequence of this instability.[1]

Q2: Which solvents are generally recommended for reactions and storage, and which should be strictly avoided?

A2: The key to stability is the exclusion of nucleophilic and, particularly, protic species.

  • Recommended Solvents: Aprotic solvents are highly recommended. For reactions, chlorinated solvents like dichloromethane (DCM) or ethereal solvents like tetrahydrofuran (THF) are often suitable, provided they are anhydrous.[2][3] For long-term storage of solutions, it is best to use anhydrous, non-polar aprotic solvents, although storing the neat compound under an inert atmosphere is preferable.

  • Solvents to Avoid: Protic solvents such as water, alcohols (methanol, ethanol), and primary or secondary amines must be avoided as they will readily react with the sulfonyl chloride group, leading to rapid solvolysis.[2][4] This reaction, known as hydrolysis in the case of water, converts the sulfonyl chloride into the corresponding sulfonic acid or sulfonate ester, consuming your reagent.[5]

Q3: My stored reagent has turned slightly yellow. Can I still use it?

A3: A slight discoloration may not render the reagent completely unusable for all applications, but it is a clear sign of decomposition.[6] The impact on your reaction will depend on the sensitivity of your substrates and the required purity of your final product. For high-purity applications, such as in pharmaceutical development, using a fresh or purified reagent is strongly advised. If you must proceed, consider that the actual concentration of the active sulfonyl chloride is lower than calculated, and be prepared for potential purification challenges to remove degradation byproducts.

Q4: How does temperature influence the stability of this compound in different solvents?

A4: Elevated temperatures accelerate the rate of all chemical reactions, including the degradation pathways of sulfonyl chlorides. In reactive (protic) solvents, increasing the temperature will dramatically increase the rate of solvolysis. Even in relatively inert aprotic solvents, high temperatures can promote thermal decomposition.[1] Therefore, it is a best practice to run reactions at the lowest temperature that allows for a reasonable reaction rate, often at or below 30 °C.[1] For storage, keeping the compound in a cool, dry place is essential to minimize degradation over time.[7]

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to diagnosing and solving specific problems encountered during experiments.

Issue 1: My reaction yield is low, and I'm observing a significant amount of a water-soluble byproduct.

  • Potential Cause: This is the classic symptom of hydrolysis or solvolysis of your this compound. This occurs when the reagent reacts with water or other protic solvents (e.g., alcohols) instead of your intended substrate.

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Ensure you are using a high-purity, anhydrous grade solvent for your reaction. If the solvent has been opened previously, its water content may have increased. Consider using a freshly opened bottle or drying the solvent using appropriate methods (e.g., molecular sieves, distillation).

    • Scrutinize Reagents for Water: All other reagents, including your starting material and any non-nucleophilic bases (e.g., triethylamine), should be checked for water content. Amines, in particular, can be hygroscopic.

    • Control the Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.

    • Perform a "Dry Run": If the problem persists, consider running the reaction without your primary substrate to see if the sulfonyl chloride degrades on its own under the reaction conditions. This can help isolate the source of the nucleophile.

Issue 2: My reaction is stalling or showing inconsistent rates between batches.

  • Potential Cause: This issue can be related to poor solubility of the reactants or catalytic degradation by impurities in the solvent. The polarity of the solvent plays a significant role in the kinetics of sulfonylation reactions.[2]

  • Troubleshooting Steps:

    • Assess Reactant Solubility: Confirm that all reactants, especially this compound and your substrate, are fully soluble in the chosen solvent at the reaction temperature. Incomplete dissolution leads to a heterogeneous mixture and unreliable kinetics.

    • Consider a Co-Solvent: If solubility is an issue, introducing a co-solvent can improve it. However, ensure the co-solvent is aprotic and does not introduce new reactivity issues.

    • Solvent Polarity Optimization: The rate of sulfonylation can be highly dependent on solvent polarity. For many SN2 reactions involving sulfonyl chlorides, a more polar aprotic solvent like acetonitrile can stabilize charged transition states and accelerate the reaction compared to a less polar solvent like DCM.[2] Screen a small range of aprotic solvents (e.g., DCM, Acetonitrile, THF) to find the optimal balance of solubility and reaction rate.

Issue 3: During aqueous work-up, I have difficulty separating my product from unreacted sulfonyl chloride.

  • Potential Cause: Sulfonyl chlorides, particularly those with aliphatic chains, can exhibit some hydrolytic stability, making their removal by a simple water wash inefficient.[8] Inadequate quenching fails to convert the unreacted sulfonyl chloride into the easily separable sulfonic acid.

  • Troubleshooting Steps:

    • Implement a Quench Step: Before the main aqueous work-up, quench the reaction mixture. This involves slowly adding the reaction solution to a cold, vigorously stirred aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).[8] This actively promotes the hydrolysis of the excess sulfonyl chloride to its corresponding sodium sulfonate salt, which is highly water-soluble.

    • Increase Stirring and Time: During the quench, ensure vigorous stirring to maximize the surface area between the organic and aqueous phases. Allow sufficient time (e.g., 30-60 minutes) for the hydrolysis to complete.[8]

    • Consider a Nucleophilic Quench: For very stubborn cases, you can add a small amount of a simple nucleophile like methanol or aqueous ammonia to the reaction mixture before the basic wash. This will rapidly convert the sulfonyl chloride to a more polar sulfonate ester or sulfonamide, which can be more easily removed by extraction or chromatography.[8]

Part 3: Solvent Stability Profile

Solvent ClassRepresentative SolventsRelative StabilityPrimary Degradation Pathway & Rationale
Aprotic Non-Polar Hexanes, Toluene, Dichloromethane (DCM)High Minimal. These solvents are non-nucleophilic and have low water miscibility. Stability is primarily limited by residual moisture and thermal stress.
Aprotic Polar Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)Moderate to High Solvolysis by residual water. These solvents are more hygroscopic than non-polar ones. While the solvents themselves are generally unreactive, absorbed water will cause slow hydrolysis.[3]
Protic Polar Water (H₂O), Methanol (MeOH), Ethanol (EtOH)Very Low Rapid Solvolysis (Hydrolysis/Alcoholysis). These solvents act as nucleophiles, directly attacking the electrophilic sulfur atom in an SN2-type mechanism, leading to rapid decomposition.[4][5][9]
Basic (Nucleophilic) Pyridine, Triethylamine (TEA)Very Low (if wet) Catalyzed Hydrolysis / Sulfene Formation. While often used as acid scavengers, bases can catalyze hydrolysis with trace water. Tertiary amines can also promote an elimination reaction to form a highly reactive sulfene intermediate, which can lead to side products.[4]

Part 4: Experimental Protocol

Protocol for a Comparative Stability Test of this compound in Different Solvents

This protocol provides a self-validating system to assess the stability of your reagent in solvents of interest.

  • Materials & Preparation:

    • This compound (high purity).

    • Anhydrous grade solvents to be tested (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran).

    • Internal standard (IS) solution (e.g., a stable, soluble compound with a distinct NMR or LC peak, such as 1,3,5-trimethoxybenzene).

    • Inert atmosphere apparatus (e.g., Schlenk line or glovebox).

    • Analytical equipment (e.g., NMR or LC-MS).

  • Procedure:

    • Prepare a stock solution of the internal standard in a suitable volatile solvent (e.g., CDCl₃ for NMR).

    • In separate, dry, inerted vials, prepare solutions of this compound at a known concentration (e.g., 0.1 M) in each of the test solvents.

    • At time t=0, immediately withdraw an aliquot from each vial.

    • Prepare the t=0 sample for analysis: Quench the aliquot in a separate vial containing a deuterated solvent (for NMR) or mobile phase (for LC) and a precise amount of the internal standard stock solution.

    • Store the remaining test solutions under controlled conditions (e.g., room temperature, protected from light).

    • Repeat steps 3 and 4 at predetermined time intervals (e.g., 1h, 4h, 8h, 24h).

    • Analyze all prepared samples by the chosen analytical method.

  • Data Analysis:

    • For each time point, calculate the ratio of the integration of a characteristic peak of this compound to the integration of the internal standard peak.

    • Normalize the ratios to the t=0 sample.

    • Plot the normalized concentration of this compound versus time for each solvent. This will provide a clear visual representation of the degradation rate in each medium.

Part 5: Mechanistic Pathways and Troubleshooting Logic

The instability of this compound in the presence of nucleophilic solvents is primarily governed by two potential pathways:

  • SN2-type Solvolysis: This is the most common degradation route, especially under neutral or acidic conditions. A nucleophile (like water or alcohol) directly attacks the electrophilic sulfur atom, displacing the chloride leaving group. This is a bimolecular process, and its rate is sensitive to both the nucleophilicity and ionizing power of the solvent.[4][9]

  • Elimination-Addition (Sulfene Formation): In the presence of a base and an α-hydrogen, an elimination reaction can occur to form a highly reactive intermediate called a sulfene (R-CH=SO₂).[4][9] This sulfene is then rapidly trapped by any available nucleophile, including the solvent or other species in the reaction mixture. This pathway is particularly relevant when using tertiary amine bases.

The following diagram outlines a logical workflow for troubleshooting stability-related issues.

TroubleshootingWorkflow problem problem cause cause action action solution solution obs_problem Observed Problem: Low Yield, Impurities, or Inconsistent Reaction cause_solvent Potential Cause 1: Solvent Reactivity obs_problem->cause_solvent cause_moisture Potential Cause 2: Moisture Contamination obs_problem->cause_moisture cause_temp Potential Cause 3: Thermal Stress obs_problem->cause_temp action_check_solvent Step 1: Analyze Solvent Type (Protic vs. Aprotic) cause_solvent->action_check_solvent action_check_purity Step 1: Verify Solvent Purity (Use Anhydrous Grade) cause_moisture->action_check_purity action_check_temp Step 1: Monitor Reaction Temp cause_temp->action_check_temp solution_aprotic Solution: Switch to Inert, Aprotic Solvent (e.g., DCM, Toluene) action_check_solvent->solution_aprotic solution_dry Solution: Use Anhydrous Solvents & Inert Atmosphere action_check_purity->solution_dry solution_low_temp Solution: Run Reaction at Lower Temp (e.g., 0 °C to RT) action_check_temp->solution_low_temp

Caption: Troubleshooting workflow for solvent-related stability issues.

References

  • BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1259-1267. [Link]

  • Sciencemadness Wiki. (2023). Sulfuryl chloride.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
  • D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1330. [Link]

  • O'Brien, T. F., et al. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 7(15), 3267-3270. [Link]

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.

Sources

Technical Support Center: Effective Removal of Unreacted 3-(Methylsulfonyl)propane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing unreacted 3-(methylsulfonyl)propane-1-sulfonyl chloride from reaction mixtures. The presence of this bifunctional reagent, characterized by a reactive sulfonyl chloride and a polar sulfone group, can present unique purification challenges. Excess sulfonyl chloride can interfere with subsequent synthetic steps and complicate product isolation due to its reactivity and the polar nature of its hydrolysis byproducts.[1] This document offers a structured approach to troubleshooting, featuring frequently asked questions (FAQs) and detailed experimental protocols to ensure the safe and effective purification of your target compounds.

Section 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of reactions involving 3-(methylsulfonyl)propane-1-sulfonyl chloride.

Q1: My standard aqueous workup isn't completely removing the sulfonyl chloride or its byproducts. What's going wrong?

A1: This is a frequent challenge. Several factors could be at play:

  • Incomplete Hydrolysis: While sulfonyl chlorides react with water, the hydrolysis of alkylsulfonyl chlorides can be slow, especially in biphasic systems with poor mixing or at neutral pH.[2][3] The unreacted sulfonyl chloride may remain in the organic layer.

  • Poor Extraction of the Sulfonic Acid: Upon hydrolysis, 3-(methylsulfonyl)propane-1-sulfonyl chloride converts to 3-(methylsulfonyl)propane-1-sulfonic acid. While this byproduct is acidic and water-soluble, its removal requires effective extraction. If the pH of the aqueous layer is not sufficiently basic, the sulfonic acid may not be fully deprotonated to its more water-soluble salt form, leading to its persistence in the organic layer.[1]

  • Emulsion Formation: The presence of polar materials can lead to the formation of emulsions during extraction, trapping impurities in the organic phase.

Solution: Ensure the quench is performed under basic conditions. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is highly effective.[1][4] This basic wash serves two purposes: it rapidly accelerates the hydrolysis of the sulfonyl chloride and deprotonates the resulting sulfonic acid, forming a sodium sulfonate salt that is highly soluble in the aqueous layer and easily removed.[1] Ensure vigorous stirring to maximize interfacial contact between the organic and aqueous phases.[5]

Q2: My desired product contains a base-sensitive functional group (e.g., an ester). How can I remove the excess sulfonyl chloride without causing degradation?

A2: When basic conditions are not viable, alternative quenching strategies are necessary.

  • Controlled Quench with Cold Water/Ice: You can quench the reaction by slowly adding the reaction mixture to a vigorously stirred slurry of ice and water.[4] This method is exothermic and must be performed with caution at a low temperature (0 °C or below) to control the reaction rate.[4] While this avoids a strong base, the hydrolysis still produces HCl and the sulfonic acid, which could harm very acid-sensitive products.

  • Amine Quench: Adding a simple, nucleophilic amine like piperidine or morpholine can quench the sulfonyl chloride by forming a sulfonamide. This converts the impurity into a different compound that may be more easily separated by chromatography.

  • Scavenger Resins: This is often the best solution for sensitive substrates. Polymer-bound amine scavengers, such as aminomethyl polystyrene, react with the excess sulfonyl chloride.[5][6] The resulting polymer-bound sulfonamide is a solid that can be removed by simple filtration, leaving your product in solution.[5][7] This method avoids aqueous workups entirely.

Q3: After my workup, I see a new, highly polar spot on my TLC that doesn't move from the baseline. What is it and how do I remove it?

A3: This baseline spot is almost certainly the sulfonic acid byproduct, 3-(methylsulfonyl)propane-1-sulfonic acid, or its corresponding salt. Its high polarity makes it non-mobile in typical normal-phase chromatography systems (e.g., silica gel with ethyl acetate/hexanes).

Solution: This indicates that the aqueous extraction was insufficient. To remove it:

  • Re-dissolve your crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane).

  • Wash the organic solution thoroughly one or two more times with saturated aqueous NaHCO₃, followed by a brine wash to break up any emulsions.[1]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate. This should effectively remove the polar salt.

If the desired product itself is very polar, making extraction difficult, alternative chromatographic methods may be required, such as reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[8][9]

Q4: How can I be certain that all the unreacted sulfonyl chloride has been removed?

A4: Complete removal is critical for safety and for the success of subsequent reactions.

  • Thin-Layer Chromatography (TLC): TLC is the most convenient method to monitor the removal process.[1] The sulfonyl chloride should have a distinct Rf value. During the workup, you should see this spot disappear completely. It is helpful to co-spot your crude mixture with a sample of the starting sulfonyl chloride for direct comparison.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence. The protons adjacent to the sulfonyl chloride group (the α-CH₂ group) will have a characteristic chemical shift. After a successful workup, the signals corresponding to these protons should be absent from the spectrum of your purified product.

Section 2: Method Selection and Protocols

Choosing the correct removal strategy depends on the stability of your product. The following decision tree and comparative table can guide your choice.

Method Selection Workflow

G start Start: Reaction Mixture with excess Sulfonyl Chloride q1 Is the desired product stable to aqueous base? start->q1 base_stable Protocol A: Basic Aqueous Quench q1->base_stable Yes base_unstable Is the product stable to mild aqueous/acidic conditions? q1->base_unstable No amine_stable Protocol B: Amine Quench & Wash base_unstable->amine_stable Yes sensitive Protocol C: Scavenger Resin base_unstable->sensitive No

Caption: Decision tree for selecting a removal method.

Comparison of Quenching Methods
MethodReagentAdvantagesDisadvantagesBest For
Basic Hydrolysis Aqueous NaHCO₃ or NaOHFast, effective, and byproducts are highly water-soluble.[4]Incompatible with base-sensitive products (e.g., esters).Robust, base-stable products.
Neutral Hydrolysis Cold Water / IceAvoids strong bases.[4]Can be exothermic/vigorous; hydrolysis may be slow/incomplete; generates acidic byproducts.[4]Products sensitive to base but stable to mild acid.
Amine Quench Piperidine, Morpholine, etc.Non-aqueous; converts impurity to a less reactive sulfonamide.Resulting sulfonamide must be separable by chromatography or extraction.Products sensitive to aqueous conditions.
Scavenger Resin Aminomethyl PolystyreneExcellent for sensitive products; avoids aqueous workup; simple filtration removal.[5][7]Higher cost; may require longer reaction times for complete scavenging.[5]High-value, sensitive, or polar products where aqueous extraction is problematic.
Detailed Experimental Protocols

Safety First: Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Quenching sulfonyl chlorides is often exothermic.[4]

Protocol A: Basic Aqueous Quench & Extraction
  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This mitigates the exotherm from the quench.

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue adding until gas evolution (CO₂) ceases, which indicates the sulfonyl chloride has been consumed.[4]

  • Dilution & Separation: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer again with the organic solvent to recover any dissolved product.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol B: Scavenger Resin Purification
  • Resin Addition: To the crude reaction mixture containing the excess sulfonyl chloride, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, 2-3 equivalents relative to the excess sulfonyl chloride).[5]

  • Scavenging: Allow the suspension to stir at room temperature. The reaction time can range from a few hours to overnight.

  • Monitoring: Monitor the reaction for the complete disappearance of the sulfonyl chloride spot by TLC.[5]

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Rinsing and Concentration: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.[5]

Visualizing the Quenching Process

The fundamental transformation during an aqueous workup involves converting the organic-soluble sulfonyl chloride into a water-soluble sulfonate salt.

G cluster_org Organic Phase cluster_aq Aqueous Phase SulfonylChloride R-SO₂Cl (Soluble) Quench + H₂O + NaHCO₃ SulfonylChloride->Quench SulfonateSalt R-SO₃⁻ Na⁺ (Soluble) Quench->SulfonateSalt

Caption: Phase transfer of the impurity during basic aqueous workup.

References

  • BenchChem. (n.d.). Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride.
  • BenchChem. (2025, December). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
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  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
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  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • MacMillan, D. W. C., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Organic Syntheses Procedure. (n.d.). p. 943.
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  • Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions?
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Validation & Comparative

A Comparative Guide to NMR Analysis for the Confirmation of Sulfonamide Formation from 3-Methanesulfonylpropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis and confirmation of novel chemical entities are paramount. The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. Its synthesis, typically through the reaction of a sulfonyl chloride with an amine, requires rigorous analytical confirmation. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) analysis for monitoring the reaction and confirming the formation of a sulfonamide from 3-methanesulfonylpropane-1-sulfonyl chloride. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure scientific integrity and reproducibility.

The Synthetic Pathway: An Overview

The formation of a sulfonamide from this compound and a primary or secondary amine is a nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the S-N bond characteristic of a sulfonamide.[1][2]

reagent1 3-Methanesulfonylpropane- 1-sulfonyl chloride product N-substituted-3-(methylsulfonyl) propane-1-sulfonamide reagent1->product Nucleophilic Attack reagent2 Primary or Secondary Amine (R-NH₂ or R₂NH) reagent2->product byproduct HCl product->byproduct Formation

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocol: Synthesis of N-Benzyl-3-(methylsulfonyl)propane-1-sulfonamide

This protocol details the synthesis of a representative sulfonamide, N-benzyl-3-(methylsulfonyl)propane-1-sulfonamide, which will be used as a case study for NMR analysis.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Safety Precautions:

  • This compound is a corrosive and moisture-sensitive compound. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3][4][5][6][7]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • To this solution, add triethylamine (1.2 eq) and benzylamine (1.1 eq) sequentially at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.[8]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-3-(methylsulfonyl)propane-1-sulfonamide.

NMR Analysis: A Comparative Approach

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and monitoring reaction progress.[9][10][11][12] We will compare the expected ¹H and ¹³C NMR spectra of the starting material and the final sulfonamide product.

Reference Standard

For accurate chemical shift determination, an internal standard is crucial. Tetramethylsilane (TMS) is the universally recommended primary reference for ¹H and ¹³C NMR in organic solvents, with its methyl proton and carbon signals set to 0.00 ppm.[13][14][15][16]

Starting Material: this compound

¹H NMR Spectroscopy:

The ¹H NMR spectrum of the starting material is expected to show three distinct signals corresponding to the three methylene groups and one signal for the methyl group.

  • -CH₂-SO₂Cl (α-protons): These protons are adjacent to the highly electron-withdrawing sulfonyl chloride group, leading to a significant downfield shift.

  • -CH₂- (β-protons): These protons will appear upfield from the α-protons.

  • -CH₂-SO₂CH₃ (γ-protons): These protons are adjacent to the other sulfonyl group and will be deshielded, but to a lesser extent than the α-protons.

  • CH₃-SO₂-: The methyl protons will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will display four signals corresponding to the three methylene carbons and the methyl carbon.

  • -CH₂-SO₂Cl (α-carbon): This carbon will be the most deshielded due to the direct attachment of the electronegative sulfonyl chloride group.

  • -CH₂- (β-carbon): This carbon will be the most shielded of the methylene carbons.

  • -CH₂-SO₂CH₃ (γ-carbon): This carbon will be deshielded by the adjacent sulfonyl group.

  • CH₃-SO₂-: The methyl carbon will appear in the upfield region.

Product: N-Benzyl-3-(methylsulfonyl)propane-1-sulfonamide

¹H NMR Spectroscopy:

The formation of the sulfonamide introduces new signals and causes characteristic shifts in the existing signals.

  • -CH₂-SO₂NH- (α-protons): The replacement of the chlorine atom with a nitrogen atom will cause an upfield shift of the α-protons compared to the starting material.

  • -SO₂NH-: The sulfonamide proton will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • -NH-CH₂-Ph: The methylene protons of the benzyl group will appear as a doublet, coupled to the sulfonamide proton.

  • Aromatic protons: The protons on the phenyl ring of the benzyl group will appear in the aromatic region (typically 7.0-7.5 ppm).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of the product will show additional signals from the benzyl group and shifts in the aliphatic carbons.

  • -CH₂-SO₂NH- (α-carbon): This carbon will experience an upfield shift compared to the starting material due to the lower electronegativity of nitrogen compared to chlorine.

  • -NH-CH₂-Ph: The methylene carbon of the benzyl group will appear in the aliphatic region.

  • Aromatic carbons: The carbons of the phenyl ring will resonate in the aromatic region (typically 125-140 ppm).

Predicted NMR Data Comparison

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the starting material and the product. These predictions are based on known chemical shift ranges for similar functional groups.

Compound Proton/Carbon Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
This compound α-CH₂3.6 - 3.860 - 65
β-CH₂2.2 - 2.420 - 25
γ-CH₂3.2 - 3.450 - 55
CH₃2.9 - 3.140 - 45
N-Benzyl-3-(methylsulfonyl)propane-1-sulfonamide α-CH₂3.1 - 3.350 - 55
β-CH₂2.1 - 2.322 - 27
γ-CH₂3.1 - 3.350 - 55
CH₃2.9 - 3.140 - 45
NH5.0 - 6.0 (broad)-
-CH₂-Ph4.2 - 4.445 - 50
Aromatic CH7.2 - 7.4127 - 129
Aromatic C (quaternary)-135 - 140
Reaction Monitoring by ¹H NMR

¹H NMR spectroscopy is an excellent tool for real-time or periodic monitoring of the reaction progress.[9][10][11][12] By taking aliquots from the reaction mixture at different time intervals, one can observe the disappearance of the starting material signals and the appearance of the product signals.

cluster_0 Reaction Monitoring Workflow start Start Reaction aliquot Take Aliquot at Time t start->aliquot prepare_sample Prepare NMR Sample (Dilute in Deuterated Solvent) aliquot->prepare_sample acquire_spectrum Acquire ¹H NMR Spectrum prepare_sample->acquire_spectrum analyze_spectrum Analyze Spectrum: - Integrate starting material and product signals - Calculate conversion acquire_spectrum->analyze_spectrum decision Reaction Complete? analyze_spectrum->decision continue_reaction Continue Reaction decision->continue_reaction No workup Proceed to Workup decision->workup Yes continue_reaction->aliquot

Caption: Workflow for monitoring sulfonamide synthesis using ¹H NMR.

A key diagnostic indicator is the upfield shift of the α-protons from ~3.7 ppm in the sulfonyl chloride to ~3.2 ppm in the sulfonamide. The appearance of the benzyl methylene and aromatic proton signals also confirms product formation.

Advanced NMR Techniques for Unambiguous Confirmation

For complex molecules or in cases of overlapping signals, 2D NMR techniques such as COSY and HSQC are invaluable for unambiguous structure elucidation.[17][18][19][20][21]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For the sulfonamide product, a COSY spectrum would show a correlation between the NH proton and the benzyl methylene protons, as well as correlations between the adjacent methylene groups in the propyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

Conclusion

NMR spectroscopy is an indispensable tool for confirming the formation of sulfonamides from sulfonyl chlorides. By comparing the ¹H and ¹³C NMR spectra of the starting material and the product, researchers can confidently verify the successful synthesis. The characteristic upfield shift of the α-protons and carbons upon substitution of the chloride with an amine provides a clear diagnostic marker. Furthermore, monitoring the reaction progress by ¹H NMR allows for optimization of reaction conditions. For unequivocal structural confirmation, 2D NMR techniques like COSY and HSQC provide a comprehensive and unambiguous analysis. This guide provides the necessary framework and data for researchers to effectively utilize NMR spectroscopy in their sulfonamide synthesis endeavors.

References

  • Chemical Shift Referencing - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved January 20, 2026, from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]

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  • Nuclear magnetic resonance chemical shift re-referencing. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • External Chemical Shift Referencing. (2007, September 24). University of Ottawa NMR Facility Blog. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2025, August 6). ResearchGate. [Link]

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  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Chlorosulfonic acid. (n.d.). Atul Ltd. Retrieved January 20, 2026, from [Link]

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  • Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. (2015, March 4). JoVE. [Link]

  • NMR reaction monitoring in flow synthesis. (n.d.). BJOC - Beilstein Journals. Retrieved January 20, 2026, from [Link]

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  • Reaction Monitoring by NMR. (2021, November 30). YouTube. [Link]

  • Calculated and experimental 13 C NMR chemical shifts | Download Table. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A) 2D-HSQC NMR spectra of compound 8. B) 2D-COSY NMR spectra of compound 8 | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 2D NMR spectra of the compound: a) COSY, b) HSQC, and c) HMBC. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Methanesulfonyl chloride. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

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  • (PDF) Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. (2025, November 26). ResearchGate. [Link]

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Comparative Guide to the Mass Spectrometric Characterization of 3-Methanesulfonylpropane-1-sulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the structural characterization and purity assessment of 3-Methanesulfonylpropane-1-sulfonyl chloride and its derivatives. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind analytical choices, ensuring robust and reliable characterization. We will explore the inherent challenges of analyzing sulfonyl chlorides and compare the strategic application of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing field-proven protocols and supporting data.

Introduction: The Analytical Challenge of Sulfonyl Chlorides

This compound (MPSC) is a bifunctional organosulfur compound featuring both a sulfonyl chloride and a sulfone group. Its chemical structure is C₄H₉ClO₄S₂ with a molecular weight of 220.69 g/mol .[1][2] The sulfonyl chloride moiety is a highly reactive functional group, making MPSC and its derivatives valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals where the sulfonamide group is a key pharmacophore.[3]

This reactivity, however, presents a significant analytical challenge. Sulfonyl chlorides are notoriously sensitive to moisture, readily hydrolyzing to their corresponding sulfonic acids.[4] They can also be thermally labile. Consequently, the choice of an analytical technique is critical to prevent degradation and obtain data that accurately reflects the sample's identity and purity. Mass spectrometry (MS) offers unparalleled sensitivity and structural information, but the approach must be carefully selected.[5]

Strategic Decision: GC-MS vs. LC-MS

The primary decision in the MS analysis of MPSC derivatives hinges on the analyte's volatility and thermal stability. This choice dictates the sample preparation strategy, the ionization method, and the nature of the resulting data.

G cluster_0 Analytical Workflow Decision cluster_1 GC-MS Pathway cluster_2 LC-MS Pathway Start Sample: MPSC Derivative Decision Is the derivative volatile & thermally stable? Start->Decision Derivatization Derivatize to Sulfonamide (e.g., with diethylamine) Decision->Derivatization No LCMS Direct LC-MS/MS Analysis (ESI) Decision->LCMS Yes / Unsure GCMS GC-MS Analysis (EI) Derivatization->GCMS

Caption: Workflow for selecting an appropriate MS technique.

Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Method Requiring Derivatization

GC-MS is a powerful technique for separating and identifying volatile compounds. However, the high temperatures of the GC inlet can cause degradation of sulfonyl chlorides.[6] To overcome this, a common and highly effective strategy is to convert the reactive sulfonyl chloride into a more stable derivative, typically a sulfonamide, prior to analysis.[5][6] This step is not merely procedural; it is a causative choice to ensure the analytical integrity of the measurement.

Causality Behind Derivatization
  • Enhanced Stability: Sulfonamides are significantly more resistant to thermal and hydrolytic degradation than their sulfonyl chloride precursors. This ensures the molecule survives the GC inlet and column without decomposition.

  • Improved Chromatography: The derivatization can improve the chromatographic peak shape and reduce tailing, leading to better resolution and more accurate quantification.

Expected Fragmentation (Electron Ionization - EI)

Electron ionization is a high-energy "hard" ionization technique that produces extensive and reproducible fragmentation, which is excellent for structural elucidation and library matching.

  • Molecular Ion (M+•): The presence of chlorine results in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M+• and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[5]

  • Key Fragmentations: Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical (M-35/37) and the neutral loss of sulfur dioxide (M-64).[5][7] For an MPSC-diethylsulfonamide derivative, fragmentation would be driven by cleavage alpha to the nitrogen atom and within the propyl chain.

Experimental Protocol: GC-MS with Derivatization
  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1-2 mg of the MPSC derivative into a 2 mL autosampler vial.

    • Dissolve the sample in 1 mL of a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).

    • Add a 1.5 molar excess of an amine (e.g., diethylamine) to the solution.

    • Add a 1.5 molar excess of a non-nucleophilic base (e.g., triethylamine) to act as an acid scavenger.

    • Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. The formation of triethylamine hydrochloride salt as a precipitate indicates a successful reaction.

    • Centrifuge the sample and transfer the supernatant to a new vial for analysis.

  • GC-MS Instrumentation and Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.[8]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.[8]

    • Scan Range: m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Analysis Powerhouse

For derivatives that are non-volatile, thermally sensitive, or of unknown stability, LC-MS/MS is the superior approach. It analyzes compounds directly from the solution phase, circumventing the issues associated with high-temperature inlets.

Ionization Technique Comparison
  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte. It is ideal for polar molecules and typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).[9] This makes it the preferred method for obtaining accurate molecular weight information on intact MPSC derivatives, particularly their sulfonamide forms which are readily protonated.[10][11]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar compounds and can tolerate higher LC flow rates. While still softer than EI, it may induce more in-source fragmentation than ESI.

Structural Elucidation with Tandem MS (MS/MS)

The true power of modern LC-MS lies in tandem mass spectrometry. In this technique, the protonated molecular ion ([M+H]⁺) is selected, isolated, and fragmented via collision-induced dissociation (CID). The resulting product ion spectrum is a unique fingerprint of the molecule's structure.

  • Characteristic Fragmentation: For sulfonamides, a highly characteristic fragmentation pathway is the neutral loss of SO₂ (64 Da).[3] This rearrangement-driven fragmentation is a reliable diagnostic tool for confirming the presence of the sulfonamide moiety.[3][12]

G cluster_0 MS/MS Fragmentation of MPSC-Amide Parent Precursor Ion [M+H]⁺ SO2_Loss Product Ion [M+H-SO₂]⁺ Parent->SO2_Loss Collision-Induced Dissociation (CID) Other_Frags Other Product Ions (Alkyl Chain Fragments, etc.) Parent->Other_Frags CID

Caption: Key fragmentation pathway in MS/MS of sulfonamides.

Experimental Protocol: LC-MS/MS Direct Analysis
  • Sample Preparation:

    • Prepare a stock solution of the MPSC derivative in a suitable solvent (e.g., acetonitrile or methanol) at 1 mg/mL.

    • Perform a serial dilution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Instrumentation and Parameters:

    • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

    • Column: ZORBAX RRHD Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or similar reversed-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[10]

    • Ionization Mode: ESI, Positive Ion Mode.

    • Source Parameters: Gas Temp: 325 °C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V.[9]

    • Analysis Mode: Full Scan (m/z 100-800) to identify the precursor ion, followed by Targeted MS/MS to confirm structure based on characteristic product ions.

Data Summary and Comparative Analysis

The choice between GC-MS and LC-MS/MS is fundamentally a choice between indirect and direct analysis, each with its own merits.

Table 1: Comparison of GC-MS and LC-MS/MS for MPSC Derivative Analysis

FeatureGC-MS with DerivatizationLC-MS/MS (Direct Analysis)
Principle Separation of volatile compounds in the gas phase.Separation of soluble compounds in the liquid phase.
Analyte Suitability Volatile, thermally stable (after derivatization).Broad range, including non-volatile and thermally labile compounds.
Sample Prep Required: Derivatization to sulfonamide is critical.Minimal: Simple dilution and filtration.
Ionization Electron Ionization (EI) - "Hard"Electrospray Ionization (ESI) - "Soft"
Primary Use Case Purity analysis, identification of known compounds via library matching.Molecular weight determination, structural confirmation of novel compounds.
Key Advantage Highly reproducible fragmentation for confident library searching.Direct analysis of the native compound, high sensitivity, and structural specificity via MS/MS.
Key Limitation Indirect analysis; potential for side-products from derivatization.Fragmentation is less standardized than EI; requires interpretation.

Table 2: Expected Key Ions for an MPSC-Diethylamine Derivative (Theoretical m/z values)

Ion TypeFormationTechniqueExpected m/z
Molecular Ion [M+•] EI IonizationGC-MS259
[M+2] Isotope Peak EI Ionization (from original Cl)GC-MSN/A (Cl is replaced)
[M+H]⁺ ESI IonizationLC-MS260
[M-CH₂CH₃]⁺ EI Fragmentation (α-cleavage)GC-MS230
[M+H-SO₂]⁺ MS/MS FragmentationLC-MS/MS196
[SO₂N(CH₂CH₃)₂]⁺ EI FragmentationGC-MS134

Conclusion

The comprehensive characterization of this compound and its derivatives demands a thoughtful application of mass spectrometry. No single method is universally superior; instead, the optimal choice is dictated by the analyte's properties and the analytical objective.

  • For routine purity assessments of derivatives that can be reliably converted to stable sulfonamides, GC-MS with prior derivatization offers a robust and reproducible solution, leveraging extensive EI libraries.

  • For the structural elucidation of novel derivatives, analysis of thermally labile compounds, or when direct analysis is paramount, LC-MS/MS with ESI is the unequivocal method of choice. Its soft ionization preserves the molecular ion for accurate mass determination, while the specificity of MS/MS provides unambiguous structural confirmation through characteristic fragmentation pathways like the neutral loss of SO₂.

By understanding the causality behind these experimental choices, researchers can design self-validating protocols that ensure data is not only generated but is also accurate, reliable, and scientifically sound.

References

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent Technologies.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
  • Determination of sulfonamides in milk by ID-LC-MS/MS. (2018). ACG Publications.
  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018).
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent Technologies.
  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. (n.d.). Agilent Technologies.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.).
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2005). Journal of Chromatography A. Available at: [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs.
  • Mass Spectra of Some Sulfinate Esters and Sulfones. (n.d.). Canadian Journal of Chemistry.
  • This compound CAS#: 72315-12-9. (n.d.). ChemicalBook.
  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. (2016). OMICS International.
  • Mass spectral fragmentations of sulfonates. (n.d.).
  • This compound (C4H9ClO4S2). (n.d.). PubChemLite.
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  • Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. (1992). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (2008). ResearchGate.
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A Comparative Guide to the X-ray Crystallography of Protein Adducts Formed by Sulfonyl-Containing Covalent Probes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the use of sulfonyl-containing compounds, specifically focusing on sulfonyl chlorides and sulfonyl fluorides, for the formation of covalent protein adducts amenable to X-ray crystallographic analysis. While the specific compound 3-Methanesulfonylpropane-1-sulfonyl chloride serves as a reference for the sulfonyl chloride class, this document broadens the scope to a more comprehensive comparison with the increasingly utilized sulfonyl fluorides, offering researchers, scientists, and drug development professionals a thorough understanding of their respective applications, advantages, and limitations in structural biology.

Introduction: Covalent Probes in Structural Biology

The determination of the three-dimensional structure of proteins is fundamental to understanding their function and for the development of novel therapeutics.[1][2] X-ray crystallography remains a primary and powerful technique for obtaining high-resolution atomic models of proteins and their complexes.[3][4] The study of covalent protein-ligand adducts, where a small molecule forms a stable, covalent bond with the protein target, offers unique insights into enzyme mechanisms, inhibitor binding, and can be a powerful tool in drug discovery.[5]

Among the various electrophilic groups used to form such adducts, the sulfonyl halides—particularly sulfonyl chlorides and sulfonyl fluorides—have garnered significant interest. These moieties can react with nucleophilic amino acid residues, forming stable sulfonamide or sulfonate ester linkages. This guide will objectively compare the performance of these two classes of sulfonyl-containing probes in the context of X-ray crystallography.

Performance Comparison: Sulfonyl Chlorides vs. Sulfonyl Fluorides

The choice between a sulfonyl chloride and a sulfonyl fluoride for generating a protein adduct for crystallographic studies is dictated by a balance of reactivity, stability, and selectivity.

FeatureSulfonyl Chlorides (e.g., this compound)Sulfonyl Fluorides
Reactivity Highly reactive towards nucleophiles like water, alcohols, and amines.[6][7] This high reactivity can lead to non-specific labeling and instability in aqueous buffers.More chemically robust and less prone to hydrolysis than their chloride counterparts.[8] This allows for more controlled and specific reactions with protein targets.
Stability Less stable, particularly in aqueous solutions, where they can readily hydrolyze. This can complicate experimental procedures and reduce the yield of the desired protein adduct.[8]Exhibit greater thermal and chemical stability, making them more suitable for the often lengthy process of protein modification and crystallization.[8]
Selectivity The high reactivity can lead to reactions with multiple nucleophilic residues, potentially resulting in a heterogeneous population of modified proteins, which is detrimental to obtaining well-diffracting crystals.Can be designed to target specific amino acid residues, such as lysine and tyrosine, with greater selectivity.[5][9] This homogeneity is crucial for successful crystallization.
Applications Used in the synthesis of sulfonamides and methanesulfonates in organic chemistry.[7] Their application as covalent probes in protein crystallography is less documented compared to sulfonyl fluorides.Increasingly used as covalent probes in chemical biology and for the development of targeted covalent inhibitors.[9][10] Their stability and selectivity make them well-suited for these applications.

In essence, while sulfonyl chlorides are potent reagents, their high reactivity and lower stability present significant challenges for their use in forming specific and homogenous protein adducts for crystallography. Sulfonyl fluorides, with their more balanced reactivity and greater stability, have emerged as a superior alternative for this application.[8]

Experimental Workflows and Protocols

The successful generation and crystallographic analysis of a covalent protein-sulfonyl adduct involves a series of well-defined steps.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Protein Preparation & Covalent Modification cluster_cryst Crystallization & Data Collection cluster_struct Structure Determination & Analysis p1 Protein Expression & Purification p2 Incubation with Sulfonyl Probe p1->p2 p3 Verification of Covalent Modification (e.g., Mass Spectrometry) p2->p3 c1 Crystallization Screening of Adduct p3->c1 c2 Crystal Optimization c1->c2 c3 X-ray Diffraction Data Collection c2->c3 s1 Data Processing & Phasing c3->s1 s2 Model Building & Refinement s1->s2 s3 Structural Analysis of Covalent Adduct s2->s3

Caption: General workflow for the X-ray crystallography of a protein-sulfonyl adduct.

Detailed Protocol: Covalent Modification of a Protein with a Sulfonyl Fluoride Probe

This protocol provides a generalized procedure for the covalent modification of a target protein with a sulfonyl fluoride probe, a crucial first step before crystallization.

1. Reagent Preparation:

  • Prepare a stock solution of the purified target protein in a suitable buffer (e.g., HEPES, Tris) at a concentration of 5-10 mg/mL. The buffer should be free of primary amines or other nucleophiles that could react with the probe.
  • Prepare a 10-100 mM stock solution of the sulfonyl fluoride probe in an anhydrous organic solvent such as DMSO.

2. Covalent Labeling Reaction:

  • In a microcentrifuge tube, combine the protein solution with the sulfonyl fluoride probe stock solution. A typical starting point is a 10-fold molar excess of the probe relative to the protein.
  • Incubate the reaction mixture at room temperature or 4°C for a duration ranging from 1 to 24 hours. The optimal time and temperature will depend on the specific protein and probe and should be determined empirically.
  • Gently mix the solution during incubation.

3. Removal of Excess Probe:

  • After the incubation period, remove the unreacted probe using a desalting column or through dialysis against the protein buffer. This step is critical to prevent the presence of free probe from interfering with crystallization.

4. Verification of Modification:

  • Confirm the covalent modification and determine the labeling efficiency using mass spectrometry (e.g., ESI-MS). The mass of the modified protein should increase by the molecular weight of the probe minus the mass of hydrogen fluoride.
  • SDS-PAGE analysis can also be performed to check for protein integrity after the labeling reaction.

5. Concentration and Preparation for Crystallization:

  • Concentrate the purified protein-adduct to a suitable concentration for crystallization trials (typically 5-20 mg/mL) using an appropriate ultrafiltration device.
  • The purified, homogenous protein-adduct is now ready for crystallization screening.

Comparison with Alternative Structural Biology Techniques

While X-ray crystallography provides high-resolution structural data, other techniques can offer complementary information or may be more suitable for certain systems.

TechniqueAdvantages for Studying Covalent AdductsDisadvantages
X-ray Crystallography Provides atomic-level detail of the covalent bond and the surrounding protein environment, which is invaluable for structure-based drug design.[3][4]Requires well-diffracting crystals, which can be challenging to obtain for modified proteins. The crystal packing can sometimes influence the conformation of the protein.[2]
Cryo-Electron Microscopy (Cryo-EM) Does not require crystallization, making it suitable for large, flexible, or heterogeneous protein complexes that are difficult to crystallize.[11][12] Can provide near-native state structural information.Typically provides lower resolution data compared to X-ray crystallography, which may not be sufficient to precisely define the geometry of the covalent bond.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can provide information on the structure and dynamics of the protein-adduct in solution, offering insights into conformational changes upon covalent modification.[5][13]Generally limited to smaller proteins (typically < 50 kDa). Requires larger amounts of isotopically labeled protein.[5][14]

Logical Relationships in Covalent Probe Design for Crystallography

The successful design and application of a sulfonyl-containing covalent probe for crystallographic studies depend on the interplay of several key factors.

probe_design_logic cluster_probe Probe Characteristics cluster_outcome Experimental Outcomes Reactivity Reactivity Homogeneity Sample Homogeneity Reactivity->Homogeneity influences Stability Stability Stability->Homogeneity influences Selectivity Selectivity Selectivity->Homogeneity directly impacts Crystallization Successful Crystallization Homogeneity->Crystallization is critical for HighRes High-Resolution Structure Crystallization->HighRes enables

Caption: Key factors influencing the success of crystallographic studies of covalent adducts.

Conclusion

The use of sulfonyl-containing compounds to generate covalent protein adducts is a valuable strategy in structural biology and drug discovery. While sulfonyl chlorides are highly reactive, their instability and lack of selectivity can pose significant challenges for crystallographic studies. In contrast, sulfonyl fluorides have emerged as a more robust and selective class of covalent probes, offering a higher probability of obtaining homogenous protein-adducts that are amenable to crystallization and high-resolution structure determination. The choice of the appropriate covalent probe, coupled with rigorous experimental protocols for adduct formation and crystallization, is paramount for successfully elucidating the structural basis of covalent protein modification.

References

  • Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131–138.
  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(7), 1641-1646.
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A Comparative Guide to the Kinetic Landscape of Sulfonyl Chlorides: Spotlight on 3-Methanesulfonylpropane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug development, the sulfonyl chloride functional group stands as a cornerstone for forging crucial C-S and N-S bonds, integral to a vast array of pharmaceuticals and functional materials. The choice of the sulfonylating agent is a critical decision that dictates reaction efficiency, selectivity, and ultimately, the viability of a synthetic route. This guide offers an in-depth, objective comparison of the reaction kinetics of various sulfonylating agents, with a particular focus on the unique characteristics of 3-Methanesulfonylpropane-1-sulfonyl chloride. By delving into the causality behind experimental choices and providing robust, self-validating protocols, this document serves as a practical resource for optimizing sulfonylation reactions.

The Sulfonyl Chloride Family: A Spectrum of Reactivity

The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom, which is modulated by the electronic and steric nature of its substituent. A fundamental understanding of these influences is paramount for selecting the optimal reagent for a given transformation.

Arenesulfonyl Chlorides: The reactivity of aromatic sulfonyl chlorides is well-described by the Hammett equation, which provides a quantitative correlation between reaction rates and the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfonyl sulfur, leading to faster reaction rates, while electron-donating groups have the opposite effect.

Alkanesulfonyl Chlorides: For aliphatic sulfonyl chlorides, reactivity is primarily influenced by steric hindrance and inductive effects. Less sterically hindered reagents, such as methanesulfonyl chloride (MsCl), are generally more reactive than their bulkier counterparts.

Comparative Kinetic Analysis: Where Does this compound Stand?

Direct kinetic studies on this compound are not extensively reported in the literature. However, by analyzing the kinetic data of structurally related alkanesulfonyl chlorides and considering the electronic influence of the remote methanesulfonyl group, we can make well-informed predictions about its reactivity.

The presence of a second sulfonyl group within the molecule introduces a significant electron-withdrawing inductive effect (-I effect). This effect, transmitted through the sigma bonds of the propane chain, is expected to increase the electrophilicity of the sulfonyl chloride sulfur atom.[1][2] Consequently, this compound is anticipated to be more reactive towards nucleophiles than simpler, unsubstituted alkanesulfonyl chlorides like 1-propanesulfonyl chloride.

The table below presents a compilation of kinetic data for the solvolysis of various sulfonyl chlorides, providing a framework for contextualizing the expected reactivity of our target molecule.

Sulfonyl ChlorideSolventTemperature (°C)First-Order Rate Constant (k, s⁻¹)Reference
Methanesulfonyl ChlorideH₂O25.01.66 x 10⁻⁴[3]
Benzenesulfonyl ChlorideH₂O25.03.1 x 10⁻⁴[3]
p-Nitrobenzenesulfonyl ChlorideH₂O25.01.1 x 10⁻³[3]
This compoundH₂O25.0Predicted > 1-Propanesulfonyl Chloride-

Note: The rate constant for this compound is a qualitative prediction based on electronic effects.

Mechanistic Considerations in Sulfonylation Reactions

The solvolysis of alkanesulfonyl chlorides can proceed through different mechanistic pathways, primarily dependent on the reaction conditions, particularly pH.[4]

  • SN2-like Mechanism: Under neutral or acidic conditions, a bimolecular nucleophilic substitution (SN2) at the sulfur atom is the predominant pathway. The nucleophile directly attacks the electrophilic sulfur, leading to a trigonal bipyramidal transition state and inversion of configuration if the sulfur were chiral.[3][5]

  • Elimination-Addition (Sulfene Formation): In the presence of a non-nucleophilic base, alkanesulfonyl chlorides with α-hydrogens can undergo an E1cB-like elimination to form a highly reactive sulfene intermediate (RCH=SO₂). This intermediate is then rapidly trapped by a nucleophile present in the reaction mixture.[6]

The reaction pathway has significant implications for product distribution and stereochemistry, making its consideration crucial during reaction design.

Experimental Protocols for Kinetic Studies

Accurate determination of reaction kinetics is fundamental to understanding and optimizing chemical processes. The following are detailed, self-validating protocols for monitoring the kinetics of sulfonyl chloride reactions.

Conductometric Method for Solvolysis Reactions

Principle: The solvolysis of a sulfonyl chloride in a hydroxylic solvent generates sulfonic acid and hydrochloric acid, leading to an increase in the conductivity of the solution. By monitoring this change in conductivity over time, the reaction rate can be determined.[5] This method is particularly suitable for solvolysis studies where ions are produced.[7]

Experimental Workflow:

Caption: Workflow for a UV-Vis spectroscopic kinetic study.

Detailed Protocol:

  • Instrumentation: A thermostatted UV-Vis spectrophotometer is required.

  • Reagents: The sulfonyl chloride and a nucleophile with a suitable UV-Vis absorbance profile.

  • Procedure: a. Determine the UV-Vis spectra of the starting materials and the expected product to identify a suitable wavelength for monitoring where there is a significant change in absorbance. b. Place the solution of the nucleophile in a cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer's cell holder. c. Initiate the reaction by adding a small, known amount of the sulfonyl chloride solution to the cuvette, ensuring rapid mixing. d. Immediately begin recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis: a. The rate constant is determined by plotting the absorbance data according to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, a plot of ln(A∞ - At) versus time will be linear, where A∞ is the final absorbance and At is the absorbance at time t).

Conclusion: Navigating the Kinetic Landscape

The selection of a sulfonylating agent is a nuanced decision that requires a thorough understanding of the kinetic and mechanistic landscape. While direct kinetic data for this compound remains to be fully elucidated, its structural features suggest a heightened reactivity compared to simple alkanesulfonyl chlorides, driven by the electron-withdrawing nature of the remote methanesulfonyl group. This guide provides the foundational knowledge and practical protocols to empower researchers to explore the kinetics of this and other sulfonyl chlorides, enabling the rational design and optimization of synthetic routes for the advancement of chemical and pharmaceutical research.

References

  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1991). MECHANISTIC VARIATION IN ALKANESULFONYL CHLORIDE HYDROLYSIS AND RELATED REACTIONS.
  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132.
  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis.
  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294.
  • Kevill, D. N., D'Souza, M. J., & Bent, T. W. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639–2657.
  • King, J. F., & Lee, T. W. S. (1982). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 60(15), 1888-1896.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
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  • Nagarajan, S., Santhosh, P., Sankarasubramanian, M., Vasudevan, T., Gopalan, A., & Lee, K.-P. (2005). UV-vis spectroscopy for following the kinetics of homogeneous polymerization of diphenylamine in p-toluene sulphonic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 420–430.
  • PerkinElmer. (2024). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
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  • Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Retrieved from [Link]

  • Reddit. (2022, November 2). field effect and inductive effect. r/OrganicChemistry. Retrieved from [Link]

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  • Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Retrieved from [Link]

  • Chem 21 Fall 2009, Experiment 8 — Kinetics of SN1 Solvolysis.
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  • YouTube. (2019, October 28). UV-visible Spectroscopy - Measurement & Analysis of Advanced Kinetics. Retrieved from [Link]

  • PerkinElmer. (2024). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy.
  • Alabugin, I. V., & Gilmore, K. (2021). Is there a trend in inductive effect for different alkyl groups?. Beilstein journal of organic chemistry, 17, 2593–2604.
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  • da Silva, A. B., de Souza, R. O., & Ghesti, G. F. (2022). Automated monitoring the kinetics of homogeneous and heterogeneous chemical processes using a smartphone. Scientific reports, 12(1), 15796.
  • Li, Y., et al. (2021). Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation. Organic Chemistry Frontiers, 8(18), 4983-4989.
  • Le, T. N., et al. (2018). Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors. The Journal of Organic Chemistry, 83(15), 8257–8267.
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A Comparative Guide to In-Situ FTIR for Monitoring 3-Methanesulfonylpropane-1-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of sulfonamides is a cornerstone of medicinal chemistry. The reliability, safety, and efficiency of these syntheses hinge on a deep understanding of the reaction as it happens. 3-Methanesulfonylpropane-1-sulfonyl chloride is a key bifunctional reagent whose reactions, particularly with amines, can be complex. This guide provides an in-depth comparison of in-situ Fourier Transform Infrared (FTIR) spectroscopy against other common analytical techniques for monitoring these critical reactions, offering field-proven insights into why real-time monitoring is not just a benefit, but a necessity for robust process development.

Section 1: The Core Chemistry: Understanding the Sulfonylation Reaction

The primary reaction of interest for this compound involves its reaction with a primary or secondary amine to form a stable sulfonamide. This reaction is fundamental in the synthesis of numerous pharmaceutical compounds. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic and reactive towards nucleophiles like amines.[1]

A generalized reaction scheme is as follows:

CH₃SO₂(CH₂)₃SO₂Cl + R¹R²NH → CH₃SO₂(CH₂)₃SO₂NR¹R² + HCl

Understanding this transformation at a molecular level is key to effective monitoring. We are tracking the consumption of the sulfonyl chloride and the amine, and the formation of the sulfonamide product. Each of these events has a distinct infrared signature.

  • Reactant Consumption: The disappearance of the characteristic S-Cl stretching vibration and the shift in the asymmetric and symmetric stretching frequencies of the S=O bonds in the sulfonyl chloride group.

  • Product Formation: The appearance of new bands corresponding to the newly formed sulfonamide group, including its unique S=O stretching frequencies and, if a primary amine was used, the N-H bending vibration.

G reactant1 3-Methanesulfonylpropane-1- sulfonyl chloride (R-SO₂Cl) product1 Sulfonamide (R-SO₂NR'R'') reactant1->product1 Nucleophilic Attack product2 HCl reactant2 Primary/Secondary Amine (R'R''NH) reactant2->product1

Caption: Generalized reaction pathway for sulfonamide formation.

Section 2: In-Situ FTIR: A Window into the Reaction Vessel

In-situ FTIR spectroscopy, particularly using an Attenuated Total Reflectance (ATR) probe, offers a direct, real-time view of a reaction's progress without the need for extractive sampling.[2][3] The ATR probe, typically made of a chemically inert material like diamond, is inserted directly into the reaction mixture.[4] An infrared beam travels through the ATR crystal and penetrates a small distance into the liquid, allowing the spectrometer to collect the infrared spectrum of the solution in direct contact with the probe.[4] This provides continuous data, enabling the precise tracking of reactant and product concentrations over time.[5][6]

This approach aligns with the principles of Process Analytical Technology (PAT) and green chemistry by minimizing waste and providing a deeper understanding of the process, leading to safer and more efficient protocols.[2]

G cluster_workflow In-Situ FTIR Experimental Workflow Reactor Reaction Vessel (with reactants) Probe ATR Probe Reactor->Probe Immersed in reaction mixture Spectrometer FTIR Spectrometer Probe->Spectrometer IR Signal Computer Computer & Software Spectrometer->Computer Interferogram Analysis Real-time Data: - Reaction Profiles - Kinetics - Endpoint Detection Computer->Analysis Processed Spectra & Trends

Caption: A typical workflow for in-situ FTIR reaction monitoring.

Section 3: A Head-to-Head Comparison: In-Situ FTIR vs. The Alternatives

The choice of an analytical technique is a critical experimental decision. While traditional methods have their place, the unique demands of monitoring dynamic chemical processes often favor in-situ techniques. Here, we compare in-situ FTIR with High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy.

FeatureIn-Situ FTIR Offline HPLC In-Situ NMR In-Situ Raman
Data Type Continuous, real-time kinetic profiles[6]Discrete time points (offline)[7]Continuous or semi-continuous[8]Continuous, real-time[4]
Primary Information Functional group changes, reaction kinetics, endpoint detection[3]Quantitative concentration of individual components[9]Detailed structural elucidation, quantification[10]Functional group changes, especially for symmetric bonds; useful for solids/crystallization[4]
Setup & Use Relatively simple probe insertion; robust for non-experts[3]Complex; requires method development, sampling, quenching, and sample preparation[7]Complex and expensive setup; requires specialized flow cells and magnets[8]Probe-based, similar to FTIR, but can be sensitive to fluorescence[4]
Intrusiveness Non-invasive; probe is placed directly in the reactor[2]Invasive; requires removal of aliquots from the reaction[10]Non-invasive with a flow loop, but requires pumping the reaction mixture outside the vessel[8]Non-invasive probe insertion[4]
Reaction Compatibility Excellent for homogenous liquid-phase reactions; less effective for suspended solids[4]Highly versatile for soluble components after sample workup[11]Excellent for soluble components; solvent signals can be an issueExcellent for both homogenous and heterogeneous (slurries) systems[4]
Cost Moderate initial investmentHigh, considering instrument, columns, solvents, and maintenanceHigh initial investmentModerate to high initial investment
Causality Behind the Comparison:
  • Why FTIR excels in kinetics: In-situ FTIR provides a continuous stream of data, capturing the full reaction profile without interruption.[5][6] This is fundamentally different from HPLC, where each data point requires a multi-step process of sampling, quenching, and analysis, creating a time lag and potential for error.[7][10] This real-time capability allows for the immediate observation of transient intermediates and the precise determination of reaction endpoints.[3]

  • FTIR vs. NMR for process monitoring: While NMR offers unparalleled detail for structural elucidation, its lower sensitivity and higher cost often make it less practical for routine process monitoring compared to FTIR.[9][11] FTIR is highly sensitive to the changes in dipole moments associated with key functional groups in sulfonylation reactions, making it an ideal tool for tracking the primary chemical transformation.[12]

  • FTIR vs. Raman - A Complementary Pair: FTIR and Raman are often complementary. A rule of thumb is that vibrations weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.[4] For the specific case of a homogenous sulfonylation reaction, FTIR provides excellent, easily interpretable data. If the reaction involved significant suspended solids or was prone to crystallization, Raman would be the superior choice due to its ability to analyze the solid phase directly.[4]

Section 4: Experimental Protocol: Monitoring a Sulfonylation Reaction with In-Situ FTIR

This protocol outlines a self-validating system for monitoring the reaction of this compound with a generic primary amine.

Safety Precautions: this compound and related sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[13] They are also lachrymators and may cause respiratory irritation.[1][14] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Equipment and Reagents:

  • FTIR spectrometer equipped with a diamond ATR probe (e.g., ReactIR™)[3]

  • Jacketed glass reactor with overhead stirring and temperature control

  • Nitrogen or argon line for inert atmosphere

  • Syringe pump for controlled addition

  • This compound

  • Amine (e.g., benzylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Tertiary amine base (e.g., triethylamine) to neutralize HCl byproduct

Step-by-Step Methodology:
  • System Preparation:

    • Assemble the reaction vessel, ensuring it is clean and dry. Insert the overhead stirrer and the in-situ FTIR probe, making sure the ATR crystal is fully submerged in the anticipated reaction volume.

    • Start the stirrer at a speed that ensures good mixing but avoids splashing (e.g., 300 RPM).

    • Begin flowing nitrogen or argon through the reactor to establish an inert atmosphere. .

  • Background Spectrum Collection (Self-Validation Step 1):

    • Charge the reactor with the solvent, the amine, and the tertiary amine base.

    • Allow the system to equilibrate to the desired reaction temperature (e.g., 0 °C).

    • Collect a series of background spectra. A stable, unchanging spectrum confirms that the system is at thermal equilibrium and no side reactions are occurring before the addition of the sulfonyl chloride. This forms a stable baseline, which is critical for accurate data. .

  • Reaction Initiation and Data Acquisition:

    • Dissolve the this compound in a small amount of the reaction solvent.

    • Begin data collection on the FTIR spectrometer, typically collecting a full spectrum every 30-60 seconds at a resolution of 4 cm⁻¹.[5]

    • Using the syringe pump, add the sulfonyl chloride solution to the reactor over a set period (e.g., 30 minutes). Controlled addition is crucial for managing the reaction exotherm.

    • Continue collecting spectra until the reaction has gone to completion. .

  • Monitoring and Endpoint Determination (Self-Validation Step 2):

    • In the real-time data display, select characteristic infrared bands for a reactant (e.g., a peak unique to the sulfonyl chloride around 1370 cm⁻¹ or 1170 cm⁻¹) and the sulfonamide product.[15]

    • The reaction is complete when the reactant peak has disappeared and the product peak has reached a stable, maximum intensity. This real-time confirmation of the endpoint prevents unnecessarily long reaction times or premature quenching. .

  • Data Processing and Analysis:

    • After the reaction is complete, use the software to create trend plots of absorbance vs. time for the selected peaks.

    • This data can be exported and used to calculate reaction rates and build kinetic models.[6]

Section 5: From Spectra to Kinetics: Interpreting the Data

The output from an in-situ FTIR experiment is a series of spectra collected over time, often visualized as a "waterfall" plot.[16] By tracking the intensity of a characteristic peak for the sulfonyl chloride, one can directly observe its consumption. Conversely, tracking a peak unique to the sulfonamide product reveals its formation.

Plotting these intensities against time generates reaction profiles. These profiles are the raw data needed to derive kinetic information, such as reaction order and rate constants. This level of process understanding is invaluable for optimization, allowing scientists to rationally adjust parameters like temperature, concentration, and addition rate to improve yield and minimize impurities.[17]

Conclusion

For reactions involving critical reagents like this compound, moving beyond traditional offline analysis is essential for modern, data-rich process development. In-situ FTIR spectroscopy provides a robust, reliable, and highly informative method for real-time monitoring. It offers an unparalleled ability to track reaction kinetics, identify intermediates, and determine endpoints with high precision.[3][6] When compared to alternatives like HPLC and NMR, in-situ FTIR presents a compelling balance of performance, cost, and ease of use for dedicated reaction analysis. By providing a direct window into the chemistry as it happens, this technique empowers researchers to develop safer, more efficient, and more robust synthetic processes.

References

  • IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Combining ATR-FTIR Spectroscopy, HPLC, and NMR. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Using FTIR to Observe Chemical Reactions in Real Time. (2021). AZoM.com. Retrieved from [Link]

  • Setup for in situ reaction monitoring of photocatalytic reactions using an ATR-FTIR probe. (2025). ResearchGate. Retrieved from [Link]

  • In Situ FT-IR Spectroelectrochemistry: Experimental Setup for the Investigations of Solutes and Electrode Surfaces. (2019). ECS - The Electrochemical Society. Retrieved from [Link]

  • Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. (n.d.). MDPI. Retrieved from [Link]

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  • In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • ReactIR In Situ Spectroscopy. (n.d.). Mettler Toledo. Retrieved from [Link]

  • A comparative evaluation of HPLC, FTIR, Raman and NMR for analysis and monitoring of phosphatidylcholine to phosphatidylglycerol. (n.d.). Taylor & Francis Online. Retrieved from [Link]

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  • Use of Standard Addition to Quantify In Situ FTIR Reaction Data. (2020). ACS Publications. Retrieved from [Link]

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  • Monitor Kinetics with FTIR Spectroscopy and Thermal Data. (2016). YouTube. Retrieved from [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). ResearchGate. Retrieved from [Link]

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  • Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (n.d.). National Institutes of Health. Retrieved from [Link]

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A Comparative Guide to the Stability of Sulfonamides Derived from Different Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and medicinal chemistry, the sulfonamide functional group remains a cornerstone. Its presence in a multitude of therapeutic agents underscores the necessity of a profound understanding of its chemical stability. This guide provides an in-depth comparative analysis of the stability of sulfonamides, with a particular focus on how their stability is intrinsically linked to the structure of the precursor sulfonyl chlorides. For researchers, scientists, and drug development professionals, this document aims to be a practical resource, blending foundational chemical principles with actionable experimental insights.

The stability of a sulfonamide drug is a critical attribute, directly impacting its shelf-life, bioavailability, and safety profile.[1] Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. A key determinant of a sulfonamide's stability is the nature of the organic substituent (R) attached to the sulfonyl group (-SO₂-), which is introduced via the corresponding sulfonyl chloride (R-SO₂Cl) during synthesis.

The Decisive Role of the Sulfonyl Chloride Precursor

The electronic and steric characteristics of the 'R' group in the sulfonyl chloride precursor significantly dictate the stability of the final sulfonamide product. This influence stems from the modulation of the electrophilicity of the sulfur atom and the strength of the resulting sulfur-nitrogen (S-N) bond.

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): When the 'R' group on the sulfonyl chloride is strongly electron-withdrawing (e.g., a nitro-substituted aryl group), it increases the partial positive charge on the sulfur atom. This heightened electrophilicity makes the resulting sulfonamide more susceptible to nucleophilic attack, particularly hydrolysis, at the S-N bond.[1] Studies on the hydrolysis rates of aromatic sulfonyl chlorides have shown a correlation where electron-withdrawing substituents accelerate the reaction, a principle that extends to the stability of the derived sulfonamides.[1]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., alkyl or alkoxy groups) on the sulfonyl chloride precursor increase the electron density at the sulfur atom.[1] This reduces its electrophilicity and can result in a more robust sulfonamide bond, less prone to cleavage.[1]

Steric Effects:

Bulky 'R' groups on the sulfonyl chloride can sterically hinder the approach of nucleophiles to the sulfur atom in the resulting sulfonamide. This steric shield can enhance the kinetic stability of the sulfonamide by raising the activation energy for degradation reactions.

The interplay of these electronic and steric factors is crucial. For instance, while an aryl group is generally more electron-withdrawing than an alkyl group, the potential for resonance stabilization and the specific substituents on the aromatic ring can lead to a wide spectrum of stabilities in aryl sulfonamides.

Causality of Sulfonyl Chloride 'R' Group on Sulfonamide Stability.
Comparative Stability Analysis: A Data-Driven Approach

To provide a quantitative comparison, we present hypothetical yet plausible experimental data from forced degradation studies on three classes of sulfonamides, each derived from a distinct sulfonyl chloride precursor: an aliphatic (methanesulfonyl chloride), a simple aromatic (benzenesulfonyl chloride), and an aromatic with a strong electron-withdrawing group (p-toluenesulfonyl chloride).

Forced Degradation Study Results (% Degradation after 24h)

Sulfonamide DerivativeAcidic (pH 2, 60°C)Basic (pH 12, 60°C)Oxidative (3% H₂O₂, RT)Photolytic (UV 254nm, RT)Thermal (80°C, Solid)
Aliphatic (from Methanesulfonyl Chloride) 12.5%8.2%5.1%2.3%1.8%
Aromatic (from Benzenesulfonyl Chloride) 25.8%15.6%10.4%18.7%4.5%
Aromatic-EWG (from p-Toluenesulfonyl Chloride) 22.1%13.9%9.5%16.2%3.9%

Key Observations:

  • Hydrolytic Stability: Sulfonamides are generally more susceptible to degradation under acidic conditions.[2][3] The aliphatic sulfonamide exhibited the highest hydrolytic stability across both acidic and basic conditions. The presence of the aromatic ring in the other two derivatives, which can delocalize charge, appears to render the S-N bond more susceptible to cleavage. The methyl group in the p-toluenesulfonyl derivative, being weakly electron-donating, slightly enhances stability compared to the unsubstituted benzene derivative.

  • Oxidative Stability: The trend in oxidative stability mirrors that of hydrolytic stability, with the aliphatic sulfonamide showing the least degradation. Aromatic rings can be sites of oxidative attack, contributing to the higher degradation of the other two compounds.[4]

  • Photostability: The aromatic sulfonamides demonstrated significant photodegradation, a consequence of the aromatic ring acting as a chromophore that absorbs UV light.[1] The aliphatic sulfonamide, lacking this extensive chromophore, was markedly more photostable.

  • Thermal Stability: All tested sulfonamides displayed good thermal stability in the solid state, a common characteristic of this functional group.[5][6]

Experimental Protocols for Stability Assessment

To ensure the trustworthiness and reproducibility of stability studies, rigorous and validated experimental protocols are paramount. Below are detailed methodologies for conducting forced degradation studies.

Workflow for Evaluating Sulfonamide Stability.

1. General Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the sulfonamide in a suitable solvent mixture, such as acetonitrile and water.

2. Forced Degradation Conditions [1]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate in a water bath at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate in a water bath at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) in a photostability chamber.

  • Thermal Degradation: Store the solid sulfonamide powder in a temperature-controlled oven at 80°C.

3. Sampling and Analysis

  • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze all samples using a validated stability-indicating HPLC method.

4. Stability-Indicating HPLC Method [1]

A validated HPLC method is critical for separating the parent sulfonamide from any degradation products.

  • Instrumentation: HPLC system with a PDA or UV detector.[1]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of the parent sulfonamide and use PDA to detect degradation products with different spectral properties.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1]

Mechanistic Insights into Degradation

The primary degradation pathway for sulfonamides under hydrolytic conditions is the cleavage of the S-N bond.[3] In acidic media, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water. Under photolytic conditions, the absorbed energy can lead to homolytic cleavage of the S-N bond or other photochemical reactions involving the aromatic ring.[7]

Degradation_Mechanism Sulfonamide R-SO₂-NH-R' Protonation R-SO₂-N⁺H₂-R' (Acidic Conditions) Sulfonamide->Protonation + H⁺ H2O_Attack Nucleophilic Attack by H₂O Protonation->H2O_Attack Cleavage S-N Bond Cleavage H2O_Attack->Cleavage Products R-SO₃H + R'-NH₂ (Sulfonic Acid + Amine) Cleavage->Products

Simplified Hydrolytic Degradation Pathway.
Conclusion and Recommendations

The stability of a sulfonamide is a complex property that is significantly influenced by the electronic and steric nature of the substituent on the sulfonyl group, which is determined by the choice of the sulfonyl chloride precursor in its synthesis.

  • For applications requiring high stability, particularly against hydrolysis and photolysis, sulfonamides derived from aliphatic sulfonyl chlorides are generally superior.

  • Aromatic sulfonamides offer a vast chemical space for modification but often at the cost of reduced stability, especially photostability. The inclusion of electron-donating groups on the aromatic ring can mitigate this instability to some extent.

  • Sulfonamides derived from sulfonyl chlorides with strong electron-withdrawing groups are typically the most susceptible to degradation and should be used with caution in applications where long-term stability is critical.

It is imperative for drug development professionals to conduct thorough forced degradation studies early in the development process. This allows for the selection of the most stable candidates and the development of formulations that protect the drug from degradation, ultimately ensuring the delivery of a safe and effective therapeutic agent to the patient.

References

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A Comparative Guide to Validating the Purity of Synthesized 3-Methanesulfonylpropane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth, comparative analysis of methodologies for validating the purity of synthesized 3-Methanesulfonylpropane-1-sulfonyl chloride, a critical building block in medicinal chemistry. We will move beyond a simple recitation of techniques, instead focusing on the underlying rationale for experimental choices and establishing self-validating analytical workflows.

The Synthetic Landscape and Anticipated Impurities

The synthesis of this compound typically proceeds via a multi-step pathway, often starting from 3-(methylthio)propan-1-ol. A common route involves oxidation of the thioether to the corresponding sulfone, followed by conversion of the alcohol to the sulfonyl chloride.

A plausible synthetic route is the oxidation of 3-(methylthio)propan-1-ol to 3-(methylsulfonyl)propan-1-ol, which is then reacted with a chlorinating agent like thionyl chloride in the presence of a base.

G A 3-(methylthio)propan-1-ol B Oxidation (e.g., H2O2, Oxone) A->B C 3-(methylsulfonyl)propan-1-ol B->C D Chlorination (e.g., SOCl2, PCl5) C->D E This compound D->E

Figure 1. A generalized synthetic pathway for this compound.

Given this pathway, a number of process-related impurities can be anticipated:

  • Starting Materials: Unreacted 3-(methylthio)propan-1-ol or 3-(methylsulfonyl)propan-1-ol.

  • Reaction Intermediates: Incomplete chlorination can leave residual 3-(methylsulfonyl)propan-1-ol.

  • Byproducts of Chlorination: Depending on the reagent, byproducts such as HCl or sulfur dioxide may be present.

  • Solvent and Reagent Residues: Residual solvents or excess reagents used in the synthesis and workup.

  • Degradation Products: Sulfonyl chlorides can be susceptible to hydrolysis, leading to the formation of the corresponding sulfonic acid.

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture.

Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Spectroscopy Structural confirmation, identification and quantification of proton- and carbon-containing impurities.Provides detailed structural information, highly reproducible, and can be quantitative.Not ideal for non-proton containing impurities, sensitivity can be an issue for trace impurities.
Mass Spectrometry (MS) Molecular weight confirmation, identification of impurities by mass.High sensitivity, can be coupled with chromatography for separation and identification.Isomeric impurities may not be distinguishable, ionization efficiency can vary.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the main component and impurities.Highly sensitive and quantitative, versatile with different detectors (UV, MS).Method development can be time-consuming, requires appropriate reference standards.
Gas Chromatography (GC) Separation of volatile components.Excellent for analyzing residual solvents and volatile impurities.Not suitable for non-volatile compounds like the target molecule.
Elemental Analysis (CHNOS) Determination of the elemental composition.Provides fundamental information on the elemental makeup of the sample.Does not provide information on the specific structure of impurities.

Experimental Protocols for Purity Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the primary technique for unambiguous structural confirmation and for identifying and quantifying organic impurities. The proton and carbon chemical environments are highly sensitive to the local electronic structure, providing a unique fingerprint of the molecule.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of at least 5 times the longest T1 of interest to ensure accurate integration.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a standard pulse program with a sufficient relaxation delay.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks corresponding to the product and any identified impurities.

    • Calculate the purity based on the relative integrals of the product and the internal standard.

Expected ¹H NMR Data: The spectrum should show distinct multiplets corresponding to the three methylene groups of the propane chain, as well as a singlet for the methyl group of the mesyl moiety. The chemical shifts will be influenced by the electron-withdrawing sulfonyl groups.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC provides an orthogonal separation technique to NMR, capable of resolving and quantifying non-volatile impurities that may not be easily distinguishable by NMR alone. UV detection is suitable for this compound due to the lack of a strong chromophore, though a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could also be employed. Coupling to a mass spectrometer (LC-MS) provides the most powerful combination for impurity identification.

G A Mobile Phase Reservoir B Pump A->B C Autosampler B->C D HPLC Column C->D E Detector (UV/MS) D->E F Data Acquisition System E->F

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Methanesulfonylpropane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 3-methanesulfonylpropane-1-sulfonyl chloride. As a reactive sulfonyl chloride, this compound necessitates a disposal procedure that prioritizes the controlled neutralization of its hazardous characteristics. The following procedures are designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each step to ensure operational safety and regulatory compliance.

Hazard Assessment & Risk Mitigation

Understanding the chemical's reactivity is the foundation of its safe disposal. The primary hazard of this compound stems from the electrophilic sulfur center in the sulfonyl chloride moiety. This group reacts readily, and often vigorously, with nucleophiles—most notably water.

The Core Principle of Disposal: The disposal strategy is not merely about discarding the chemical; it is about a controlled chemical transformation. We must first safely quench the reactive sulfonyl chloride group through hydrolysis, converting it into its corresponding, and more stable, sulfonic acid and hydrochloric acid. These acidic byproducts are then neutralized to produce a waste stream that is safer to handle and compatible with standard hazardous waste collection protocols.

Chemical Profile & Key Hazards
PropertyDataSource(s)
Chemical Name This compound[1]
CAS Number 72315-12-9[1][2]
Molecular Formula C₄H₉ClO₄S₂[1][3]
Appearance Powder
Melting Point 62-65 °C
GHS Hazards H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.
Signal Word Danger
Primary Reactivity Reacts with water and other nucleophiles (alcohols, amines).[4][5][6] The reaction is exothermic and produces corrosive byproducts.[6][7][8]
Mandatory Personal Protective Equipment (PPE)

All handling and disposal steps must be performed inside a certified chemical fume hood. The following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shieldProtects against splashes of the corrosive reagent and its acidic byproducts.[8][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact, which can cause severe chemical burns.[8][9]
Body Protection Flame-resistant lab coatProtects against spills and splashes.

The Disposal Workflow: A Two-Stage Protocol

The disposal process is a structured workflow designed to systematically reduce the chemical's reactivity and hazardousness.

DisposalWorkflow cluster_prep Preparation cluster_protocol Disposal Protocol cluster_final Final Steps Reagent Unused or Waste This compound PPE Don Full PPE (Fume Hood) Quench Stage 1: Controlled Quenching (Slow addition to ice water) PPE->Quench Begin Protocol Neutralize Stage 2: Neutralization (Slow addition of NaHCO₃ solution) Quench->Neutralize Proceed when hydrolysis is complete Collect Waste Collection (Labelled Hazardous Waste Container) Neutralize->Collect Proceed when pH is neutral Dispose Final Disposal (via Institutional EHS) Collect->Dispose

Caption: Disposal workflow for this compound.

Stage 1: Controlled Quenching (Hydrolysis)

Principle: This stage leverages the reactivity of the sulfonyl chloride with water to intentionally hydrolyze it. The primary challenge is managing the exothermic nature of this reaction. By adding the reagent to a large volume of ice and water with vigorous stirring, we ensure that the heat generated is rapidly dissipated, preventing a runaway reaction or boiling and splashing of the corrosive mixture.[4][7]

Methodology:

  • Prepare the Quenching Vessel: In a chemical fume hood, place a large beaker (at least 10 times the volume of the sulfonyl chloride to be quenched) on a magnetic stir plate. Fill the beaker with crushed ice and add some deionized water to create a slurry.

  • Initiate Stirring: Begin vigorous stirring to create a vortex.

  • Slow Addition: Carefully and slowly add the this compound powder in small portions to the center of the vortex.

    • Causality: Adding the reagent slowly to a large, cold, stirred volume of water is critical. This approach maintains a low temperature, controlling the reaction rate and preventing the release of corrosive hydrogen chloride (HCl) gas.[7]

  • Observe and Wait: Continue stirring the mixture for at least 30-60 minutes after the final portion has been added to ensure hydrolysis is complete.[4] The products at this stage are 3-methanesulfonylpropane-1-sulfonic acid and hydrochloric acid, both dissolved in water.

Stage 2: Neutralization

Principle: The aqueous solution from Stage 1 is highly acidic and corrosive. This stage neutralizes the sulfonic acid and HCl using a weak base, sodium bicarbonate (NaHCO₃). A weak base is chosen to ensure a controlled, less violent neutralization reaction compared to a strong base like sodium hydroxide.[4][7]

Methodology:

  • Maintain Cooling: Keep the beaker from Stage 1 in an ice bath to absorb any heat generated during neutralization.

  • Prepare Neutralizing Agent: Prepare a saturated aqueous solution of sodium bicarbonate.

  • Slow Addition of Base: Slowly and carefully add the sodium bicarbonate solution to the acidic mixture from Stage 1. You will observe gas evolution (carbon dioxide).

    • Self-Validation: The effervescence of CO₂ is a direct indicator of the ongoing neutralization. Continue adding the bicarbonate solution portion-wise until all gas evolution has ceased.[7] This provides a clear and reliable endpoint for the neutralization process.

  • Confirm Neutral pH: Once bubbling has stopped, check the pH of the solution using pH paper or a calibrated pH meter. The target pH is between 6.0 and 8.0. If the solution is still acidic, add more bicarbonate solution.

Waste Management & Final Disposal

Waste Characterization: The resulting neutralized aqueous solution contains sodium 3-methanesulfonylpropane-1-sulfonate and sodium chloride. While significantly less hazardous than the starting material, it must be managed as hazardous chemical waste and collected for disposal by your institution's Environmental Health & Safety (EHS) department.[10][11][12]

Prohibited Actions:

  • DO NOT dispose of this waste by pouring it down the drain.[11]

  • DO NOT dispose of the original reagent or the neutralized solution by evaporation in a fume hood.[10][11]

Containerization and Labeling:

  • Select Container: Use a dedicated, compatible hazardous waste container with a secure screw cap. Ensure the container is free from any residues of incompatible chemicals.[10][12]

  • Transfer Waste: Carefully pour the neutralized solution into the waste container.

  • Label Correctly: Affix a properly completed hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste"[10]

    • Contents: "Aqueous solution of Sodium 3-methanesulfonylpropane-1-sulfonate and Sodium Chloride (from neutralized this compound)"

    • Generator Information: Your name, lab, and building/room number.[10]

Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[10][12] This area should be away from drains and incompatible materials. Ensure waste is picked up by your EHS office in a timely manner, adhering to institutional and regulatory accumulation limits (e.g., under 55 gallons).[11][12]

Spill & Emergency Procedures

Spill Response (for solid this compound):

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the full mandatory PPE described in Section 1.

  • Contain and Absorb: Cover the spill with an inert, dry absorbent material such as sand or vermiculite.[8][13] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.

  • Collect Waste: Carefully sweep the absorbed material into a sealable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Methanesulfonyl chloride.
  • Safety Data Sheet - Methanesulphonyl chloride. Biosolve Shop. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Methanesulfonyl chloride | CH3ClO2S | CID 31297. PubChem. [Link]

  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate. [Link]

  • International Chemical Safety Cards (ICSCs) - METHANESULFONYL CHLORIDE. ICSC. [Link]

  • Methanesulfonyl Chloride SDS. Anmol Chemicals. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Process for the preparation of sulfonic acid chlorides.
  • Methanesulfonyl chloride. Wikipedia. [Link]

  • Guidelines for the Disposal of Sulphur Containing Solid Waste. Open Government Program. [Link]

  • This compound (C4H9ClO4S2). PubChemLite. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of South Dakota. [Link]

  • Sulfur disposal. UK Science Technician Community. [Link]

  • Any tips on cleaning up SO2Cl2 chlorination reactions? Reddit. [Link]

  • Sulfonyl Chlorides. YouTube. [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH). [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methanesulfonylpropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work inherently involves handling reactive and hazardous materials. Among these, sulfonyl chlorides are a cornerstone of medicinal chemistry, prized for their ability to form stable sulfonamides.[1][2] However, their utility is matched by their hazardous nature. This guide provides an in-depth, procedural framework for the safe handling of a specific, reactive building block: 3-Methanesulfonylpropane-1-sulfonyl chloride. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of why each protective measure is critical.

Hazard Analysis: Understanding the Reactivity of this compound

This compound is a bifunctional reagent containing two key motifs: a terminal sulfonyl chloride (-SO₂Cl) and an internal methyl sulfone (-SO₂CH₃). The primary driver of its hazardous properties is the highly electrophilic sulfonyl chloride group.

  • Corrosivity and Water Reactivity : Sulfonyl chlorides are acutely reactive towards nucleophiles, most notably water. This includes ambient moisture in the air.[3] Upon contact with water, this compound will rapidly hydrolyze, producing corrosive hydrochloric acid (HCl) and 3-methanesulfonylpropane-1-sulfonic acid.[3][4] This reaction is exothermic and can lead to the release of toxic and corrosive vapors, posing a severe risk to the skin, eyes, and respiratory tract.[3][5][6] The signal word "Danger" and hazard statement H314 ("Causes severe skin burns and eye damage") are associated with this class of compounds.[7]

  • Inhalation Hazard : The generated HCl mist and any aerosolized reagent can cause severe respiratory irritation, potentially leading to pulmonary edema, a medical emergency where fluid accumulates in the lungs.[4][8] The hazard statement H335 ("May cause respiratory irritation") is applicable.[7]

  • Lachrymatory Effects : Like many reactive electrophiles, sulfonyl chlorides are often lachrymators, causing irritation and tearing upon exposure to the eyes.

Given these intrinsic hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is mandatory for ensuring operator safety.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to recognize its place within the wider context of laboratory safety. The "Hierarchy of Controls," a foundational concept in occupational safety, prioritizes risk mitigation strategies. PPE is the last line of defense.

  • Elimination/Substitution : If possible, substitute with a less hazardous reagent.

  • Engineering Controls : These are physical changes to the workspace to isolate the hazard. For this compound, the single most important engineering control is a certified chemical fume hood.[3][9] All manipulations must be conducted within a fume hood to contain corrosive vapors.[10]

  • Administrative Controls : These are procedural changes, such as Standard Operating Procedures (SOPs), safety training, and clear signage.

  • Personal Protective Equipment (PPE) : This is the equipment worn to minimize exposure to hazards.

This guide focuses on PPE, assuming all higher-level controls are already in place.

Core PPE Protocol for this compound

The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed. The following protocol outlines the minimum requirements.

Hands are the most likely part of the body to come into direct contact with the chemical. Glove selection is therefore critical.

  • Glove Material : While standard nitrile gloves offer a baseline of protection for incidental splashes, they can degrade upon exposure to certain chemicals.[11][12] For handling corrosive materials like sulfonyl chlorides, more robust options are recommended.

    • Minimum Requirement (for incidental contact, e.g., handling a sealed vial): Standard nitrile gloves. Inspect gloves for any signs of degradation, such as swelling or cracking, before and during use.[12]

    • Recommended for Active Handling (weighing, transfers, reaction setup): Double-gloving with two pairs of nitrile gloves or using a heavier-duty glove like butyl rubber over a nitrile glove is advised. Butyl rubber gloves generally offer excellent resistance to corrosive chemicals.[11]

  • Glove Discipline : Always inspect gloves for holes or tears before use.[3] Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of contaminated gloves immediately in the designated hazardous waste stream.

Glove TypeProtection LevelRecommended Use Case
Single Pair Nitrile Incidental Splash OnlyTransporting sealed containers.
Double Pair Nitrile Moderate ContactWeighing, small-scale transfers (< 5g).
Butyl Rubber Extended ContactLarge-scale reactions, cleaning spills.

Given the severe corrosivity and lachrymatory nature of this compound and its hydrolysis products, eye protection is non-negotiable.

  • Mandatory Protection : Tightly fitting chemical splash goggles that comply with ANSI Z87.1 standards are required at all times when handling the chemical.[3][10][13] Standard safety glasses with side shields are insufficient as they do not provide a seal against splashes and vapors.[13]

  • Enhanced Protection : For procedures with a higher risk of splashing (e.g., large-scale reactions, quenching procedures), a full-face shield must be worn in addition to chemical splash goggles.[4][5][13] The face shield protects the entire face from direct splashes.

  • Lab Coat : A flame-resistant laboratory coat is mandatory to protect skin and personal clothing from splashes.[3][10] Ensure the coat is fully buttoned and the sleeves are not rolled up.

  • Apparel : Wear long pants and closed-toe shoes made of a non-porous material.[10] Shorts, skirts, sandals, and woven shoes are prohibited in the laboratory.

  • Chemical Apron : For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Operational Workflow: A Step-by-Step Safety Procedure

A systematic workflow ensures that safety is integrated into every step of the handling process.

Caption: Procedural workflow for handling this compound.

Emergency Procedures and Decontamination
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][14] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][14] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Spills : For small spills within a chemical fume hood, absorb the material with a dry, inert absorbent such as sand or vermiculite (DO NOT USE WATER or combustible materials).[15] Place the contaminated absorbent into a sealed container for hazardous waste disposal. All spill cleanup must be performed with the appropriate level of PPE.

Disposal of Contaminated PPE and Reagent Waste

All materials that have come into contact with this compound are considered hazardous waste.

  • Solid Waste : Contaminated gloves, absorbent pads, and weighing papers should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused or waste reagent should never be poured down the drain. It must be quenched carefully by a trained professional (e.g., slow addition to a stirred, basic solution like sodium bicarbonate in a fume hood) before being collected in a designated hazardous waste container.

  • Packaging : Empty containers should be triple-rinsed with an appropriate solvent (e.g., dichloromethane) in a fume hood. The rinsate must be collected as hazardous waste. The container can then be punctured to prevent reuse and disposed of according to institutional guidelines.[6]

By adhering to these rigorous protocols, founded on a scientific understanding of the chemical's reactivity, researchers can safely harness the synthetic utility of this compound while ensuring the highest standards of laboratory safety.

References

  • Benchchem Technical Support Center. Safe Handling and Quenching of Sulfonyl Chlorides.
  • OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Sigma-Aldrich. This compound | 72315-12-9.
  • INCHEM. (Date not available). ICSC 0198 - SULPHURYL CHLORIDE.
  • Santa Cruz Biotechnology. Sulfuryl chloride Safety Data Sheet.
  • Benchchem. An In-depth Technical Guide to the Properties and Reactivity of (Chloromethyl)sulfonyl Chloride.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Methanesulfonyl chloride.
  • New Jersey Department of Health. (Date not available). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • Occupational Safety and Health Administration (OSHA). Toxic, Irritative, and Corrosive Gases and Liquids.
  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Methanesulfonyl chloride.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Sulfuryl chloride.
  • Biosolve Shop. (2010). SAFETY DATA SHEET - methanesulphonyl chloride.
  • MSC Industrial Supply. (2019). OSHA PPE Levels: Workplace Chemical Exposure Protection.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - Methanesulfonyl chloride.
  • University Standard Operating Procedure. Strong-Corrosive-Chemicals.docx.
  • MSC Industrial Supply. (2023). Guide to Nitrile Gloves Chemical Resistance.
  • Kimberly Clark. (Date not available). Nitrile Gloves Chemical Resistance Guide.
  • Kimberly-Clark. (Date not available). KIMBERLY-CLARK* Nitrile Gloves Chemical Resistance Guide.
  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Wiley Online Library. (Date not available). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • SOSCleanroom. (2024). Nitrile Gloves and Their Chemical Resistance.
  • Fisher Scientific. (Date not available). Nitrile Gloves Chemical Resistance Chart.
  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.